Product packaging for Methyl beta-D-glucopyranoside(Cat. No.:CAS No. 709-50-2)

Methyl beta-D-glucopyranoside

Cat. No.: B013701
CAS No.: 709-50-2
M. Wt: 194.18 g/mol
InChI Key: HOVAGTYPODGVJG-XUUWZHRGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Methyl beta-D-glucopyranoside (CAS 709-50-2) is a methylated glucose derivative characterized by a stable β-glycosidic bond. This white to off-white crystalline solid serves as a fundamental tool in diverse scientific fields due to its high aqueous solubility, biocompatibility, and metabolic stability . Key Research Applications: Biochemical & Glycobiology Research: Functions as a critical model compound for investigating glycosidic bond formation, enzymatic hydrolysis, and carbohydrate-protein interactions. It is a valuable substrate for studying enzyme mechanisms, including those of endoglucanases . Cryoprotection & Stabilization: Effective as a cryoprotectant for preserving cells, proteins, and enzymes during freeze-drying (lyophilization) and cryopreservation, helping to prevent cold-induced damage to biological membranes . Surfactant & Glycoside Synthesis: Acts as a versatile glycosyl donor in the enzymatic synthesis of higher-chain alkyl glucosides (e.g., octyl- and decyl-glucopyranosides) via transglucosylation. These products are biodegradable, non-ionic surfactants with applications in solubilizing membrane proteins . Pharmaceutical & Cosmetic Formulations: Used as a non-toxic excipient, stabilizer, or moisturizing agent in various formulations, leveraging its hydrophilic nature and biocompatibility . Physical & Chemical Data CAS Number: 709-50-2 Molecular Formula: C 7 H 14 O 6 Molecular Weight: 194.18 g/mol Appearance: White to off-white powder Purity: ≥98% (by HPLC) Specific Rotation: -31~-35° (c=4 in H 2 O) Melting Point: ~107-111°C Storage: Store at room temperature in an inert atmosphere. Disclaimer: This product is for Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H14O6 B013701 Methyl beta-D-glucopyranoside CAS No. 709-50-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-methoxyoxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O6/c1-12-7-6(11)5(10)4(9)3(2-8)13-7/h3-11H,2H2,1H3/t3-,4-,5+,6-,7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOVAGTYPODGVJG-XUUWZHRGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C(C(C(C(O1)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20883559
Record name Methyl beta-D-glucoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20883559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Methyl beta-D-glucopyranoside
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029965
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

709-50-2
Record name Methyl β-D-glucopyranoside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=709-50-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name beta-D-Glucopyranoside, methyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000709502
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name methyl beta-D-glucopyranoside
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01642
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name .beta.-D-Glucopyranoside, methyl
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Methyl beta-D-glucoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20883559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl β-D-glucoside
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.010.828
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Methyl beta-D-glucopyranoside
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029965
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

108 - 110 °C
Record name Methyl beta-D-glucopyranoside
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029965
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of Methyl beta-D-glucopyranoside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl beta-D-glucopyranoside is a monosaccharide derivative of glucose, specifically a methyl glycoside. Its structure consists of a glucose molecule where the anomeric hydroxyl group at the C1 position is replaced by a methoxy group, with the stereochemistry at the anomeric carbon in the beta configuration. This compound serves as a valuable tool in various scientific disciplines, including carbohydrate chemistry, biochemistry, and drug development. It is utilized as a non-metabolizable glucose analog, a substrate for enzymatic assays, and a synthetic building block for more complex glycoconjugates.[1] This technical guide provides a comprehensive overview of the key physicochemical properties of this compound, detailed experimental methodologies for their determination, and visualizations of relevant chemical and biochemical pathways.

Physicochemical Properties

The fundamental physicochemical characteristics of this compound are summarized in the tables below, providing a consolidated reference for researchers.

Table 1: General and Physical Properties
PropertyValueSource(s)
Molecular Formula C₇H₁₄O₆[2][3][4]
Molecular Weight 194.18 g/mol [2][3][4]
Appearance White to off-white crystalline powder[3]
Melting Point 108 - 113 °C[2][5][6][7]
Boiling Point 389.10 °C (estimated)[5][8]
Density 1.46 g/cm³ (for the α-anomer, as a proxy)[9]
Table 2: Solubility and Optical Properties
PropertyValueConditionsSource(s)
Water Solubility 1000 g/Lat 25 °C (estimated)[5]
100 mg/mLclear, colorless solution[7][10]
Methanol Solubility 100 mg/mLclear, colorless solution[10]
Specific Optical Rotation -33° ± 2°c=1 in H₂O, 20°C, D-line[3]
-36° to -34°c=4% (w/v) in water, D-line[7]
-31.0° to -35.0°c=5 in H₂O[6]

Experimental Protocols

The following sections detail the standard methodologies for determining the key physicochemical properties of this compound.

Determination of Melting Point

The melting point of a crystalline solid is a critical indicator of its purity. A sharp melting range typically signifies a high degree of purity, while a broad and depressed melting range suggests the presence of impurities. The capillary method is a standard technique for determining the melting point of solid organic compounds like this compound.

Methodology:

  • Sample Preparation: A small amount of the dry, finely powdered this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.[11] The packing should be compact to ensure uniform heat transfer.

  • Apparatus: A melting point apparatus, such as a Mel-Temp or a Thiele tube, is used. The apparatus consists of a heating block or bath, a thermometer, and a means to observe the sample.

  • Measurement:

    • The capillary tube containing the sample is placed in the heating block of the apparatus.

    • For an unknown sample, a rapid initial heating is performed to determine an approximate melting range.

    • For a more accurate measurement, the apparatus is allowed to cool, and a fresh sample is heated slowly, at a rate of 1-2 °C per minute, as the temperature approaches the expected melting point.[11]

    • The temperature at which the first droplet of liquid appears is recorded as the beginning of the melting range.

    • The temperature at which the entire sample has completely melted is recorded as the end of the melting range.

Measurement of Specific Optical Rotation

Optical rotation is the rotation of the plane of polarized light by a chiral substance. The specific optical rotation is a characteristic property of a chiral compound and is a measure of its ability to rotate plane-polarized light under standardized conditions.

Methodology:

  • Solution Preparation: A precise concentration of this compound is prepared by accurately weighing the solid and dissolving it in a specific volume of a suitable solvent, typically water. The concentration is usually expressed in g/100 mL.

  • Apparatus: A polarimeter is used for this measurement. The instrument consists of a light source (typically a sodium D-line at 589 nm), a polarizer, a sample tube of a fixed path length (e.g., 1 decimeter), and an analyzer.[12][13]

  • Measurement:

    • The polarimeter is first calibrated with the pure solvent (blank) to determine the zero reading.

    • The sample tube is then filled with the prepared solution of this compound, ensuring no air bubbles are present in the light path.

    • The observed angle of rotation (α) is measured. The direction of rotation is noted as dextrorotatory (+) if it is clockwise or levorotatory (-) if it is counter-clockwise.

  • Calculation of Specific Rotation ([\α]_D^T): The specific rotation is calculated using the following formula: [\α]_D^T = α / (l × c) where:

    • T is the temperature in degrees Celsius.

    • D refers to the sodium D-line.

    • α is the observed rotation in degrees.

    • l is the path length of the sample tube in decimeters.

    • c is the concentration of the solution in g/mL.[13]

Assessment of Water Solubility

Solubility is a measure of the maximum amount of a substance that can dissolve in a given amount of solvent at a specific temperature. For carbohydrates like this compound, water is the most common solvent.

Methodology (Gravimetric Method):

  • Equilibration: An excess amount of solid this compound is added to a known volume of water in a sealed container.

  • Agitation: The mixture is agitated at a constant temperature for a prolonged period to ensure that equilibrium is reached and the solution is saturated.

  • Separation: The undissolved solid is separated from the saturated solution by filtration or centrifugation.

  • Quantification: A known volume of the clear, saturated solution is carefully transferred to a pre-weighed container.

  • Evaporation: The solvent (water) is evaporated from the solution, typically in an oven at a temperature below the decomposition point of the solute.

  • Weighing: The container with the dried solid residue is weighed.

  • Calculation: The solubility is calculated as the mass of the dissolved solid per volume of the solvent (e.g., in g/L or mg/mL).

Mandatory Visualizations

Synthesis of this compound via Fischer Glycosidation

The Fischer glycosidation is a classic method for the synthesis of glycosides from an unprotected carbohydrate and an alcohol in the presence of an acid catalyst.[4][14]

Fischer_Glycosidation Glucose D-Glucose Reaction_Mixture Reaction Mixture (Reflux) Glucose->Reaction_Mixture Methanol Methanol (CH₃OH) Methanol->Reaction_Mixture Nucleophilic_Attack Nucleophilic Attack by Methanol Methanol->Nucleophilic_Attack Acid_Catalyst Acid Catalyst (e.g., HCl) Acid_Catalyst->Reaction_Mixture Intermediate Hemiacetal Protonation & Water Elimination Reaction_Mixture->Intermediate Heat Oxocarbenium Oxocarbenium Ion Intermediate Intermediate->Oxocarbenium Oxocarbenium->Nucleophilic_Attack Deprotonation Deprotonation Nucleophilic_Attack->Deprotonation Product_Mixture Anomeric Mixture (α and β-Methyl Glucosides) Purification Purification (Crystallization) Product_Mixture->Purification Deprotonation->Product_Mixture Final_Product Methyl β-D-glucopyranoside (and α-anomer) Isolated_Product Isolated Methyl β-D-glucopyranoside Purification->Isolated_Product

Caption: Fischer Glycosidation Synthesis of this compound.

Experimental Workflow for Enzymatic Acylation of this compound

This compound can serve as a substrate for enzymatic acylation, a regioselective method to introduce acyl groups onto the carbohydrate backbone. This process is often catalyzed by lipases.[15][16]

Enzymatic_Acylation Start Start Substrate_Prep Prepare Substrates: - Methyl β-D-glucopyranoside - Acyl Donor (e.g., Vinyl Acetate) Start->Substrate_Prep Reaction_Setup Combine Substrates and Enzyme in an Organic Solvent Substrate_Prep->Reaction_Setup Enzyme_Prep Immobilized Lipase (e.g., Novozym 435) Enzyme_Prep->Reaction_Setup Incubation Incubate with Shaking at Controlled Temperature Reaction_Setup->Incubation Monitoring Monitor Reaction Progress (e.g., by TLC or HPLC) Incubation->Monitoring Reaction_Complete Reaction Complete? Monitoring->Reaction_Complete Check Conversion Reaction_Complete->Incubation No Enzyme_Removal Filter to Remove Immobilized Enzyme Reaction_Complete->Enzyme_Removal Yes Solvent_Evaporation Evaporate Solvent under Reduced Pressure Enzyme_Removal->Solvent_Evaporation Purification Purify Product by Column Chromatography Solvent_Evaporation->Purification Characterization Characterize Product (NMR, Mass Spectrometry) Purification->Characterization End End Characterization->End

Caption: Workflow for Enzymatic Acylation of this compound.

References

An In-depth Technical Guide to the Structure and Stereochemistry of Methyl β-D-glucopyranoside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, stereochemistry, synthesis, and reactivity of methyl β-D-glucopyranoside. This compound is a fundamental building block in carbohydrate chemistry and serves as a crucial model for understanding the behavior of glycosidic bonds in more complex glycans and glycoconjugates.

Molecular Structure and Properties

Methyl β-D-glucopyranoside is a monosaccharide derivative in which the anomeric hydroxyl group of β-D-glucose is replaced by a methoxy group through a glycosidic bond. This modification makes it a non-reducing sugar.

Table 1: Physicochemical and Spectroscopic Data for Methyl β-D-glucopyranoside

PropertyValue
IUPAC Name (2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-methoxyoxane-3,4,5-triol[1]
CAS Number 709-50-2[2]
Molecular Formula C₇H₁₄O₆[1]
Molecular Weight 194.18 g/mol [1]
Melting Point 108-110 °C[1]
Optical Rotation [α]D -34° to -36° (c=4, H₂O)
¹H NMR (D₂O, 400 MHz) δ (ppm): 4.41 (d, J=7.9 Hz, 1H, H-1), 3.58 (s, 3H, OCH₃), 3.2-3.5 (m, 5H), 3.7-3.9 (m, 2H, H-6a, H-6b)[3][4]
¹³C NMR (D₂O) δ (ppm): 103.5 (C-1), 76.5 (C-5), 76.4 (C-3), 73.5 (C-2), 70.0 (C-4), 61.0 (C-6), 57.8 (OCH₃)[5]
IR (KBr, cm⁻¹) 3400 (O-H stretch), 2900 (C-H stretch), 1080 (C-O stretch)[1]
Mass Spectrometry (EI) m/z: 194 (M+), 163, 133, 103, 89, 73, 60[2]

Stereochemistry and Conformational Analysis

The stereochemistry of methyl β-D-glucopyranoside is critical to its function and reactivity. The "D" designation indicates the configuration at C-5 is the same as in D-glyceraldehyde. The "β" anomer specifies that the methoxy group at the anomeric carbon (C-1) is in the equatorial position, cis to the hydroxymethyl group at C-5.

The pyranose ring of methyl β-D-glucopyranoside adopts a stable chair conformation , specifically the ⁴C₁ conformation. In this arrangement, all of the bulky substituents (three hydroxyl groups, the hydroxymethyl group, and the methoxy group) occupy the more sterically favorable equatorial positions.

The Anomeric Effect

While steric hindrance would generally favor the equatorial position for any substituent on a cyclohexane ring, in pyranose rings, an additional stereoelectronic factor known as the anomeric effect comes into play. The anomeric effect describes the thermodynamic preference for an electronegative substituent at the anomeric carbon to occupy the axial position.

This effect arises from a stabilizing interaction between a lone pair of electrons on the endocyclic oxygen atom and the antibonding σ* orbital of the C-1—OR bond. This orbital overlap is maximized when the substituent is in the axial position. In the case of methyl β-D-glucopyranoside, the methoxy group is equatorial, which is sterically favored. However, in its anomer, methyl α-D-glucopyranoside, the methoxy group is axial, a conformation stabilized by the anomeric effect. The interplay between steric and anomeric effects determines the equilibrium ratio of α and β anomers during synthesis.

Synthesis and Chemical Reactions

Synthesis via Fischer Glycosidation

Methyl β-D-glucopyranoside is commonly synthesized by the Fischer glycosidation of D-glucose with methanol in the presence of an acid catalyst. This reaction proceeds through a hemiacetal intermediate and results in an equilibrium mixture of the α and β anomers, as well as the furanose forms.

Fischer_Glycosidation Glucose D-Glucose Protonated_Glucose Protonated Hemiacetal Glucose->Protonated_Glucose H⁺ Oxocarbenium Oxocarbenium Ion Protonated_Glucose->Oxocarbenium -H₂O Protonated_Ether Protonated Methyl Glucoside Oxocarbenium->Protonated_Ether +CH₃OH Methanol Methanol (CH₃OH) Alpha_Glucoside Methyl α-D-glucopyranoside Protonated_Ether->Alpha_Glucoside -H⁺ Beta_Glucoside Methyl β-D-glucopyranoside Protonated_Ether->Beta_Glucoside -H⁺

Caption: Fischer Glycosidation of D-Glucose.

Experimental Protocol: Synthesis of Methyl β-D-glucopyranoside

  • Materials:

    • Anhydrous D-glucose (10 g, 55.5 mmol)

    • Anhydrous methanol (100 mL)

    • Concentrated sulfuric acid (0.5 mL)

    • Sodium carbonate

    • Activated charcoal

    • Diethyl ether

  • Procedure:

    • Suspend anhydrous D-glucose in anhydrous methanol in a round-bottom flask equipped with a reflux condenser and a drying tube.

    • Carefully add concentrated sulfuric acid to the stirring suspension.

    • Heat the mixture to reflux for 6-8 hours. The glucose will gradually dissolve.

    • After the reaction is complete, cool the solution to room temperature.

    • Neutralize the acid by adding solid sodium carbonate in small portions until effervescence ceases.

    • Filter the mixture to remove the sodium sulfate and any unreacted glucose.

    • Decolorize the filtrate by adding a small amount of activated charcoal and stirring for 15 minutes.

    • Filter the solution through celite to remove the charcoal.

    • Concentrate the filtrate under reduced pressure to a thick syrup.

    • Add a small amount of diethyl ether to the syrup to induce crystallization.

    • Collect the crystals by vacuum filtration and wash with cold diethyl ether.

    • Recrystallize the crude product from a minimal amount of hot methanol to obtain pure methyl β-D-glucopyranoside.

Other Key Reactions
  • Hydrolysis: The glycosidic bond of methyl β-D-glucopyranoside can be cleaved by acid-catalyzed hydrolysis to yield D-glucose and methanol. It is resistant to basic hydrolysis.

  • Acetylation: The four free hydroxyl groups can be readily acetylated using acetic anhydride in the presence of a base like pyridine or sodium acetate to form methyl 2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside.

Experimental Protocol: Acetylation of Methyl β-D-glucopyranoside

  • Materials:

    • Methyl β-D-glucopyranoside (1 g, 5.15 mmol)

    • Anhydrous pyridine (10 mL)

    • Acetic anhydride (5 mL, 53 mmol)

    • Ice-cold water

    • Dichloromethane

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate

  • Procedure:

    • Dissolve methyl β-D-glucopyranoside in anhydrous pyridine in a round-bottom flask.

    • Cool the solution in an ice bath and slowly add acetic anhydride with stirring.

    • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

    • Pour the reaction mixture into ice-cold water and extract with dichloromethane (3 x 20 mL).

    • Combine the organic layers and wash successively with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the product by recrystallization from ethanol or by column chromatography on silica gel.

Applications in Research and Development

Methyl β-D-glucopyranoside is a valuable tool in several areas of scientific research:

  • Model Compound: It serves as a simple, non-reducing model for studying the properties and reactions of the pyranose ring system and glycosidic bonds.

  • Enzyme Substrate: It is used as a substrate for β-glucosidases and other glycosyl hydrolases to study enzyme kinetics and inhibition.

  • Synthetic Intermediate: The hydroxyl groups can be selectively protected and deprotected, making it a versatile starting material for the synthesis of more complex carbohydrates and glycoconjugates with potential therapeutic applications.

Conclusion

Methyl β-D-glucopyranoside, with its well-defined structure and stereochemistry, is a cornerstone molecule in the field of glycoscience. A thorough understanding of its properties, conformation, and reactivity is essential for researchers and professionals involved in carbohydrate chemistry, biochemistry, and drug development. The experimental protocols provided herein offer a practical guide for the synthesis and derivatization of this important compound.

References

A Technical Guide to Methyl β-D-glucopyranoside: Natural Occurrence, Biosynthesis, and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl β-D-glucopyranoside (MeG) is a naturally occurring monosaccharide derivative found predominantly in the plant kingdom, particularly within the Rosaceae family. Its presence is linked to methanol detoxification pathways within plant cells. This technical guide provides a comprehensive overview of the natural sources, biosynthesis, and chemical synthesis of methyl β-D-glucopyranoside. Detailed experimental protocols for its extraction from natural sources, chemical synthesis, and analysis are presented, along with quantitative data and visualizations of key pathways and workflows to support researchers in the fields of natural product chemistry, biochemistry, and drug development.

Natural Occurrence and Biological Significance

Methyl β-D-glucopyranoside is a significant soluble carbohydrate in various plant species, most notably in the alpine herb Geum montanum and other members of the Rosaceae family, especially the Rosoideae subfamily.[1][2][3] It has also been identified in Rosa laevigata and Pedicularis plicata.[4] In the leaves of Geum montanum, MeG can accumulate to substantial levels, accounting for up to 20% of the soluble carbohydrates in aged, overwintering leaves.[1][2][3] The accumulation of this compound is a continuous process throughout the lifespan of the leaves and it is not reallocated during senescence.[1][2][3]

The primary biological role of methyl β-D-glucopyranoside in plants is believed to be associated with the detoxification of methanol.[1][2][3] Methanol is produced in plants primarily through the demethylation of pectin in expanding leaves.[1] The synthesis of MeG provides a mechanism to reduce the cytoplasmic accumulation of potentially toxic methanol and its derivatives.[1][2][3]

While the presence of MeG is well-documented in the plant kingdom, its occurrence in microorganisms and marine organisms is not as extensively reported in scientific literature. Some evidence suggests the enzymatic synthesis of methyl glucosides by microorganisms, which could imply its presence in certain microbial systems.[1]

Quantitative Data on Natural Occurrence

The following table summarizes the reported concentrations of methyl β-D-glucopyranoside in various plant species.

Plant SpeciesFamilySubfamilyTissueConcentration (μmol g⁻¹ wet wt)Reference
Geum montanumRosaceaeRosoideaeLeaves (aged, overwintering)Up to 20% of soluble carbohydrates[1][2]
Various members of RosoideaeRosaceaeRosoideaeLeaves> 1[1][2]

Biosynthesis in Plants

The biosynthesis of methyl β-D-glucopyranoside in plants occurs in the cytosol of the cells.[1][2][3] The process involves the direct enzymatic condensation of glucose and methanol.[1][2][3] Isotope labeling studies using 13C-labelled substrates have confirmed that the methyl group is derived from methanol and not from the C-1 pathway.[1][2][3]

Once synthesized in the cytosol, methyl β-D-glucopyranoside is transported into the vacuole for storage.[1][2][3] It is not subsequently re-exported to the cytoplasm or further metabolized.[1][2][3] This sequestration in the vacuole further contributes to the detoxification of the cytoplasm.

The enzymatic machinery required for MeG synthesis appears to be widespread among dicotyledonous plants, although significant accumulation is primarily observed in the Rosoideae subfamily.[1][2]

Biosynthesis_of_Methyl_beta_D_glucopyranoside cluster_cytosol Cytosol cluster_vacuole Vacuole Glucose Glucose Enzymatic_Reaction Glucosyltransferase (hypothesized) Glucose->Enzymatic_Reaction Methanol Methanol Methanol->Enzymatic_Reaction MeG_Cytosol Methyl β-D-glucopyranoside Enzymatic_Reaction->MeG_Cytosol MeG_Vacuole Stored Methyl β-D-glucopyranoside MeG_Cytosol->MeG_Vacuole Transport Pectin_Demethylation Pectin Demethylation (in cell wall) Pectin_Demethylation->Methanol

Biosynthesis and compartmentalization of Methyl β-D-glucopyranoside in plant cells.

Chemical Synthesis

Methyl β-D-glucopyranoside can be synthesized through several chemical methods. The choice of method often depends on the desired anomeric selectivity (α vs. β).

Fischer Glycosidation

The Fischer glycosidation is a classical method for preparing methyl glucosides by reacting glucose with methanol in the presence of an acid catalyst.[5] This reaction typically yields a mixture of anomers (α and β) and ring forms (pyranose and furanose). The α-anomer is often the thermodynamically favored product due to the anomeric effect.[6] To obtain the β-anomer, the reaction mixture must be carefully separated, often through fractional crystallization, as the β-isomer is typically more soluble in methanol.[5]

Koenigs-Knorr Reaction

The Koenigs-Knorr reaction provides a more stereoselective route to β-glycosides.[5][7] This method involves the reaction of a glycosyl halide (e.g., acetobromoglucose) with an alcohol in the presence of a promoter, such as a silver or mercury salt.[5][7] The participation of a neighboring acetyl group at the C-2 position of the glucose ring helps to direct the incoming alcohol to the β-face, resulting in a high yield of the β-anomer.[7]

Synthesis_Workflow cluster_fischer Fischer Glycosidation cluster_koenigs_knorr Koenigs-Knorr Reaction F1 D-Glucose F3 Reaction Mixture (α/β anomers, furanosides/pyranosides) F1->F3 F2 Methanol (excess) Acid Catalyst (e.g., HCl) F2->F3 F4 Fractional Crystallization F3->F4 F5 Methyl β-D-glucopyranoside F4->F5 K1 Acetobromoglucose K3 Reaction K1->K3 K2 Methanol Promoter (e.g., Ag2CO3) K2->K3 K4 Work-up and Purification K3->K4 K5 Methyl β-D-glucopyranoside K4->K5

Comparison of Fischer Glycosidation and Koenigs-Knorr reaction workflows.

Experimental Protocols

Extraction and Isolation from Geum montanum Leaves

This protocol is based on methods described for the analysis of soluble carbohydrates in plant tissues.

Materials:

  • Fresh or frozen leaves of Geum montanum

  • Liquid nitrogen

  • 80% (v/v) ethanol

  • Deionized water

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

  • Rotary evaporator

  • Freeze-dryer

  • High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Sample Preparation: Freeze fresh leaf tissue in liquid nitrogen and grind to a fine powder using a mortar and pestle.

  • Extraction: Extract the powdered tissue with 80% ethanol at 80°C for 1 hour. Repeat the extraction three times.

  • Solvent Removal: Combine the ethanol extracts and remove the ethanol using a rotary evaporator at 40°C.

  • Clarification: Redissolve the aqueous residue in deionized water and centrifuge to remove any insoluble material.

  • Purification: Pass the clarified extract through a C18 SPE cartridge to remove non-polar compounds.

  • Lyophilization: Freeze-dry the purified aqueous extract to obtain a crude powder.

  • Chromatographic Separation: Purify methyl β-D-glucopyranoside from the crude powder using preparative HPLC with a suitable column (e.g., aminopropyl-bonded silica) and a mobile phase of acetonitrile and water.

Chemical Synthesis via Modified Koenigs-Knorr Reaction

This protocol is a general procedure that can be adapted for the synthesis of methyl β-D-glucopyranoside.

Materials:

  • α-D-Glucose pentaacetate

  • Hydrogen bromide (HBr) in acetic acid

  • Anhydrous methanol

  • Silver carbonate (Ag₂CO₃)

  • Anhydrous dichloromethane (DCM)

  • Molecular sieves (4Å)

  • Silica gel for column chromatography

Procedure:

  • Preparation of Acetobromoglucose: Dissolve α-D-glucose pentaacetate in a minimal amount of cold acetic acid and add a solution of HBr in acetic acid. Stir the reaction at room temperature until the starting material is consumed (monitored by TLC). Pour the reaction mixture into ice water and extract the acetobromoglucose with DCM. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Glycosylation: To a solution of acetobromoglucose in anhydrous DCM, add anhydrous methanol and activated 4Å molecular sieves. Stir the mixture for 30 minutes at room temperature. Add silver carbonate in portions and stir the reaction in the dark at room temperature until completion.

  • Work-up: Filter the reaction mixture through celite and wash the filter cake with DCM. Combine the filtrates and wash with saturated sodium bicarbonate solution and brine. Dry the organic layer and concentrate under reduced pressure.

  • Deprotection: Dissolve the crude product in anhydrous methanol and add a catalytic amount of sodium methoxide. Stir the reaction at room temperature until the acetyl groups are completely removed.

  • Purification: Neutralize the reaction with an acidic resin, filter, and concentrate the filtrate. Purify the residue by silica gel column chromatography using a mixture of DCM and methanol as the eluent to obtain pure methyl β-D-glucopyranoside.

Analysis by High-Performance Liquid Chromatography (HPLC)

Instrumentation:

  • HPLC system with a Refractive Index (RI) or Evaporative Light Scattering Detector (ELSD)

  • Column: Amino-propyl bonded silica column (e.g., 250 x 4.6 mm, 5 µm)

  • Mobile Phase: Acetonitrile:Water (e.g., 80:20 v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 20 µL

Procedure:

  • Standard Preparation: Prepare a stock solution of authentic methyl β-D-glucopyranoside in the mobile phase. Prepare a series of dilutions to create a calibration curve.

  • Sample Preparation: Dissolve the extracted and purified plant material or the synthesized product in the mobile phase. Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the standards and samples onto the HPLC system and record the chromatograms.

  • Quantification: Identify the peak corresponding to methyl β-D-glucopyranoside by comparing the retention time with the standard. Quantify the amount of the compound in the samples using the calibration curve.

Conclusion

Methyl β-D-glucopyranoside is a naturally occurring compound with a defined biological role in certain plant species, particularly in the Rosaceae family. Its biosynthesis via the detoxification of methanol highlights a unique metabolic adaptation in these plants. For researchers, understanding its natural occurrence and the methods for its isolation and synthesis are crucial for further investigation into its potential applications. The provided protocols offer a foundation for the extraction, synthesis, and analysis of this compound, enabling further studies in natural product chemistry, plant biochemistry, and as a potential building block in drug development.

References

An In-Depth Technical Guide to the Synthesis of Methyl β-D-glucopyranoside from D-glucose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of methyl β-D-glucopyranoside from D-glucose, a fundamental process in carbohydrate chemistry with wide-ranging applications in biomedical research and drug development. This document details the primary synthetic methodologies, with a focus on achieving high stereoselectivity for the desired β-anomer. Experimental protocols, quantitative data, and visual diagrams of reaction pathways and workflows are presented to facilitate a thorough understanding and practical application of these methods.

Introduction

Methyl β-D-glucopyranoside is a valuable carbohydrate derivative frequently utilized as a synthetic building block in the assembly of more complex glycoconjugates, including glycolipids, glycoproteins, and oligosaccharides.[1] Its stability and defined stereochemistry at the anomeric center make it a crucial component in the development of novel therapeutics, enzyme substrates, and tools for glycobiology research. The synthesis of this compound from the readily available and inexpensive starting material, D-glucose, is a cornerstone of carbohydrate synthesis.

The primary challenge in this synthesis lies in controlling the stereochemistry at the anomeric carbon (C-1). The acid-catalyzed reaction of glucose with methanol, known as the Fischer glycosidation, typically yields a mixture of both α- and β-anomers, with the α-anomer often being the thermodynamically more stable and, therefore, major product.[1][2] Consequently, methods that favor the formation of the kinetically controlled or stereochemically directed β-anomer are of significant interest.

This guide will explore the Fischer glycosidation reaction and provide an overview of more stereoselective methods such as the Koenigs-Knorr and Helferich reactions, which are designed to produce the β-glycosidic linkage with high fidelity.

Synthetic Methodologies

Fischer-Helferich Glycosidation

The Fischer-Helferich glycosidation is a classical and straightforward method for the preparation of methyl glucosides.[3] The reaction involves heating a solution or suspension of D-glucose in methanol in the presence of an acid catalyst.[3] While this method is simple to perform, it is an equilibrium-controlled process that results in a mixture of α- and β-anomers in both pyranose and furanose forms.[2] With prolonged reaction times, the thermodynamically more stable pyranosides are favored, with the α-anomer typically predominating due to the anomeric effect.[2][4]

The general mechanism involves the protonation of the anomeric hydroxyl group of the cyclic hemiacetal form of glucose, followed by the loss of water to form a resonance-stabilized oxocarbenium ion intermediate. Methanol then attacks this intermediate from either the α- or β-face, leading to the formation of the corresponding methyl glucopyranosides.[5]

Koenigs-Knorr Reaction: A Path to Stereoselective β-Glycosidation

The Koenigs-Knorr reaction is a powerful and widely used method for the stereoselective formation of glycosidic bonds, particularly for the synthesis of β-glycosides.[6] This method involves the reaction of a glycosyl halide (typically a bromide or chloride) with an alcohol in the presence of a promoter, often a heavy metal salt such as silver carbonate or silver oxide.[6][7]

A key feature of the Koenigs-Knorr reaction for achieving high β-selectivity is the use of a participating protecting group, such as an acetyl or benzoyl group, at the C-2 position of the glucose derivative.[6]

Mechanism of β-Stereoselectivity:

  • Formation of the Glycosyl Halide: D-glucose is first per-acetylated to protect all hydroxyl groups. The resulting penta-O-acetyl-β-D-glucopyranose is then treated with a hydrogen halide (e.g., HBr in acetic acid) to form 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide (acetobromoglucose).

  • Neighboring Group Participation: In the presence of a promoter, the glycosyl halide forms an oxocarbenium ion. The adjacent acetyl group at C-2 participates in the reaction by attacking the anomeric center from the α-face, forming a cyclic acyloxonium ion intermediate. This intermediate effectively blocks the α-face.[7]

  • Nucleophilic Attack: The alcohol nucleophile (methanol) can then only attack the anomeric carbon from the β-face (SN2-like attack), resulting in an inversion of configuration and the exclusive formation of the β-glycoside.[6]

  • Deprotection: The final step involves the removal of the acetyl protecting groups, typically by transesterification with sodium methoxide in methanol (Zemplén deacetylation), to yield the desired methyl β-D-glucopyranoside.

Helferich Modification

The Helferich method is a modification of the Koenigs-Knorr reaction that often utilizes mercury(II) cyanide or mercury(II) bromide as a promoter.[8] More recently, less toxic Lewis acids such as boron trifluoride etherate have been employed.[9][10] This method can also be used for the synthesis of β-glycosides and often employs per-acetylated sugars as the glycosyl donor.[8]

Quantitative Data

The yield and anomeric ratio (α:β) of methyl glucopyranosides are highly dependent on the reaction conditions. The following tables summarize typical outcomes for the Fischer glycosidation and provide a qualitative comparison with stereoselective methods.

Table 1: Anomeric Ratio of Methyl Glucopyranosides from Fischer Glycosidation under Various Conditions

CatalystTemperature (°C)Time (h)Anomeric Ratio (α:β)Reference
1% Methanolic HClReflux72~66:34[11]
Dowex 50W-X8 (H+)Reflux24~68:32N/A
0.25% HCl in MethanolReflux72Predominantly α[11]

Note: The exact ratios can vary based on the specific reaction scale and workup procedure. The isolation of pure β-anomer from Fischer glycosidation often relies on its lower solubility in methanol compared to the α-anomer, allowing for its crystallization from the mother liquor after the majority of the α-anomer has been removed.[11]

Table 2: Comparison of Synthetic Methodologies for Methyl β-D-glucopyranoside

MethodTypical Glycosyl DonorPromoter/CatalystStereoselectivityTypical Yield of β-anomer
Fischer GlycosidationD-glucoseStrong Acid (e.g., HCl)Low (mixture of anomers)Low (isolated from mixture)
Koenigs-Knorr ReactionAcetobromoglucoseSilver Carbonate/OxideHigh (predominantly β)Good to Excellent
Helferich MethodPenta-O-acetyl-β-D-glucoseLewis Acid (e.g., BF₃·OEt₂)High (predominantly β)Good to Excellent

Experimental Protocols

Stereoselective Synthesis of Methyl β-D-glucopyranoside via the Koenigs-Knorr Reaction

This protocol involves three main stages: per-acetylation of D-glucose, formation of the glycosyl bromide, and the final glycosylation and deprotection steps.

Stage 1: Synthesis of 1,2,3,4,6-penta-O-acetyl-β-D-glucopyranose

  • To a cooled (0 °C) solution of D-glucose (10 g, 55.5 mmol) in pyridine (50 mL), slowly add acetic anhydride (50 mL).

  • Allow the reaction mixture to warm to room temperature and stir for 24 hours.

  • Pour the mixture into ice-water (500 mL) and stir until the excess acetic anhydride has hydrolyzed.

  • Extract the aqueous solution with dichloromethane (3 x 100 mL).

  • Combine the organic extracts and wash successively with 1 M HCl (2 x 100 mL), saturated aqueous NaHCO₃ (2 x 100 mL), and brine (100 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the product as a white solid.

Stage 2: Synthesis of 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide (Acetobromoglucose)

  • Dissolve the penta-O-acetyl-β-D-glucopyranose (15 g, 38.4 mmol) in a 33% solution of HBr in glacial acetic acid (60 mL) at room temperature.

  • Stir the solution for 2 hours, during which the reaction mixture should become a clear, reddish-brown solution.

  • Pour the reaction mixture into ice-water (500 mL) and stir vigorously.

  • Extract the product immediately with dichloromethane (3 x 150 mL).

  • Combine the organic extracts and wash carefully with cold water (2 x 100 mL) and cold saturated aqueous NaHCO₃ (2 x 100 mL), followed by brine (100 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure at a temperature below 40 °C. The product is typically used immediately in the next step without further purification.

Stage 3: Synthesis of Methyl 2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside and Deprotection

  • Dissolve the crude acetobromoglucose (10 g, 24.3 mmol) in anhydrous methanol (100 mL).

  • Add freshly prepared silver carbonate (10 g, 36.3 mmol) and a catalytic amount of iodine (0.1 g).

  • Stir the reaction mixture in the dark at room temperature for 24 hours.

  • Monitor the reaction by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate).

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the silver salts and wash the pad with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude methyl 2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside.

  • For deprotection, dissolve the crude product in anhydrous methanol (100 mL) and add a catalytic amount of sodium methoxide (a small piece of sodium metal dissolved in methanol).

  • Stir the solution at room temperature and monitor by TLC until all the starting material is consumed (typically 1-2 hours).

  • Neutralize the reaction with Amberlite IR-120 (H⁺) resin, filter, and concentrate the filtrate under reduced pressure.

  • The resulting crude product can be purified by recrystallization from methanol or ethanol to afford pure methyl β-D-glucopyranoside as a white crystalline solid.

Purification: Column Chromatography of Methyl Glucopyranoside Anomers

In cases where a mixture of α- and β-anomers is obtained, for instance from a Fischer glycosidation reaction, they can be separated by column chromatography.

  • Stationary Phase: Silica gel 60 (230-400 mesh).

  • Mobile Phase: A gradient of methanol in dichloromethane (e.g., starting from 2% methanol and gradually increasing to 10%) or a mixture of chloroform and methanol (e.g., 9:1 v/v).

  • Procedure:

    • Prepare a column with silica gel in the initial mobile phase.

    • Dissolve the crude mixture of anomers in a minimal amount of the mobile phase.

    • Load the sample onto the column.

    • Elute the column with the mobile phase, collecting fractions. The α-anomer is typically less polar and will elute before the more polar β-anomer.

    • Monitor the fractions by TLC (staining with a solution of ceric ammonium molybdate or p-anisaldehyde) to identify the fractions containing the desired β-anomer.

    • Combine the pure fractions and concentrate under reduced pressure to obtain the purified methyl β-D-glucopyranoside.

Visualizations

The following diagrams, generated using Graphviz, illustrate the key reaction pathway and a general experimental workflow for the synthesis of methyl β-D-glucopyranoside.

Fischer_Glycosidation D_Glucose D-Glucose (Hemiacetal) Protonation Protonation of Anomeric OH D_Glucose->Protonation + H⁺ Oxocarbenium Oxocarbenium Ion (Resonance Stabilized) Protonation->Oxocarbenium - H₂O Methanol_Attack Nucleophilic Attack by Methanol Oxocarbenium->Methanol_Attack + CH₃OH Alpha_Anomer Methyl α-D-glucopyranoside Methanol_Attack->Alpha_Anomer Beta_Anomer Methyl β-D-glucopyranoside Methanol_Attack->Beta_Anomer

Caption: Reaction pathway for the Fischer-Helferich glycosidation of D-glucose.

Koenigs_Knorr_Workflow cluster_synthesis Synthesis cluster_purification Purification Start D-Glucose Acetylation Per-acetylation (Acetic Anhydride, Pyridine) Start->Acetylation Pentaacetate Penta-O-acetyl-β-D-glucopyranose Acetylation->Pentaacetate Bromination Bromination (HBr in Acetic Acid) Pentaacetate->Bromination Acetobromoglucose Acetobromoglucose Bromination->Acetobromoglucose Glycosylation Glycosylation with Methanol (Silver Carbonate) Acetobromoglucose->Glycosylation Protected_Beta_Glucoside Methyl 2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside Glycosylation->Protected_Beta_Glucoside Deprotection Deprotection (Zemplén) (NaOMe in Methanol) Protected_Beta_Glucoside->Deprotection Crude_Product Crude Methyl β-D-glucopyranoside Deprotection->Crude_Product Purification Column Chromatography or Recrystallization Crude_Product->Purification Final_Product Pure Methyl β-D-glucopyranoside Purification->Final_Product

Caption: Experimental workflow for the Koenigs-Knorr synthesis of methyl β-D-glucopyranoside.

Conclusion

The synthesis of methyl β-D-glucopyranoside from D-glucose can be achieved through several methods. While the Fischer glycosidation offers a direct approach, it lacks stereocontrol, leading to a mixture of anomers. For applications requiring the pure β-anomer, stereoselective methods such as the Koenigs-Knorr reaction are superior. The use of a participating group at the C-2 position of the glucose starting material is critical for directing the stereochemical outcome of the glycosylation to favor the β-anomer. The detailed protocols and comparative data provided in this guide are intended to assist researchers in selecting and implementing the most appropriate synthetic strategy for their specific needs, thereby facilitating advancements in glycoscience and related fields.

References

Methyl beta-D-glucopyranoside CAS number and molecular weight.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Methyl β-D-glucopyranoside, a versatile monosaccharide derivative with significant applications in research and development. This document details its core physicochemical properties, provides established experimental protocols for its synthesis and enzymatic assays, and presents visual workflows for these key procedures. The information is intended to support researchers and professionals in the fields of biochemistry, organic synthesis, and drug development in effectively utilizing this compound in their work.

Core Properties

Methyl β-D-glucopyranoside is a stable, non-reducing glycoside that serves as a valuable tool in a variety of scientific applications. Its fundamental properties are summarized below.

PropertyValueReference
CAS Number 709-50-2[1]
Molecular Formula C₇H₁₄O₆[2]
Molecular Weight 194.18 g/mol [3]
Appearance White to off-white crystalline powder[3]
Melting Point 108 - 110 °C[2]
Optical Rotation [α] ২০/D -33 ± 2º (c=1 in H₂O)[3]
Solubility Soluble in water.

Synthesis Protocol: Fischer Glycosidation

The synthesis of methyl β-D-glucopyranoside is commonly achieved through the Fischer glycosidation method. This reaction involves the treatment of D-glucose with methanol in the presence of an acid catalyst.[4][5] This process results in an equilibrium mixture of α and β anomers, which necessitates a subsequent separation step to isolate the desired β-anomer.[4][6]

Materials and Reagents
  • D-glucose (anhydrous)

  • Methanol (anhydrous)

  • Strong acid catalyst (e.g., Dowex 50W-X8 resin, sulfuric acid, or hydrogen chloride)

  • Sodium carbonate (for neutralization)

  • Solvents for chromatography (e.g., ethyl acetate, methanol)

  • Silica gel for column chromatography

Experimental Procedure
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a drying tube, suspend anhydrous D-glucose in anhydrous methanol.

  • Catalyst Addition: Add the acid catalyst to the suspension. If using an ion-exchange resin, it can be added directly. If using a liquid acid, it should be added cautiously.

  • Reaction: Heat the mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Neutralization: After the reaction is complete, cool the mixture to room temperature. If a liquid acid was used, neutralize it carefully with sodium carbonate until the solution is neutral. If a resin was used, it can be removed by filtration.

  • Solvent Removal: Remove the methanol under reduced pressure to obtain a crude syrup.

  • Purification: The resulting syrup, containing a mixture of methyl α-D-glucopyranoside and methyl β-D-glucopyranoside, is then purified. This is typically achieved by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of methanol in ethyl acetate) to separate the anomers.[6] The fractions corresponding to the β-anomer are collected.

  • Characterization: The purified methyl β-D-glucopyranoside is dried to a white crystalline powder. Its identity and purity can be confirmed by techniques such as NMR spectroscopy and by measuring its melting point and optical rotation.

Fischer_Glycosidation_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Final Product D_glucose D-Glucose Reaction_Vessel Reaction at Reflux D_glucose->Reaction_Vessel Methanol Methanol Methanol->Reaction_Vessel Catalyst Acid Catalyst Catalyst->Reaction_Vessel Neutralization Neutralization Reaction_Vessel->Neutralization Filtration Filtration (if resin catalyst) Evaporation Solvent Evaporation Filtration->Evaporation Column_Chromatography Column Chromatography Evaporation->Column_Chromatography Anomer_Separation Separation of Anomers Column_Chromatography->Anomer_Separation Beta_Product Methyl β-D-glucopyranoside Anomer_Separation->Beta_Product Alpha_Product Methyl α-D-glucopyranoside Anomer_Separation->Alpha_Product

Caption: Fischer Glycosidation Workflow for Synthesis.

Application in Enzymatic Assays

Methyl β-D-glucopyranoside is a natural substrate for β-glucosidases, enzymes that catalyze the hydrolysis of β-glucosidic bonds. An assay utilizing this substrate can be employed to determine the activity of these enzymes. The assay measures the amount of glucose released upon enzymatic cleavage.

Materials and Reagents
  • β-glucosidase enzyme solution

  • Methyl β-D-glucopyranoside solution (substrate)

  • Buffer solution (e.g., citrate or acetate buffer, pH optimized for the specific enzyme)

  • Reaction stop solution (e.g., sodium carbonate or a strong base)

  • Glucose detection kit (e.g., a glucose oxidase-peroxidase coupled assay)

  • Microplate reader or spectrophotometer

Experimental Procedure
  • Reaction Setup: In a microplate or reaction tube, prepare the reaction mixture by adding the buffer solution and the methyl β-D-glucopyranoside substrate solution.

  • Enzyme Addition: Initiate the reaction by adding the β-glucosidase enzyme solution to the reaction mixture. Include a control reaction with denatured (e.g., boiled) enzyme.

  • Incubation: Incubate the reaction at the optimal temperature for the enzyme for a defined period.

  • Reaction Termination: Stop the reaction by adding the stop solution.

  • Glucose Detection: Measure the concentration of glucose produced in the reaction mixture using a suitable glucose detection kit. This typically involves a colorimetric or fluorometric readout.

  • Data Analysis: The activity of the β-glucosidase is calculated based on the amount of glucose produced over time, after subtracting the background reading from the control reaction. One unit of enzyme activity is often defined as the amount of enzyme that liberates 1 µmol of glucose per minute under the specified conditions.[7]

Enzymatic_Assay_Workflow cluster_reaction_setup Reaction Setup cluster_hydrolysis Enzymatic Hydrolysis cluster_products Products cluster_detection Detection Substrate Methyl β-D-glucopyranoside Reaction_Mix Incubation Substrate->Reaction_Mix Buffer Buffer Solution Buffer->Reaction_Mix Enzyme β-glucosidase Enzyme->Reaction_Mix Hydrolysis Hydrolysis Reaction Reaction_Mix->Hydrolysis Glucose Glucose Hydrolysis->Glucose Methanol_prod Methanol Hydrolysis->Methanol_prod Glucose_Assay Glucose Detection Assay Glucose->Glucose_Assay Measurement Spectrophotometric Reading Glucose_Assay->Measurement Data_Analysis Enzyme Activity Calculation Measurement->Data_Analysis Calculate Activity

Caption: β-Glucosidase Activity Assay Workflow.

Key Applications in Research and Development

Methyl β-D-glucopyranoside is a valuable compound with a range of applications in scientific research and industrial development:

  • Biochemical Research: It serves as a standard substrate for the characterization of β-glucosidase activity and for studying enzyme kinetics and inhibition.[8]

  • Organic Synthesis: It is a crucial building block in the synthesis of more complex glycosides and glycoconjugates.[3][8] As a model glycosyl acceptor, it is used in enzymatic glycosylation reactions.[8]

  • Pharmaceuticals: In drug formulations, it can act as an excipient to improve the solubility and stability of active pharmaceutical ingredients.[3]

  • Biotechnology: In cell culture, it can be utilized as a carbon source for microbial growth.[3]

  • Analytical Chemistry: Due to its well-defined structure, it is often used as a standard in analytical techniques like NMR spectroscopy for the characterization of carbohydrates.[9]

References

The Enigmatic Role of Methyl β-D-glucopyranoside in Plant Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl β-D-glucopyranoside (MeG), a glycoside found in various plant species, has been identified as a significant metabolite, particularly within the Rosaceae family. This technical guide delves into the current understanding of the biological role of MeG in plants, focusing on its synthesis, accumulation, and physiological significance. Drawing upon key research, this document outlines the primary function of MeG as a product of a methanol detoxification pathway. Detailed experimental protocols and quantitative data are presented to provide a comprehensive resource for researchers in plant biology and biochemistry. Furthermore, this guide explores the potential, yet unconfirmed, role of MeG in plant signaling pathways, offering a foundation for future investigative endeavors.

Introduction

The chemical landscape of plants is a complex and dynamic environment, featuring a vast array of primary and secondary metabolites. Among these, glycosides play a crucial role in various physiological processes, including defense, pigmentation, and the regulation of hormone activity. Methyl β-D-glucopyranoside (MeG) has emerged as a noteworthy metabolite, particularly in studies of plants adapted to stressful environments. This guide synthesizes the pivotal research on MeG, providing an in-depth analysis of its biological functions.

Synthesis and Accumulation of Methyl β-D-glucopyranoside

Recent studies have elucidated the metabolic pathway responsible for the synthesis of MeG in plants. It is now understood that MeG is not a direct product of primary carbon metabolism but rather a result of a detoxification process.

A Product of Methanol Detoxification

The synthesis of MeG is intrinsically linked to the presence of methanol in plant tissues. Methanol can be produced endogenously through the demethylation of pectin in the cell wall. While methanol can be utilized in C1 metabolism, high concentrations can be toxic. Plants have evolved a mechanism to mitigate this toxicity by glycosylating methanol with glucose.

Using 13C-NMR, methyl-β-D-glucopyranoside (MeG) was identified as a major compound in the leaves of the alpine plant Geum montanum L.[1][2][3]. The synthesis of MeG is proposed to be a mechanism to reduce the accumulation of cytotoxic methanol and its derivatives in the cytoplasm[1][2][3].

Intracellular Localization

Experiments have shown that MeG is synthesized in the cytosol of plant cells. Following its synthesis, it is transported and stored in the vacuole, where it can accumulate to high concentrations without interfering with cytoplasmic metabolic processes. This sequestration in the vacuole is a common strategy for the storage of potentially toxic or reactive compounds. Once stored in the vacuole, MeG is not re-exported to the cytoplasm[1][3].

Quantitative Data on MeG Accumulation

The accumulation of MeG varies significantly across different plant species and tissues, and is influenced by developmental stage and environmental conditions.

Plant SpeciesTissueMeG Concentration (μmol g⁻¹ wet wt)Reference
Geum montanumAged overwintering leavesUp to 20% of soluble carbohydrates[1][2][3]
Geum montanumLeaves, rhizome, rootsDetected[1]
Various dicots-Enzymatic machinery for synthesis present[1][2][3]
Rosaceae (Rosoideae subfamily)-> 1[1][2][3]
Sycamore cellsCultured cellsSynthesis rate: 0.050–0.058 μmol h⁻¹ g⁻¹ wet wt (with 5 mM methanol)[1]

Experimental Protocols

The following protocols are based on the methodologies described in the foundational research on MeG.

Extraction and Quantification of MeG using NMR Spectroscopy

Objective: To extract and quantify MeG from plant tissues.

Protocol:

  • Tissue Homogenization: Freeze plant tissue in liquid nitrogen and grind to a fine powder.

  • Extraction: Homogenize the powder in a cold solution of 7% (v/v) perchloric acid.

  • Centrifugation: Centrifuge the homogenate at 15,000 g for 10 minutes at 4°C.

  • Neutralization: Neutralize the supernatant with 5 M K₂CO₃.

  • Lyophilization: Lyophilize the neutralized supernatant.

  • NMR Analysis: Resuspend the lyophilized extract in D₂O. Acquire ¹³C-NMR spectra on a suitable NMR spectrometer (e.g., Bruker AMX 400).

  • Quantification: Determine the concentration of MeG by comparing the integral of its characteristic peaks with that of a known internal standard.

In Vivo Labeling to Trace MeG Synthesis

Objective: To determine the precursors of MeG using stable isotopes.

Protocol:

  • Incubation: Incubate intact plant tissues or suspension-cultured cells with ¹³C-labeled substrates (e.g., [¹³C]glucose, [¹³C]methanol).

  • Time-Course Sampling: Collect samples at various time points during the incubation.

  • Extraction and NMR Analysis: Perform extraction and ¹³C-NMR analysis as described in Protocol 4.1.

  • Analysis: Analyze the ¹³C-labeling pattern in MeG to identify the incorporation of the labeled precursors.

Signaling Pathways and Logical Relationships

While a direct signaling role for MeG has not been established, its synthesis is part of a broader metabolic context that includes potential signaling molecules.

Metabolic Pathway of MeG Synthesis

The synthesis of MeG is a straightforward enzymatic reaction.

MeG_Synthesis Methanol Methanol Enzyme Glucosyltransferase (putative) Methanol->Enzyme Glucose Glucose Glucose->Enzyme MeG Methyl β-D-glucopyranoside (in Cytosol) Enzyme->MeG UDP-Glucose? Vacuole Vacuole MeG->Vacuole Transport MeG_Vacuole Stored Methyl β-D-glucopyranoside

Caption: Synthesis and compartmentalization of Methyl β-D-glucopyranoside.

Proposed Experimental Workflow for Investigating MeG Signaling

To investigate a potential signaling role for MeG, a multi-faceted approach is required.

MeG_Signaling_Workflow cluster_hypothesis Hypothesis Generation cluster_treatment Experimental Treatment cluster_analysis Multi-omics Analysis cluster_validation Functional Validation Hypothesis Does MeG act as a signaling molecule? Treatment Exogenous application of MeG to plant cell cultures or seedlings Hypothesis->Treatment Transcriptomics Transcriptomics (RNA-Seq) - Identify differentially expressed genes Treatment->Transcriptomics Proteomics Proteomics (MS) - Identify changes in protein abundance Treatment->Proteomics Metabolomics Metabolomics (GC-MS, LC-MS) - Profile metabolic changes Treatment->Metabolomics Validation Functional analysis of candidate genes (e.g., mutants, overexpression lines) Transcriptomics->Validation Proteomics->Validation Metabolomics->Validation

Caption: Workflow for investigating the signaling role of MeG.

Conclusion and Future Directions

The primary biological role of Methyl β-D-glucopyranoside in plants, as supported by current evidence, is in the detoxification of methanol. Its synthesis in the cytosol and subsequent sequestration in the vacuole represent an efficient mechanism to manage potentially harmful levels of this C1 compound. While a direct role in plant signaling remains to be elucidated, the metabolic context of its formation suggests that its levels could be indicative of cellular stress or active pectin remodeling.

Future research should focus on:

  • Identifying the specific glucosyltransferase(s) responsible for MeG synthesis.

  • Investigating the transport mechanism of MeG into the vacuole.

  • Exploring a potential signaling role for MeG, particularly in the context of plant stress responses, using the experimental workflow outlined above.

Understanding the multifaceted roles of metabolites like MeG is crucial for a complete picture of plant metabolism and its interaction with the environment. This knowledge may also have applications in developing strategies for enhancing stress tolerance in crops and for the synthesis of novel bioactive compounds.

References

The Discovery and History of Methyl β-D-glucopyranoside: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of the discovery and history of Methyl β-D-glucopyranoside, a fundamental molecule in carbohydrate chemistry. It is intended for researchers, scientists, and professionals in the field of drug development. This document details the seminal synthetic methods developed by Emil Fischer and Wilhelm Koenigs with Edward Knorr, presenting their experimental protocols and the quantitative data available from historical and modern sources. The evolution of the understanding of the stereochemistry of this glycoside, particularly the anomeric effect, is discussed. Furthermore, this guide outlines the historical and contemporary analytical techniques used for the characterization of Methyl β-D-glucopyranoside. All quantitative data is summarized in structured tables, and key experimental workflows and conceptual relationships are visualized using Graphviz diagrams.

Introduction

Methyl β-D-glucopyranoside is a monosaccharide derivative that has played a pivotal role in the development of carbohydrate chemistry. It is formed by the condensation of glucose with methanol, resulting in a glycosidic bond at the anomeric carbon (C-1) in the beta configuration.[1] This seemingly simple molecule has been instrumental as a model compound for studying the reactions, stereochemistry, and properties of monosaccharides. Its stability and well-defined structure have made it an invaluable tool in the synthesis of more complex carbohydrates and glycoconjugates, as well as in biochemical studies of carbohydrate-binding proteins and enzymes.[2] This guide delves into the historical context of its discovery and the evolution of its synthesis and characterization.

The Dawn of Glycoside Synthesis: Emil Fischer's Pioneering Work

In 1893, the German chemist Emil Fischer reported the first synthesis of alkyl glucosides, a groundbreaking achievement that laid the foundation for modern carbohydrate chemistry.[3][4] His method, now famously known as Fischer glycosylation, involved the acid-catalyzed reaction of a monosaccharide with an alcohol.[5]

The Fischer Glycosylation of Glucose

Fischer's initial experiments involved reacting D-glucose with methanol in the presence of a strong acid catalyst, typically hydrogen chloride. This reaction yielded a mixture of four isomers: the α- and β-anomers of both the pyranoside and furanoside forms of methyl glucoside. However, under thermodynamic control, the more stable pyranoside forms are favored.[6] The reaction is an equilibrium process, and to drive it towards the formation of the glycosides, it is often necessary to remove the water formed during the reaction.[5]

Experimental Protocol: Fischer Synthesis of Methyl Glucosides (based on a modified procedure)

The following protocol is a well-established procedure for the synthesis of methyl α-D-glucoside, which also allows for the isolation of the β-anomer from the mother liquor. This method is based on the original work of Fischer, with subsequent refinements.[7]

Materials:

  • Anhydrous D-glucose (finely powdered)

  • Anhydrous methanol (acetone-free)

  • Dry hydrogen chloride gas

  • Soda-lime tube

Procedure:

  • Prepare a 0.25% solution of hydrogen chloride in anhydrous methanol by passing dry HCl gas into a cooled, weighed portion of methanol.

  • Add 500 g (2.77 moles) of finely powdered anhydrous D-glucose to 2000 g of the methanolic HCl solution.

  • Boil the mixture under reflux for seventy-two hours. A clear solution should be obtained after the first fifteen minutes of boiling. Attach a soda-lime tube to the condenser to exclude moisture.

  • Cool the pale-yellow solution to 0°C and induce crystallization of methyl α-D-glucoside by scratching the inner wall of the flask or by seeding with a crystal of the product.

  • After twelve hours at 0°C, filter the first crop of crystals by suction and wash with cold methanol.

  • The mother liquor is then further concentrated and cooled to yield subsequent crops of the α-anomer.

  • The final mother liquor, upon long standing, will deposit crystals of methyl β-D-glucopyranoside.

Quantitative Data from Fischer's Era
ProductYieldMelting Point (°C)
Methyl α-D-glucopyranoside48.5–49.5% (total from multiple crops)164–165
Methyl β-D-glucopyranosideApprox. 6 g from the final mother liquor94–96

Table 1: Yields and melting points from a modified Fischer glycosylation.[7]

Logical Workflow of Fischer Glycosylation

Fischer_Glycosylation cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products Glucose D-Glucose Reaction_Mixture Reaction Mixture Glucose->Reaction_Mixture Methanol Methanol Methanol->Reaction_Mixture Catalyst HCl (acid catalyst) Catalyst->Reaction_Mixture Reflux Boiling under reflux Reflux->Reaction_Mixture Alpha_Pyranoside Methyl α-D-glucopyranoside Beta_Pyranoside Methyl β-D-glucopyranoside Furanosides Methyl Furanosides (minor) Reaction_Mixture->Alpha_Pyranoside Major Product (Thermodynamic) Reaction_Mixture->Beta_Pyranoside Minor Product Reaction_Mixture->Furanosides Kinetic Products (initially)

Caption: Workflow of the Fischer glycosylation reaction.

A Leap in Stereocontrol: The Koenigs-Knorr Reaction

While Fischer's method was revolutionary, it suffered from a lack of stereocontrol, producing a mixture of anomers. In 1901, Wilhelm Koenigs and his student Edward Knorr developed a new method for glycoside synthesis that offered significantly improved stereoselectivity, favoring the formation of the 1,2-trans-glycoside.[5] For glucose derivatives, this meant a preferential synthesis of the β-anomer.

The Mechanism of Stereoselectivity

The Koenigs-Knorr reaction typically employs a glycosyl halide (e.g., acetobromoglucose) as the glycosyl donor and an alcohol as the acceptor, in the presence of a heavy metal salt, such as silver carbonate or silver oxide, as a promoter.[5] The stereochemical outcome is largely dictated by the nature of the protecting group at the C-2 position of the glycosyl donor. When a participating group, such as an acetyl group, is present at C-2, it can form a cyclic acyloxonium ion intermediate after the departure of the halide. This intermediate shields the α-face of the anomeric carbon, forcing the incoming alcohol to attack from the β-face, resulting in the formation of the β-glycoside.[5]

Experimental Protocol: Koenigs-Knorr Synthesis of Methyl β-D-glucopyranoside

Materials:

  • Acetobromoglucose (2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide)

  • Anhydrous methanol

  • Silver carbonate (or silver oxide)

  • Anhydrous solvent (e.g., dichloromethane or toluene)

  • Drierite (anhydrous calcium sulfate)

Procedure:

  • Dissolve acetobromoglucose in the anhydrous solvent in a round-bottom flask equipped with a stirrer and a drying tube.

  • Add anhydrous methanol (typically 1.5-2 equivalents).

  • Add silver carbonate (typically 1.5-2 equivalents) and Drierite to the mixture.

  • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

  • Filter the reaction mixture to remove the silver salts and Drierite.

  • Wash the filtrate with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The resulting crude product is the protected methyl β-D-glucopyranoside, which can be purified by crystallization or chromatography.

  • Deprotection of the acetyl groups (e.g., using Zemplén deacetylation with catalytic sodium methoxide in methanol) yields methyl β-D-glucopyranoside.

Expected Quantitative Data

Modern adaptations of the Koenigs-Knorr reaction for the synthesis of methyl β-D-glucopyranoside typically report high yields, often exceeding 80-90% for the glycosylation step, with excellent β-selectivity.

ReactantRoleTypical Molar Ratio
AcetobromoglucoseGlycosyl Donor1.0
MethanolGlycosyl Acceptor1.5 - 2.0
Silver CarbonatePromoter1.5 - 2.0

Table 2: Typical reactant ratios in a Koenigs-Knorr synthesis.

Signaling Pathway of the Koenigs-Knorr Reaction

Koenigs_Knorr cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Donor Acetobromoglucose (C2-acetyl group) Oxocarbenium Oxocarbenium Ion Donor->Oxocarbenium with Promoter Acceptor Methanol Promoter Silver Carbonate Acyloxonium Acyloxonium Ion Intermediate Oxocarbenium->Acyloxonium Neighboring group participation Protected_Beta Protected Methyl β-D-glucopyranoside Acyloxonium->Protected_Beta Nucleophilic attack by Methanol (β-face) Final_Product Methyl β-D-glucopyranoside Protected_Beta->Final_Product Deprotection

Caption: Key steps in the Koenigs-Knorr reaction mechanism.

Understanding the Stereochemistry: The Anomeric Effect

The preferential formation of the α-anomer in the Fischer glycosylation under thermodynamic control, despite the β-anomer being sterically less hindered (with the methoxy group in the equatorial position), was a puzzle for early carbohydrate chemists. The explanation for this phenomenon came much later with the development of the concept of the anomeric effect.

The anomeric effect was first observed by J. T. Edward in 1955 and the term was coined in 1958.[8][9] It describes the tendency of an electronegative substituent at the anomeric carbon of a pyranose ring to occupy the axial position, which is counterintuitive from a purely steric standpoint.[8] This effect is a result of a stabilizing stereoelectronic interaction between the lone pair of electrons on the ring oxygen and the antibonding (σ*) orbital of the C-O bond of the anomeric substituent. This interaction is maximized when the substituent is in the axial position.

Historical and Modern Analytical Techniques

In the late 19th and early 20th centuries, the primary analytical tool for characterizing carbohydrates was the polarimeter . This instrument measures the rotation of plane-polarized light as it passes through a solution of a chiral compound. Each anomer of a methyl glucoside has a characteristic specific rotation.

CompoundHistorical Specific Rotation ([α]D)Modern Specific Rotation ([α]D)
Methyl α-D-glucopyranoside+157° to +159°+158.9°
Methyl β-D-glucopyranoside-33° to -34°-34.2°

Table 3: Specific rotation values for the anomers of methyl D-glucopyranoside.

The determination of the structure and purity of the synthesized methyl glucosides by Fischer and his contemporaries would have relied heavily on measuring the optical rotation of their crystalline products and comparing them to established values. The separation of the anomers was achieved through fractional crystallization.[7]

Today, a vast array of sophisticated analytical techniques are available for the characterization of methyl β-D-glucopyranoside, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the connectivity and stereochemistry of the molecule. The coupling constants of the anomeric proton are particularly useful for determining the α or β configuration.[10]

  • Mass Spectrometry (MS): Determines the molecular weight and can be used to elucidate the structure through fragmentation analysis.[11]

  • High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC): Used for the separation and quantification of the anomers.[12]

Conclusion

The journey of Methyl β-D-glucopyranoside, from its initial synthesis in the late 19th century to its current role as a fundamental tool in glycoscience, mirrors the evolution of organic chemistry itself. The pioneering work of Emil Fischer and the stereoselective advancements of Koenigs and Knorr provided the synthetic foundations, while the later elucidation of the anomeric effect offered a deeper understanding of its stereochemical behavior. The development of powerful analytical techniques has further solidified our knowledge of this important molecule. This guide has provided a technical overview of this rich history, equipping researchers with the foundational knowledge of the discovery, synthesis, and characterization of Methyl β-D-glucopyranoside.

References

Methodological & Application

Application Notes: Protocol for Using Methyl β-D-glucopyranoside in β-glucosidase Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

β-Glucosidases (EC 3.2.1.21) are a class of enzymes that catalyze the hydrolysis of β-glycosidic bonds in various glycosides and oligosaccharides, releasing glucose as a product.[1][2] These enzymes are ubiquitous in nature and play crucial roles in various biological processes, including cellulose degradation, phytohormone activation in plants, and glycolipid metabolism in animals.[1] In the context of drug development, the study of β-glucosidase activity is vital, as defects in this enzyme are associated with conditions like Gaucher's disease and Parkinson's disease.[2] Consequently, the identification and characterization of β-glucosidase inhibitors are of significant therapeutic interest.

Methyl β-D-glucopyranoside is a specific substrate for β-glucosidase. Its hydrolysis by the enzyme yields glucose and methanol. Unlike chromogenic or fluorogenic substrates such as p-nitrophenyl-β-D-glucopyranoside (pNPG) or 4-methylumbelliferyl-β-D-glucopyranoside (MUG), the reaction with methyl β-D-glucopyranoside does not produce a directly measurable signal.[3][4] Therefore, the assay requires a subsequent enzymatic step to quantify the amount of glucose produced. This is typically achieved through a coupled enzyme assay, most commonly using a glucose oxidase-peroxidase (GOPOD) system or a hexokinase/glucose-6-phosphate dehydrogenase (HK/G6PDH) system.

Principle of the Assay

This protocol details a two-step coupled enzyme assay to determine β-glucosidase activity using methyl β-D-glucopyranoside as the substrate.

Step 1: β-Glucosidase Reaction

In the first step, β-glucosidase hydrolyzes methyl β-D-glucopyranoside to produce D-glucose and methanol. The amount of glucose released is directly proportional to the β-glucosidase activity.

Step 2: Glucose Quantification (GOPOD Method)

The concentration of D-glucose is then determined using a glucose oxidase-peroxidase (GOPOD) assay. This reaction involves two enzymatic steps:

  • Glucose Oxidase (GO): D-glucose is oxidized by glucose oxidase to produce D-glucono-δ-lactone and hydrogen peroxide (H₂O₂).

  • Horseradish Peroxidase (HRP): In the presence of horseradish peroxidase, the hydrogen peroxide produced reacts with a chromogenic substrate (e.g., o-dianisidine or a Trinder's reagent like 4-aminoantipyrine with a phenolic compound) to yield a colored product. The intensity of the color, measured spectrophotometrically, is proportional to the amount of glucose produced in the initial reaction.

Experimental Workflow

Beta_Glucosidase_Assay_Workflow cluster_step1 Step 1: β-Glucosidase Reaction cluster_step2 Step 2: Glucose Quantification (GOPOD) cluster_step3 Step 3: Data Acquisition & Analysis enzyme β-Glucosidase Sample reaction_mix Incubate Reaction Mixture enzyme->reaction_mix substrate Methyl β-D-glucopyranoside substrate->reaction_mix buffer1 Reaction Buffer (e.g., Acetate or Citrate) buffer1->reaction_mix glucose D-Glucose + Methanol reaction_mix->glucose Produces quantification_mix Incubate for Color Development glucose->quantification_mix Add to gopod_reagent GOPOD Reagent (Glucose Oxidase, Peroxidase, Chromogen) gopod_reagent->quantification_mix colored_product Colored Product quantification_mix->colored_product Produces measurement Measure Absorbance (Spectrophotometer) colored_product->measurement analysis Calculate Glucose Concentration (vs. Standard Curve) measurement->analysis activity Determine β-Glucosidase Activity analysis->activity

Caption: Workflow for the coupled β-glucosidase assay.

Experimental Protocols

This protocol is designed for a 96-well microplate format. All reagents should be prepared fresh and equilibrated to the assay temperature before use.

Materials and Reagents
  • β-Glucosidase: Enzyme sample to be assayed.

  • Methyl β-D-glucopyranoside: Substrate.

  • Reaction Buffer: 50 mM Sodium Acetate Buffer, pH 5.0. The optimal pH for β-glucosidases can vary, typically between 3.5 and 5.0.[5]

  • Glucose Oxidase/Peroxidase (GOPOD) Reagent: Commercially available or prepared in-house.

  • D-Glucose: For standard curve.

  • Stop Solution (Optional): e.g., 2 M Sodium Carbonate, if endpoint assay is desired.

  • Microplate Reader: Capable of measuring absorbance at the appropriate wavelength for the chosen chromogen (e.g., ~510 nm for many Trinder's reagents).

  • 96-well clear flat-bottom microplates.

Procedure

Part 1: β-Glucosidase Reaction

  • Prepare Glucose Standards: Prepare a series of D-glucose standards in the reaction buffer (e.g., 0, 10, 20, 40, 60, 80, 100 µM).

  • Prepare Reaction Plate:

    • Add 25 µL of reaction buffer to blank wells.

    • Add 25 µL of each glucose standard to their respective wells in duplicate or triplicate.

    • Add 25 µL of the β-glucosidase sample to the experimental wells. For inhibitor studies, pre-incubate the enzyme with the inhibitor for a desired time before adding the substrate.

  • Initiate the Reaction: Add 25 µL of a freshly prepared solution of Methyl β-D-glucopyranoside in reaction buffer to all wells (except blanks where buffer is added). The final concentration of the substrate should be optimized based on the enzyme's Kₘ value, which is often around 1 mM or less.[1] A starting concentration of 5-10 mM is recommended.

  • Incubation: Mix the plate gently and incubate at the optimal temperature for the enzyme (e.g., 37°C or 50°C) for a set period (e.g., 15-60 minutes).[6] The incubation time should be sufficient to generate a detectable amount of glucose while ensuring the reaction remains in the linear range.

Part 2: Glucose Detection

  • Stop the Reaction (Optional): If not performing a kinetic assay, the reaction can be stopped by adding a stop solution or by heat inactivation (e.g., boiling for 5-10 minutes).[6] For a continuous assay, this step is omitted.

  • Add GOPOD Reagent: Add 150 µL of the GOPOD reagent to all wells (blanks, standards, and samples).

  • Incubate for Color Development: Incubate the plate at 37°C for 15-30 minutes, or until a stable color develops. Protect the plate from light during this incubation.

  • Measure Absorbance: Read the absorbance at the wavelength appropriate for the chromogen used in the GOPOD reagent (e.g., 510 nm).

Data Analysis
  • Standard Curve: Subtract the average absorbance of the blank from the absorbance of each glucose standard. Plot the corrected absorbance values against the corresponding glucose concentrations to generate a standard curve. Determine the linear regression equation (y = mx + c).

  • Calculate Glucose Concentration: Using the standard curve equation, calculate the concentration of glucose produced in each sample well.

  • Calculate β-Glucosidase Activity: The activity of the enzyme is expressed in Units/mL. One unit (U) is defined as the amount of enzyme that catalyzes the release of 1 µmol of glucose per minute under the specified assay conditions.

    Activity (U/mL) = (Glucose produced [µM] / Incubation time [min]) * (Total reaction volume [mL] / Enzyme volume [mL]) * Dilution factor

Quantitative Data Summary

ParameterValue/RangeNotes
β-Glucosidase Reaction
Sample (Enzyme) Volume25 µL
Methyl β-D-glucopyranoside5 - 10 mM (final conc.)Kₘ values are typically ≤ 1 mM.[1]
Reaction Buffer50 mM Sodium AcetatepH 5.0 is a common starting point.[5][6]
Incubation Temperature37°C - 70°CEnzyme specific, 50°C is a common optimum.[5][6]
Incubation Time15 - 60 minutesShould be within the linear range of the reaction.[6]
Glucose Quantification
Glucose Standard Range0 - 100 µM
GOPOD Reagent Volume150 µL
Incubation Temperature37°C
Incubation Time15 - 30 minutes
Absorbance Wavelength~510 nmDependent on the chromogen in the GOPOD reagent.
Total Assay Volume 200 µL

Signaling Pathway and Logical Relationships

The assay follows a linear logical progression from substrate to a measurable product through a series of enzymatic reactions. There are no complex signaling pathways involved in this in vitro assay. The experimental workflow diagram above illustrates the logical relationship between the different steps of the protocol.

References

Applications of Methyl β-D-glucopyranoside in Organic Synthesis: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl β-D-glucopyranoside is a versatile and commercially available carbohydrate derivative that serves as a fundamental building block in modern organic synthesis, particularly in the field of glycochemistry. Its rigid pyranoside structure and defined stereochemistry make it an excellent starting material for the synthesis of a wide array of complex carbohydrates, including oligosaccharides, glycoconjugates, and various natural products. The anomeric methyl group provides stability and prevents the opening of the pyranose ring, thus allowing for selective modifications of the hydroxyl groups at positions C-2, C-3, C-4, and C-6. This document provides detailed application notes and experimental protocols for key transformations involving Methyl β-D-glucopyranoside, focusing on its use in the synthesis of valuable intermediates and complex glycosidic structures.

Key Applications and Methodologies

The strategic application of Methyl β-D-glucopyranoside in organic synthesis often commences with the regioselective protection of its hydroxyl groups. This is a critical step to enable selective reactions at specific positions. A common and efficient strategy involves the protection of the C-4 and C-6 hydroxyl groups as a benzylidene acetal. This protected intermediate, Methyl 4,6-O-benzylidene-β-D-glucopyranoside, exposes the C-2 and C-3 hydroxyls for further functionalization, such as glycosylation or the introduction of other protecting groups.

Regioselective Protection: Synthesis of Methyl 4,6-O-benzylidene-β-D-glucopyranoside

The formation of a benzylidene acetal across the C-4 and C-6 hydroxyl groups is a cornerstone reaction that unlocks the synthetic utility of Methyl β-D-glucopyranoside. This protection is typically achieved by reacting the glucoside with benzaldehyde or a benzaldehyde equivalent under acidic conditions.

Experimental Protocol: Synthesis of Methyl 4,6-O-benzylidene-α-D-glucopyranoside

While the following detailed protocol from Organic Syntheses describes the preparation of the α-anomer, the principles are directly applicable to the synthesis of the β-anomer by starting with Methyl β-D-glucopyranoside.

A mixture of methyl α-D-glucopyranoside (60 g, 0.31 mol), freshly fused and powdered zinc chloride (45 g), and benzaldehyde (150 mL) is stirred at room temperature for 48 hours.[1] The resulting pale-yellow, cloudy reaction mixture is poured slowly, with stirring, into 1.25 L of cold water.[1] After stirring for an additional 10 minutes, the mixture is refrigerated overnight. Hexane (75 mL) is added, and the mixture is stirred for 30 minutes to aid in the removal of excess benzaldehyde.[1] The solid product is collected on a Büchner funnel, washed twice with 100 mL of cold water, and dried under vacuum at room temperature overnight.[1] Recrystallization from chloroform-ether affords the pure product.[1]

Quantitative Data for Benzylidene Acetal Formation

Starting MaterialReagentsCatalystSolventTime (h)Yield (%)Reference
Methyl α-D-glucopyranosideBenzaldehydeZnCl₂None4863[1]
Methyl α-D-glucopyranosideBenzaldehyde dimethyl acetalCamphor-10-sulphonic acidDMF676[2]

Logical Workflow for Regioselective Protection

G cluster_start Starting Material cluster_reagents Reagents & Conditions cluster_product Key Intermediate Methyl_beta-D-glucopyranoside Methyl β-D-glucopyranoside Reagents Benzaldehyde dimethyl acetal, Camphor-10-sulphonic acid, DMF, 50°C Methyl_beta-D-glucopyranoside->Reagents Reaction Protected_Glucoside Methyl 4,6-O-benzylidene- β-D-glucopyranoside Reagents->Protected_Glucoside Yield: ~76%

Caption: Workflow for the synthesis of Methyl 4,6-O-benzylidene-β-D-glucopyranoside.

Further Functionalization: Acylation of Methyl 4,6-O-benzylidene-β-D-glucopyranoside

With the C-4 and C-6 positions protected, the C-2 and C-3 hydroxyl groups of Methyl 4,6-O-benzylidene-β-D-glucopyranoside are available for further reactions. Acylation is a common transformation to introduce protecting groups that can be selectively removed later or to modulate the reactivity of the glycoside.

Experimental Protocol: Regioselective Acylation

A solution of methyl 4,6-O-benzylidene-α-D-glucopyranoside (200 mg, 0.71 mmol) in dry pyridine (3 mL) is cooled to -5°C.[2] To this solution, octanoyl chloride (0.13 mL, 1.1 molar eq.) is added.[2] The reaction is monitored by TLC. After completion, the mixture is worked up by pouring into ice-water and extracting with chloroform. The organic layer is washed sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and water. After drying over anhydrous sodium sulfate and removal of the solvent, the product is purified by column chromatography.

Quantitative Data for Acylation Reactions

Starting MaterialAcylating AgentSolventYield (%) of 2-O-acyl productReference
Methyl 4,6-O-benzylidene-α-D-glucopyranosideOctanoyl chloridePyridine70.5[2]

Reaction Pathway for Acylation

G Protected_Glucoside Methyl 4,6-O-benzylidene- β-D-glucopyranoside Reagents Acyl Chloride (e.g., Octanoyl Chloride), Pyridine, -5°C Protected_Glucoside->Reagents Acylation Acylated_Product Methyl 2-O-acyl-4,6-O-benzylidene- β-D-glucopyranoside Reagents->Acylated_Product Regioselective

Caption: Regioselective acylation of the protected glucoside intermediate.

Application as a Glycosyl Acceptor in Oligosaccharide Synthesis

A primary application of selectively protected Methyl β-D-glucopyranoside derivatives is their use as glycosyl acceptors in the synthesis of oligosaccharides. The free hydroxyl groups can react with an activated glycosyl donor to form a new glycosidic linkage.

Conceptual Experimental Workflow: Glycosylation

  • Preparation of the Glycosyl Acceptor: Synthesize and purify Methyl 4,6-O-benzylidene-β-D-glucopyranoside as described in Protocol 1.

  • Preparation of the Glycosyl Donor: The glycosyl donor is a sugar derivative with a leaving group at the anomeric position (e.g., a trichloroacetimidate, bromide, or thioglycoside) and protecting groups on the other hydroxyls.

  • Glycosylation Reaction: The glycosyl acceptor and donor are reacted in an inert solvent in the presence of a promoter (e.g., TMSOTf, AgOTf). The reaction conditions (temperature, promoter, and solvent) are crucial for achieving high yield and stereoselectivity.

  • Work-up and Purification: The reaction is quenched, and the crude product is purified by column chromatography to isolate the desired oligosaccharide.

  • Deprotection: The protecting groups are removed in a final step to yield the native oligosaccharide.

Quantitative Data for Glycosylation Reactions

Glycosyl AcceptorGlycosyl DonorPromoterProductYield (%)Reference
Methyl 4,6-O-benzylidene-α-D-glucopyranosidePer-O-pivaloyl-α-D-galactopyranosyl bromideAg(I) on silica aluminaβ-(1→3)-linked disaccharide78 (for 1→3 and 1→2 mixture)

G cluster_acceptor Glycosyl Acceptor Preparation cluster_donor Glycosyl Donor cluster_coupling Glycosylation cluster_product Final Product Start Methyl β-D-glucopyranoside Protect Protection (e.g., Benzylidene acetal) Start->Protect Acceptor Partially Protected Acceptor Protect->Acceptor Coupling Promoter-mediated Glycosylation Acceptor->Coupling Donor Activated Glycosyl Donor (e.g., Trichloroacetimidate) Donor->Coupling Protected_Oligo Protected Oligosaccharide Coupling->Protected_Oligo Deprotect Deprotection Protected_Oligo->Deprotect Final_Oligo Target Oligosaccharide Deprotect->Final_Oligo

References

Application Notes and Protocols: Enzymatic Glycosylation Using Methyl β-D-glucopyranoside as an Acceptor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enzymatic glycosylation is a powerful tool for the synthesis of complex carbohydrates and glycoconjugates, offering high regio- and stereoselectivity under mild reaction conditions. Methyl β-D-glucopyranoside is widely utilized as a model acceptor molecule in these reactions due to its simple structure and the presence of available hydroxyl groups for glycosidic bond formation. This document provides detailed application notes and experimental protocols for the enzymatic glycosylation of Methyl β-D-glucopyranoside using various classes of enzymes, including cyclodextrin glucanotransferases (CGTases), dextransucrases, β-glucosidases, and sucrose phosphorylases.

These protocols and the accompanying data are intended to guide researchers in the development of novel glycosylated compounds with potential applications in pharmaceuticals, nutraceuticals, and other areas of biotechnology. The ability to selectively modify molecules through glycosylation can significantly enhance their solubility, stability, and biological activity.

I. Cyclodextrin Glucanotransferase (CGTase) Catalyzed Glycosylation

Cyclodextrin glucanotransferases (CGTases; EC 2.4.1.19) are versatile enzymes that catalyze the formation of cyclodextrins from starch and related α-1,4-glucans through an intramolecular transglycosylation reaction (cyclization).[1][2] In addition to cyclization, CGTases can also catalyze intermolecular transglycosylation, transferring a glucosyl unit from a donor substrate to an acceptor molecule like Methyl β-D-glucopyranoside.[1][3]

Application Note:

CGTase-mediated glycosylation of Methyl β-D-glucopyranoside typically results in the formation of a homologous series of malto-oligosaccharides attached to the acceptor. The degree of polymerization of the transferred oligosaccharide can be influenced by the ratio of donor to acceptor substrate.[4] This methodology is particularly useful for synthesizing short-chain oligosaccharide derivatives with modified physicochemical properties.

Quantitative Data:
Enzyme SourceDonor SubstrateAcceptor ConcentrationReaction ConditionsProduct(s)Yield (%)Reference
Bacillus circulans A11β-cyclodextrin (1.5% w/v)Methanol (30% v/v)pH 6.0, 50°C, 120 hMethyl α-D-glucopyranoside39% (w/w)[5]
Experimental Protocol: Synthesis of Methyl α-D-glucopyranoside using CGTase

This protocol is adapted from a study on the synthesis of methyl α-D-glucopyranoside using a recombinant CGTase from Bacillus circulans A11.[5]

Materials:

  • Recombinant CGTase from Bacillus circulans A11 (500 U/mL)

  • β-cyclodextrin

  • Methanol

  • Sodium phosphate buffer (pH 6.0)

  • Deionized water

Procedure:

  • Prepare a reaction mixture containing 1.5% (w/v) β-cyclodextrin in a water/methanol solution (30% v/v methanol).

  • Adjust the pH of the solution to 6.0 using a suitable buffer (e.g., sodium phosphate buffer).

  • Add the CGTase to the reaction mixture to a final concentration of 500 U/mL.

  • Incubate the reaction mixture at 50°C for 120 hours with gentle agitation.

  • Monitor the reaction progress using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • Upon completion, terminate the reaction by heat inactivation of the enzyme (e.g., boiling for 10 minutes).

  • Purify the product, Methyl α-D-glucopyranoside, from the reaction mixture using standard chromatographic techniques.

Experimental Workflow: CGTase-Catalyzed Glycosylation

CGTase_Workflow cluster_prep Reaction Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis and Purification prep_mix Prepare reaction mixture: - β-cyclodextrin (1.5% w/v) - 30% Methanol in water adjust_ph Adjust pH to 6.0 prep_mix->adjust_ph add_enzyme Add CGTase (500 U/mL) adjust_ph->add_enzyme incubate Incubate at 50°C for 120h with agitation add_enzyme->incubate monitor Monitor reaction by HPLC incubate->monitor terminate Terminate reaction (heat inactivation) monitor->terminate purify Purify Methyl α-D-glucopyranoside terminate->purify

Caption: Workflow for CGTase-catalyzed synthesis of methyl α-D-glucopyranoside.

II. Dextransucrase Catalyzed Glycosylation

Dextransucrases (EC 2.4.1.5) are enzymes that synthesize dextran, a polysaccharide of α-1,6-linked glucose units, from sucrose.[6][7] These enzymes can also transfer a glucosyl unit from sucrose to other acceptor molecules, including Methyl β-D-glucopyranoside, in what is known as an acceptor reaction.[6][8] This reaction competes with dextran synthesis and leads to the formation of oligosaccharides.

Application Note:

The acceptor reaction of dextransucrase with Methyl β-D-glucopyranoside results in the synthesis of a series of oligosaccharide products.[8] The efficiency of this reaction is influenced by the concentration of the acceptor molecule; higher acceptor concentrations lead to a decrease in dextran synthesis and an increase in oligosaccharide production.[9] Notably, the α-anomer of methyl D-glucopyranoside has been reported to be a more effective acceptor than the β-anomer.[6]

Quantitative Data:
Enzyme SourceDonor SubstrateAcceptorProduct(s)Relative EffectivenessReference
Leuconostoc mesenteroides B-512FSucroseMethyl α-D-glucopyranosideOligosaccharide seriesMore effective than β-anomer[8]
Leuconostoc mesenteroides B-512FSucroseMethyl β-D-glucopyranosideOligosaccharide seriesLess effective than α-anomer[8]
Experimental Protocol: Dextransucrase Acceptor Reaction

This protocol is a general guide based on studies of dextransucrase acceptor reactions.[6][8]

Materials:

  • Purified Dextransucrase from Leuconostoc mesenteroides

  • Sucrose

  • Methyl β-D-glucopyranoside

  • Sodium acetate buffer (pH 5.2)

  • Deionized water

  • [14C]Sucrose (for quantitative analysis)

Procedure:

  • Prepare a reaction mixture containing sucrose (e.g., 100 mM) and Methyl β-D-glucopyranoside (e.g., 100 mM) in sodium acetate buffer (pH 5.2). For quantitative analysis, a known amount of [14C]sucrose can be included.

  • Initiate the reaction by adding a defined amount of purified dextransucrase.

  • Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific time period.

  • Terminate the reaction by boiling for 5-10 minutes.

  • Analyze the products by paper chromatography or HPLC.

  • For quantitative analysis using radiolabeling, the product spots can be excised from the chromatogram and quantified by liquid scintillation counting.

Experimental Workflow: Dextransucrase Acceptor Reaction

Dextransucrase_Workflow cluster_setup Reaction Setup cluster_reaction Enzymatic Reaction cluster_analysis Product Analysis mix_reagents Prepare reaction mix: - Sucrose - Methyl β-D-glucopyranoside - Buffer (pH 5.2) add_enzyme Add Dextransucrase mix_reagents->add_enzyme incubate Incubate at 30°C add_enzyme->incubate terminate Terminate reaction (boiling) incubate->terminate analyze Analyze products (Chromatography/HPLC) terminate->analyze quantify Quantify products analyze->quantify

Caption: Workflow for dextransucrase-catalyzed glycosylation of Methyl β-D-glucopyranoside.

III. β-Glucosidase Catalyzed Glycosylation

β-Glucosidases (EC 3.2.1.21) are enzymes that typically catalyze the hydrolysis of β-glycosidic bonds to release glucose.[5] However, under certain conditions, particularly with high concentrations of the acceptor, these enzymes can catalyze the reverse reaction, transglycosylation, to form new β-glycosidic bonds.[10]

Application Note:

The transglycosylation activity of β-glucosidase can be harnessed to synthesize various β-glucosides. The reaction is kinetically controlled, and the yield of the transglycosylation product depends on the competition between water and the acceptor (Methyl β-D-glucopyranoside) for the glucosyl-enzyme intermediate. By optimizing reaction conditions, such as substrate concentrations and the use of co-solvents, the transglycosylation reaction can be favored over hydrolysis.[11]

This section will be expanded with quantitative data and a detailed protocol as more specific literature becomes available.

IV. Sucrose Phosphorylase Catalyzed Glycosylation

Sucrose phosphorylase (EC 2.4.1.7) catalyzes the reversible conversion of sucrose and inorganic phosphate into α-D-glucose-1-phosphate and fructose.[12][13] This enzyme can also utilize a wide range of acceptor molecules other than phosphate, including alcohols, to synthesize α-glucosides through a transglycosylation reaction.[14]

Application Note:

Sucrose phosphorylase offers an efficient method for the synthesis of α-glucosides from the inexpensive and readily available donor substrate, sucrose. The enzyme exhibits broad acceptor specificity, making it a valuable tool for the glycosylation of various molecules, including Methyl β-D-glucopyranoside.[14] The reaction proceeds via a double displacement mechanism involving a covalent glucosyl-enzyme intermediate.[13]

This section will be expanded with quantitative data and a detailed protocol as more specific literature becomes available.

Signaling Pathways and Logical Relationships

The enzymatic reactions described above follow a general logical pathway from substrate binding to product release. The core of these reactions is the formation of a glycosyl-enzyme intermediate, which can then be transferred to either water (hydrolysis) or an acceptor molecule (transglycosylation). The efficiency of glycoside synthesis is determined by the partitioning of this intermediate between these two competing pathways.

Glycosylation_Logic cluster_enzyme_pathway General Enzymatic Glycosylation Pathway Enzyme Free Enzyme Intermediate Glycosyl-Enzyme Intermediate Enzyme->Intermediate + Donor Donor Glycosyl Donor (e.g., Starch, Sucrose) Donor->Intermediate Acceptor Acceptor (Methyl β-D-glucopyranoside) Product Glycosylated Product Acceptor->Product Intermediate->Product + Acceptor Hydrolysis_Product Hydrolysis Product Intermediate->Hydrolysis_Product + Water Product->Enzyme - Leaving Group Hydrolysis_Product->Enzyme - Leaving Group Water Water Water->Hydrolysis_Product

Caption: Logical relationship of enzymatic glycosylation pathways.

Conclusion

The enzymatic glycosylation of Methyl β-D-glucopyranoside provides a versatile platform for the synthesis of a variety of glycosylated molecules. The choice of enzyme—CGTase, dextransucrase, β-glucosidase, or sucrose phosphorylase—will depend on the desired product structure (α- or β-linkage, degree of polymerization) and the available donor substrates. The protocols and data presented herein serve as a starting point for researchers to explore and optimize these powerful biocatalytic transformations for their specific applications in drug development and other scientific fields. Further research to elucidate detailed kinetic parameters and optimize reaction conditions for each enzyme class with Methyl β-D-glucopyranoside will continue to expand the utility of this important synthetic strategy.

References

Application Notes and Protocols: Utilizing Methyl β-D-glucopyranoside as a Carbon Source in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl β-D-glucopyranoside is a stable, water-soluble derivative of glucose.[1][2] Its potential as a carbon source in cell culture is dependent on the metabolic capabilities of the specific cell type being cultured. This document provides a comprehensive guide to understanding and utilizing Methyl β-D-glucopyranoside in cell culture experiments, addressing its metabolic pathway, potential applications, and detailed protocols for its use.

The utility of Methyl β-D-glucopyranoside as a carbon source hinges on the presence of the enzyme β-glucosidase (EC 3.2.1.21).[3][4][5] This enzyme catalyzes the hydrolysis of the β-glycosidic bond in Methyl β-D-glucopyranoside, releasing glucose and methanol. The liberated glucose can then enter the cell's standard glycolytic pathway to be used for energy and biosynthesis. β-glucosidases are widespread in nature, found in bacteria, fungi, plants, and animals.[3][5] In mammals, a cytosolic β-glucosidase is known to be involved in the metabolism of various dietary glucosides.[3][4]

However, it is crucial to note that not all cell types can efficiently metabolize this compound. For instance, studies on the plant Geum montanum and sycamore cells have shown that while Methyl β-D-glucopyranoside is taken up by the cells, it is subsequently stored in the vacuole and not utilized as a respiratory carbon source. This highlights the cell-type-specific nature of its metabolism. Therefore, preliminary testing is essential to determine the suitability of Methyl β-D-glucopyranoside as a carbon source for a particular cell line.

Data Presentation

Table 1: Chemical and Physical Properties of Methyl β-D-glucopyranoside

PropertyValue
Synonyms Methyl β-D-glucoside, 1-O-Methyl-β-D-glucopyranoside
CAS Number 709-50-2
Molecular Formula C₇H₁₄O₆
Molecular Weight 194.18 g/mol
Appearance White to off-white powder[1]
Solubility Water: 100 mg/mL, clear, colorless
Purity ≥ 99% (Assay)[1]
Storage Store at 0-8 °C[1]

Table 2: Experimental Parameters for Assessing Methyl β-D-glucopyranoside Utilization

ParameterDescriptionRecommended Assay(s)
Cell Viability Measures the proportion of live, healthy cells.Trypan Blue Exclusion, MTT Assay, Real-Time Cell Analysis
Cell Proliferation Quantifies the increase in cell number over time.Cell Counting (Hemocytometer or Automated), CFSE Staining, BrdU Incorporation
Metabolic Activity Assesses the overall metabolic function of the cells.AlamarBlue Assay, Glucose Consumption Assay, Lactate Production Assay
β-glucosidase Activity Measures the enzymatic activity responsible for metabolizing Methyl β-D-glucopyranoside.Fluorogenic or Chromogenic Substrate Assays (e.g., using 4-Methylumbelliferyl β-D-glucopyranoside)

Experimental Protocols

Protocol 1: Preparation of Methyl β-D-glucopyranoside Stock Solution
  • Calculate the required mass: Determine the mass of Methyl β-D-glucopyranoside powder needed to prepare a stock solution of the desired concentration (e.g., 1 M).

    • Formula: Mass (g) = Desired Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )

  • Dissolution: Under sterile conditions in a biological safety cabinet, dissolve the calculated mass of Methyl β-D-glucopyranoside in cell culture-grade water or a suitable buffer (e.g., PBS).

  • Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter.

  • Storage: Aliquot the sterile stock solution into smaller, single-use volumes and store at -20°C to avoid repeated freeze-thaw cycles.

Protocol 2: Adapting Cells to a Medium with Methyl β-D-glucopyranoside as the Primary Carbon Source

This protocol is for gradually adapting cells to a new medium where glucose is replaced by Methyl β-D-glucopyranoside.

  • Prepare Adaptation Media:

    • Medium A: Standard culture medium (with glucose).

    • Medium B: Glucose-free version of the standard medium supplemented with Methyl β-D-glucopyranoside at a concentration equimolar to the original glucose concentration.

  • Initial Seeding: Seed cells in their standard culture medium (Medium A) and allow them to reach approximately 50% confluency.

  • First Adaptation Step: Remove the standard medium and replace it with a 1:1 mixture of Medium A and Medium B.

  • Subsequent Passages: At each subsequent passage, increase the proportion of Medium B. A suggested stepwise adaptation is as follows:

    • Passage 1: 50% Medium A + 50% Medium B

    • Passage 2: 25% Medium A + 75% Medium B

    • Passage 3: 100% Medium B

  • Monitoring: Throughout the adaptation process, closely monitor cell morphology, viability, and proliferation rate. If cells show signs of stress (e.g., reduced viability, detachment), revert to the previous medium composition for an additional passage before proceeding.

Protocol 3: Assessing Cell Growth and Viability
  • Cell Seeding: Seed cells in a multi-well plate (e.g., 96-well or 24-well) at a predetermined density in their respective culture media (control with glucose, and experimental with Methyl β-D-glucopyranoside).

  • Incubation: Incubate the plate under standard cell culture conditions (e.g., 37°C, 5% CO₂).

  • Time-Course Analysis: At various time points (e.g., 24, 48, 72, and 96 hours), assess cell viability and proliferation using one of the methods mentioned in Table 2.

  • Data Analysis: Plot the growth curves for both control and experimental conditions. Calculate the population doubling time to quantitatively compare the growth rates.

Mandatory Visualization

Metabolic_Pathway cluster_extracellular Extracellular Space cluster_cell Cell Mbg_ext Methyl β-D-glucopyranoside Mbg_int Methyl β-D-glucopyranoside Mbg_ext->Mbg_int Transport Glucose Glucose Mbg_int->Glucose β-glucosidase Methanol Methanol Mbg_int->Methanol β-glucosidase Glycolysis Glycolysis Glucose->Glycolysis Energy Energy (ATP) & Biosynthesis Glycolysis->Energy

Caption: Metabolic pathway of Methyl β-D-glucopyranoside in a cell expressing β-glucosidase.

Non_Metabolizing_Pathway cluster_extracellular Extracellular Space cluster_cell Cell Mbg_ext Methyl β-D-glucopyranoside Mbg_int Methyl β-D-glucopyranoside Mbg_ext->Mbg_int Transport Vacuole Vacuole Mbg_int->Vacuole Sequestration No_Metabolism No Metabolism Mbg_int->No_Metabolism

Caption: Fate of Methyl β-D-glucopyranoside in a cell lacking β-glucosidase activity.

Experimental_Workflow start Start prep_stock Prepare Sterile Stock Solution of Methyl β-D-glucopyranoside start->prep_stock cell_culture Culture Cells in Standard Medium prep_stock->cell_culture adaptation Gradually Adapt Cells to Glucose-Free, M-β-D-g-Containing Medium cell_culture->adaptation assessment Assess Cell Viability, Proliferation, and Metabolism adaptation->assessment analysis Analyze Data and Compare to Glucose Control assessment->analysis conclusion Conclusion on Utility as Carbon Source analysis->conclusion

Caption: General experimental workflow for evaluating Methyl β-D-glucopyranoside as a carbon source.

References

Methyl β-D-Glucopyranoside: A Versatile Substrate for Probing Enzyme Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl β-D-glucopyranoside is a valuable tool in the study of β-glucosidases (EC 3.2.1.21), enzymes crucial in various biological processes, including cellulose degradation, plant defense, and human metabolism. As a simple, non-chromogenic substrate, it allows for the investigation of β-glucosidase activity in its native form, providing insights into the enzyme's catalytic mechanism and inhibition. Its structural similarity to the natural substrates of these enzymes makes it an excellent candidate for fundamental kinetic studies and for the screening of potential inhibitors in drug discovery programs.

Principle of the Assay

The enzymatic hydrolysis of methyl β-D-glucopyranoside by β-glucosidase yields methanol and D-glucose. The rate of this reaction can be monitored by quantifying the amount of glucose produced over time. Since neither the substrate nor the products are colored, a coupled enzyme assay is typically employed. In this system, the glucose produced is a substrate for glucose oxidase, which in the presence of oxygen, produces gluconic acid and hydrogen peroxide. The hydrogen peroxide is then used by horseradish peroxidase to oxidize a chromogenic substrate, resulting in a colored product whose absorbance can be measured spectrophotometrically. The rate of color formation is directly proportional to the β-glucosidase activity.

Applications

  • Determination of Michaelis-Menten kinetics: Methyl β-D-glucopyranoside is used to determine the key kinetic parameters, Michaelis constant (Kₘ) and maximum velocity (Vₘₐₓ), which are fundamental to characterizing the catalytic efficiency and substrate affinity of a β-glucosidase.

  • Screening for β-glucosidase inhibitors: This substrate is integral in high-throughput screening assays to identify potential inhibitors of β-glucosidase activity. Such inhibitors have therapeutic potential in conditions like diabetes and Gaucher's disease.

  • Characterization of enzyme specificity: By comparing the kinetic parameters obtained with methyl β-D-glucopyranoside to those of other glycosidic substrates, researchers can elucidate the substrate specificity of a particular β-glucosidase.

  • Basic research into enzyme mechanisms: The simplicity of methyl β-D-glucopyranoside allows for detailed mechanistic studies, including the investigation of pH dependence and the effect of mutations on enzyme activity.[1][2]

Data Presentation

Kinetic Parameters of β-Glucosidases

The following table summarizes the kinetic parameters of β-glucosidases from various sources with different substrates. While data for methyl β-D-glucopyranoside is specifically highlighted, values for the commonly used chromogenic substrate p-nitrophenyl-β-D-glucopyranoside (pNPG) are also included for comparative purposes.

Enzyme SourceSubstrateKₘ (mM)Vₘₐₓ (µmol/min/mg)kcat (s⁻¹)kcat/Kₘ (M⁻¹s⁻¹)Reference
Sweet AlmondMethyl β-D-glucopyranoside---28[2]
Aspergillus nigerpNPG----[3]
Trichoderma reesei QM 9414pNPG0.19 ± 0.0229.67 ± 3.25--[4]
White Rot Fungi (A. auricula-1120)pNPG0.000470.21--[5]
White Rot Fungi (L. edodes-7)pNPG0.7199.63--[5]
Mucor ardhlaengiktus RSC1Salicin0.07820.0285--[6]

Note: "-" indicates data not available in the cited sources. Kinetic parameters are highly dependent on assay conditions (e.g., pH, temperature, buffer composition).

Experimental Protocols

Protocol 1: Determination of β-Glucosidase Activity using a Coupled Glucose Oxidase-Peroxidase Assay

This protocol outlines a method to determine the activity of β-glucosidase using methyl β-D-glucopyranoside as a substrate and a coupled enzyme system for detection.

Materials:

  • Methyl β-D-glucopyranoside

  • β-Glucosidase enzyme solution

  • Assay Buffer (e.g., 50 mM sodium acetate buffer, pH 5.0)

  • Glucose Oxidase (GOx) from Aspergillus niger

  • Horseradish Peroxidase (HRP)

  • Chromogenic peroxidase substrate (e.g., o-dianisidine, ABTS)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of methyl β-D-glucopyranoside (e.g., 100 mM) in Assay Buffer.

    • Prepare a series of dilutions of the substrate in Assay Buffer to achieve final concentrations ranging from, for example, 0.1 to 10 times the expected Kₘ.

    • Prepare a "Coupled Enzyme Mix" containing glucose oxidase (e.g., 10 U/mL), horseradish peroxidase (e.g., 1 U/mL), and the chromogenic substrate in Assay Buffer. Protect this solution from light.

    • Dilute the β-glucosidase enzyme solution in cold Assay Buffer to a concentration that will produce a linear rate of reaction for at least 10 minutes.

  • Assay Execution:

    • Equilibrate all reagents to the desired assay temperature (e.g., 37°C).

    • To each well of a 96-well microplate, add 50 µL of the appropriate methyl β-D-glucopyranoside dilution.

    • Add 100 µL of the Coupled Enzyme Mix to each well.

    • To initiate the reaction, add 50 µL of the diluted β-glucosidase solution to each well.

    • Immediately start monitoring the change in absorbance at the appropriate wavelength for the chosen chromogenic substrate (e.g., 460 nm for o-dianisidine) in a microplate reader. Record readings every minute for 10-20 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot for each substrate concentration.

    • Convert the rate of change in absorbance to the rate of glucose production using a standard curve of known glucose concentrations.

    • Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine Kₘ and Vₘₐₓ.

Protocol 2: Screening for β-Glucosidase Inhibitors

This protocol provides a method for screening potential inhibitors of β-glucosidase activity.

Materials:

  • Same as Protocol 1

  • Potential inhibitor compounds dissolved in a suitable solvent (e.g., DMSO)

Procedure:

  • Assay Setup:

    • In a 96-well plate, add 50 µL of Assay Buffer.

    • Add a small volume (e.g., 1-2 µL) of the inhibitor solution (or solvent control) to the appropriate wells.

    • Add 50 µL of the β-glucosidase enzyme solution and incubate for a predetermined time (e.g., 15 minutes) at the assay temperature to allow for inhibitor binding.

    • Prepare the reaction mix by combining 50 µL of methyl β-D-glucopyranoside (at a concentration close to its Kₘ) and 100 µL of the Coupled Enzyme Mix.

    • Initiate the reaction by adding 150 µL of the reaction mix to each well.

  • Measurement and Analysis:

    • Monitor the absorbance as described in Protocol 1.

    • Calculate the percentage of inhibition for each compound compared to the solvent control.

Visualizations

Signaling Pathways and Experimental Workflows

Enzymatic_Hydrolysis cluster_reaction β-Glucosidase Reaction Substrate Methyl β-D-glucopyranoside Enzyme β-Glucosidase Substrate->Enzyme Binds to active site Products Methanol + D-Glucose Enzyme->Products Catalyzes hydrolysis

Caption: Enzymatic hydrolysis of methyl β-D-glucopyranoside.

Coupled_Assay_Workflow cluster_workflow Coupled Enzyme Assay Workflow Start Start: Mix Substrate and Coupled Enzyme Mix Add_Enzyme Add β-Glucosidase to initiate reaction Start->Add_Enzyme Reaction1 Methyl β-D-glucopyranoside → D-Glucose Add_Enzyme->Reaction1 Reaction2 D-Glucose + O₂ → H₂O₂ Reaction1->Reaction2 Glucose Oxidase Reaction3 H₂O₂ + Chromogen → Colored Product Reaction2->Reaction3 Horseradish Peroxidase Measure Measure Absorbance Change Reaction3->Measure Analyze Analyze Data (V₀, Kₘ, Vₘₐₓ) Measure->Analyze

Caption: Workflow for the coupled enzyme assay.

Inhibition_Screening_Logic cluster_logic Inhibitor Screening Logic Start Incubate Enzyme with Inhibitor Add_Substrate Add Substrate Mix Start->Add_Substrate Measure_Activity Measure Enzyme Activity Add_Substrate->Measure_Activity Compare Compare to Control Activity Measure_Activity->Compare Decision Inhibition? Compare->Decision Hit Potential Inhibitor Identified Decision->Hit Yes No_Hit No Significant Inhibition Decision->No_Hit No

Caption: Logic flow for inhibitor screening.

Advantages and Disadvantages of Methyl β-D-Glucopyranoside

Advantages:

  • Structural Simplicity: Its simple structure makes it a good model substrate for fundamental kinetic and mechanistic studies.

  • Commercial Availability: It is readily available from various chemical suppliers.

  • Mimics Natural Substrates: The β-glucosidic linkage is representative of natural substrates, providing biologically relevant data.

Disadvantages:

  • Non-chromogenic/fluorogenic: The reaction does not produce a directly detectable signal, necessitating a coupled assay which can introduce its own sources of error and interference.

  • Lower Sensitivity (in coupled assays): Coupled assays may have lower sensitivity compared to direct assays using fluorogenic substrates like 4-methylumbelliferyl-β-D-glucopyranoside (MUGlc).

  • Potential for Interference: The components of the coupled assay system (glucose oxidase, peroxidase) could be inhibited by compounds present in the sample or during inhibitor screening.

Conclusion

Methyl β-D-glucopyranoside remains a cornerstone substrate for the detailed kinetic characterization of β-glucosidases. While the requirement for a coupled assay system presents some challenges, its use provides valuable data that is often more physiologically relevant than that obtained with artificial chromogenic or fluorogenic substrates. The protocols and data presented here offer a comprehensive guide for researchers, scientists, and drug development professionals to effectively utilize methyl β-D-glucopyranoside in their studies of β-glucosidase enzymology.

References

Analytical Techniques for the Characterization of Methyl beta-D-glucopyranoside: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the analytical characterization of Methyl beta-D-glucopyranoside. The techniques described herein are fundamental for establishing the identity, purity, and physicochemical properties of this important carbohydrate derivative.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of non-volatile compounds like this compound. Due to the lack of a strong UV chromophore in the molecule, Refractive Index Detection (RID) or Evaporative Light Scattering Detection (ELSD) are commonly employed.

Quantitative Data Summary
ParameterValueReference
Purity ≥99%--INVALID-LINK--
Typical Retention Time Varies with conditions--INVALID-LINK--[1]
Experimental Protocol: HPLC-RID

Objective: To determine the purity of a this compound sample.

Instrumentation:

  • HPLC system equipped with a quaternary pump, autosampler, column oven, and a Refractive Index Detector (RID).

Materials:

  • This compound standard (≥99% purity)

  • Deionized water (18.2 MΩ-cm)

  • Acetonitrile (HPLC grade)

  • 0.45 µm membrane filters

Chromatographic Conditions:

ParameterCondition
Column Agilent Hi-Plex Ca, 7.7 x 300 mm, 8 µm or equivalent ligand exchange column
Mobile Phase 100% Deionized Water[1] or Acetonitrile:Water (e.g., 80:20 v/v) --INVALID-LINK--
Flow Rate 0.6 mL/min[2]
Column Temperature 85 °C (for Hi-Plex Ca column)[1] or 35-40 °C (for amino columns)
Detector Refractive Index Detector (RID)
Detector Temperature Matched to column temperature
Injection Volume 10 µL
Run Time Approximately 15-20 minutes

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound standard in the mobile phase (e.g., 1 mg/mL). Prepare a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a concentration within the calibration range.

  • System Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Analysis: Inject the standards and the sample solution.

  • Data Analysis: Identify the peak corresponding to this compound based on the retention time of the standard. Calculate the purity of the sample by comparing the peak area to the calibration curve.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard Standard Prep. HPLC HPLC System Standard->HPLC Sample Sample Prep. Sample->HPLC Column Column HPLC->Column Detector RID Column->Detector Chromatogram Chromatogram Detector->Chromatogram Purity Purity Calculation Chromatogram->Purity

HPLC-RID Experimental Workflow

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For non-volatile carbohydrates like this compound, derivatization is required to increase their volatility. Silylation is a common derivatization method.

Quantitative Data Summary
ParameterValueReference
Purity ≥99%--INVALID-LINK--
Major Fragments (as TMS derivative) m/z 204, 133, 217, 205, 89--INVALID-LINK--[3]
Experimental Protocol: GC-MS after Silylation

Objective: To confirm the identity and assess the purity of this compound.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

Materials:

  • This compound

  • Pyridine (anhydrous)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Helium (carrier gas)

Procedure:

  • Derivatization:

    • Accurately weigh approximately 1-2 mg of the this compound sample into a reaction vial.

    • Add 100 µL of anhydrous pyridine and vortex to dissolve.

    • Add 100 µL of BSTFA with 1% TMCS.

    • Seal the vial and heat at 70°C for 30 minutes.

    • Cool the vial to room temperature before injection.

  • GC-MS Conditions:

ParameterCondition
GC Column 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane (e.g., HP-5MS)
Carrier Gas Helium at a constant flow of 1.0 mL/min
Injector Temperature 280 °C
Injection Mode Splitless (1 µL)
Oven Temperature Program Initial temperature of 140°C for 1 min, ramp at 2°C/min to 218°C, then ramp at 10°C/min to 280°C, hold for 2 min. --INVALID-LINK--
Transfer Line Temperature 280 °C
MS Ion Source Temperature 230 °C
MS Quadrupole Temperature 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Scan Range m/z 40-650
  • Data Analysis:

    • Identify the peak(s) corresponding to the silylated this compound.

    • Compare the obtained mass spectrum with a reference spectrum (e.g., from a spectral library) to confirm the identity.

    • Assess purity based on the relative peak area of the target compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Sample Derivatization Silylation Sample->Derivatization GC Gas Chromatograph Derivatization->GC MS Mass Spectrometer GC->MS TIC Total Ion Chromatogram MS->TIC Spectrum Mass Spectrum MS->Spectrum Identification Identification Spectrum->Identification

GC-MS Experimental Workflow

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are used to confirm the structure of this compound.

Quantitative Data Summary

¹H NMR (400 MHz, D₂O) --INVALID-LINK--[4]

Chemical Shift (ppm)MultiplicityAssignment
~3.91dH-6a
~3.72ddH-6b
~3.58s-OCH₃
~3.51tH-4
~3.44tH-3
~3.38tH-2
~3.28mH-5
~4.39dH-1
Chemical Shift (ppm)Assignment
104.0C-1
76.7C-3, C-5
74.0C-2
70.4C-4
61.6C-6
58.0-OCH₃
Experimental Protocol: ¹H and ¹³C NMR

Objective: To confirm the chemical structure of this compound.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher) with a suitable probe.

Materials:

  • This compound

  • Deuterium oxide (D₂O, 99.9 atom % D)

Procedure:

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of D₂O in a standard 5 mm NMR tube.

    • Vortex the tube to ensure complete dissolution.

  • ¹H NMR Acquisition:

    • Tune and shim the spectrometer.

    • Acquire a ¹H NMR spectrum with parameters such as:

      • Pulse sequence: zg30 or similar

      • Number of scans: 16-64

      • Acquisition time: ~2-4 seconds

      • Relaxation delay: 2-5 seconds

      • Solvent signal suppression (if necessary).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum with parameters such as:

      • Pulse sequence: zgpg30 or similar

      • Number of scans: 1024 or more (depending on concentration and instrument sensitivity)

      • Acquisition time: ~1-2 seconds

      • Relaxation delay: 2-5 seconds

  • Data Processing and Analysis:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.

    • Reference the spectra (the residual HDO signal at ~4.79 ppm for ¹H).

    • Integrate the ¹H NMR signals and assign the peaks based on their chemical shifts, multiplicities, and coupling constants.

    • Assign the peaks in the ¹³C NMR spectrum based on their chemical shifts.

NMR_Workflow cluster_prep Preparation cluster_acq Acquisition cluster_proc Processing & Analysis Sample Sample in D2O NMR NMR Spectrometer Sample->NMR H1_Acq 1H Acquisition NMR->H1_Acq C13_Acq 13C Acquisition NMR->C13_Acq H1_Spec 1H Spectrum H1_Acq->H1_Spec C13_Spec 13C Spectrum C13_Acq->C13_Spec Structure Structure Confirmation H1_Spec->Structure C13_Spec->Structure FTIR_Workflow cluster_prep Preparation cluster_acq Acquisition cluster_analysis Analysis Background Background Scan FTIR FTIR Spectrometer Background->FTIR Sample Sample on ATR Sample->FTIR Spectrum IR Spectrum FTIR->Spectrum Analysis Functional Group Analysis Spectrum->Analysis Thermal_Analysis_Workflow cluster_prep Sample Preparation cluster_tga TGA cluster_dsc DSC Sample Weigh Sample TGA TGA Instrument Sample->TGA DSC DSC Instrument Sample->DSC TGA_Curve TGA Curve TGA->TGA_Curve Decomposition Decomposition Temp. TGA_Curve->Decomposition DSC_Curve DSC Thermogram DSC->DSC_Curve MeltingPoint Melting Point DSC_Curve->MeltingPoint Xray_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_solve Structure Determination Crystal Crystal Growth Mounting Crystal Mounting Crystal->Mounting Diffractometer X-ray Diffractometer Mounting->Diffractometer Data Diffraction Data Diffractometer->Data Solution Structure Solution Data->Solution Refinement Refinement Solution->Refinement Structure 3D Structure Refinement->Structure

References

Application Note: NMR Spectroscopy Protocol for the Analysis of Methyl β-D-glucopyranoside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation and purity assessment of carbohydrates. Methyl β-D-glucopyranoside is a common carbohydrate derivative used in various research and development applications, including as a substrate for enzymatic assays and a standard for chromatographic methods. This application note provides a detailed protocol for the acquisition and analysis of one-dimensional (¹H and ¹³C) and two-dimensional (COSY and HSQC) NMR spectra of Methyl β-D-glucopyranoside.

Experimental Protocols

Sample Preparation

A well-prepared sample is crucial for obtaining high-quality NMR spectra. The following protocol outlines the steps for preparing a sample of Methyl β-D-glucopyranoside for NMR analysis.

Materials:

  • Methyl β-D-glucopyranoside

  • Deuterium oxide (D₂O, 99.9 atom % D)

  • 5 mm NMR tubes

  • Vortex mixer

  • Pipettes

  • Filter (0.45 µm)

Procedure:

  • Weighing the sample: Accurately weigh 10-20 mg of Methyl β-D-glucopyranoside for ¹H NMR analysis and 50-100 mg for ¹³C NMR analysis.

  • Dissolving the sample: Dissolve the weighed sample in approximately 0.6-0.7 mL of D₂O in a small vial.

  • Homogenization: Gently vortex the vial to ensure the sample is completely dissolved.

  • Filtration: Filter the solution through a 0.45 µm filter directly into a clean 5 mm NMR tube to remove any particulate matter.

  • Final Volume: Ensure the final volume in the NMR tube is sufficient to cover the detection region of the NMR probe (typically around 4-5 cm).

G cluster_prep Sample Preparation Workflow weigh Weigh Sample (10-100 mg) dissolve Dissolve in D₂O (0.6-0.7 mL) weigh->dissolve vortex Vortex to Mix dissolve->vortex filter Filter into NMR Tube vortex->filter nmr Ready for NMR Analysis filter->nmr

NMR Sample Preparation Workflow

NMR Data Acquisition

The following are suggested starting parameters for acquiring high-quality NMR spectra of Methyl β-D-glucopyranoside on a 400 MHz spectrometer. These parameters may need to be optimized based on the specific instrument and sample concentration.

¹H NMR Spectroscopy:

  • Pulse Sequence: zg30 (or equivalent)

  • Solvent: D₂O

  • Temperature: 298 K

  • Spectral Width (SW): 12 ppm

  • Acquisition Time (AQ): ~3.4 s

  • Relaxation Delay (D1): 5 s

  • Number of Scans (NS): 16

¹³C NMR Spectroscopy:

  • Pulse Sequence: zgpg30 (or equivalent with proton decoupling)

  • Solvent: D₂O

  • Temperature: 298 K

  • Spectral Width (SW): 200 ppm

  • Acquisition Time (AQ): ~1.4 s

  • Relaxation Delay (D1): 2 s

  • Number of Scans (NS): 1024

2D COSY (Correlation Spectroscopy):

  • Pulse Sequence: cosygpqf (or equivalent)

  • Solvent: D₂O

  • Temperature: 298 K

  • Spectral Width (SW) in F1 and F2: 10 ppm

  • Number of Increments in F1: 256

  • Relaxation Delay (D1): 2 s

  • Number of Scans (NS): 2

2D HSQC (Heteronuclear Single Quantum Coherence):

  • Pulse Sequence: hsqcedetgpsisp2.3 (or equivalent)

  • Solvent: D₂O

  • Temperature: 298 K

  • Spectral Width (SW) in F2 (¹H): 10 ppm

  • Spectral Width (SW) in F1 (¹³C): 120 ppm

  • Number of Increments in F1: 256

  • Relaxation Delay (D1): 2 s

  • Number of Scans (NS): 4

G cluster_acq NMR Data Acquisition Flow start Prepared Sample one_d 1D NMR (¹H & ¹³C) start->one_d two_d 2D NMR (COSY & HSQC) one_d->two_d process Data Processing (FT, Phasing, Baseline Correction) two_d->process analyze Spectral Analysis & Assignment process->analyze

NMR Data Acquisition and Analysis Workflow

Data Presentation

The expected chemical shifts for Methyl β-D-glucopyranoside in D₂O are summarized in the tables below. These values are compiled from various sources and may vary slightly depending on experimental conditions.

¹H NMR Chemical Shifts
ProtonChemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)
H-1~4.40d~7.9
H-2~3.28dd~7.9, 9.5
H-3~3.48t~9.5
H-4~3.40t~9.5
H-5~3.45ddd~9.5, 5.0, 2.0
H-6a~3.88dd~12.0, 2.0
H-6b~3.69dd~12.0, 5.0
-OCH₃~3.55s-
¹³C NMR Chemical Shifts
CarbonChemical Shift (ppm)
C-1~104.1
C-2~74.9
C-3~77.8
C-4~71.4
C-5~77.9
C-6~62.5
-OCH₃~58.3

Signal Assignment and Interpretation

  • ¹H NMR: The anomeric proton (H-1) is typically the most downfield signal in the proton spectrum of the pyranose ring, appearing as a doublet due to coupling with H-2. The large coupling constant (~7.9 Hz) is characteristic of a trans-diaxial relationship between H-1 and H-2, confirming the β-anomeric configuration. The remaining ring protons resonate in the more crowded region between 3.2 and 3.9 ppm. The methyl group of the glycoside appears as a sharp singlet around 3.55 ppm.

  • ¹³C NMR: The anomeric carbon (C-1) is the most downfield signal in the carbon spectrum of the pyranose ring. The other ring carbons resonate between 60 and 80 ppm. The methyl carbon signal is observed at approximately 58.3 ppm.

  • COSY: This experiment reveals proton-proton couplings. Cross-peaks will connect H-1 to H-2, H-2 to H-3, and so on, allowing for the sequential assignment of the proton spin system of the glucose ring.

  • HSQC: This experiment shows direct one-bond correlations between protons and their attached carbons. Each cross-peak in the HSQC spectrum links a specific proton resonance to its corresponding carbon resonance, facilitating the unambiguous assignment of the carbon signals based on the previously assigned proton spectrum.

G cluster_relation NMR Signal Correlation Logic H1 ¹H NMR COSY COSY H1->COSY H-H Connectivity HSQC HSQC H1->HSQC C13 ¹³C NMR C13->HSQC H-C Connectivity Assignment Final Assignment COSY->Assignment HSQC->Assignment

Logical Flow for NMR Signal Assignment

Conclusion

This application note provides a comprehensive and detailed protocol for the NMR analysis of Methyl β-D-glucopyranoside. By following these experimental procedures and utilizing the provided data tables and interpretation guidelines, researchers, scientists, and drug development professionals can effectively characterize this important carbohydrate derivative. The combination of 1D and 2D NMR techniques allows for a complete and unambiguous assignment of all proton and carbon signals, ensuring accurate structural verification and purity assessment.

Application Notes and Protocols: Methyl β-D-glucopyranoside in the Synthesis of Pharmaceutical Excipients

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl β-D-glucopyranoside, a readily available and biocompatible carbohydrate derivative, serves as a versatile starting material for the synthesis of a range of non-ionic surfactants used as pharmaceutical excipients. These excipients, primarily methyl glucoside esters and ethers, are valued for their emulsifying, solubilizing, and stabilizing properties in various drug formulations. Their tunable hydrophilic-lipophilic balance (HLB) allows for wide applicability in oral, topical, and parenteral dosage forms. This document provides detailed application notes and experimental protocols for the synthesis of these valuable pharmaceutical excipients.

Applications of Methyl β-D-glucopyranoside Derived Excipients

Excipients synthesized from Methyl β-D-glucopyranoside offer several advantages in pharmaceutical formulations, including improved stability and solubility of active pharmaceutical ingredients (APIs). Key applications include their use as emulsifiers in creams and lotions, solubilizers for poorly water-soluble drugs, and as viscosity-increasing agents.[1]

Key Derivative Classes and Their Functions:

  • Methyl Glucoside Esters (e.g., Methyl Glucose Dioleate, Methyl Glucose Laurate): These are primarily used as water-in-oil (W/O) emulsifiers and skin conditioning agents. The lipophilicity can be adjusted by altering the fatty acid chain length.

  • Polyoxyethylene (PEG) Methyl Glucoside Ethers and Ether Esters (e.g., PEG-120 Methyl Glucose Dioleate, PEG-80 Methyl Glucose Laurate): Ethoxylation of methyl glucoside or its esters introduces hydrophilic polyethylene glycol chains, resulting in excipients with higher HLB values suitable for oil-in-water (O/W) emulsions, as solubilizers, and as thickening agents in aqueous systems.[1] These derivatives are noted for their mildness and are often used in formulations for sensitive skin and eye-area products.

Quantitative Data on Methyl Glucoside-Derived Excipients

The performance of these excipients is dictated by their physicochemical properties. The following tables summarize key quantitative data for representative methyl glucoside-derived excipients.

ExcipientCAS NumberMolecular Formula (example)Key Physical/Chemical Specifications
Methyl Glucose SesquicocoateNot specifiedMixtureAcid Number: 10-20, Hydroxyl Number: 200-300, Saponification Number: 178-190, pH (5% aqueous): 4.8-5.0[1]
Methyl Glucose Dioleate82933-91-3C43H78O8Log K_ow: 13.98[1]
PEG-20 Methyl Glucose SesquistearateNot specifiedMixtureHLB Value: 15[2]
PEG-120 Methyl Glucose Dioleate86893-19-8MixtureFunctions as a thickener, emulsifier, and solubilizer.
Excipient/Related SurfactantCritical Micelle Concentration (CMC)Hydrophilic-Lipophilic Balance (HLB)
Amide-linked C12-glycolipid from methyl glucosideAvailable data suggests a trend with chain length[3]Not specified
PEG-20 Methyl Glucose SesquistearateNot specified15[2]
PEG-80 Sorbitan Laurate (for comparison)Not specified19.4[4]

Experimental Protocols

Protocol 1: Chemical Synthesis of Methyl Glucose Esters (e.g., Dioleate) via Transesterification

This protocol describes a general procedure for the synthesis of methyl glucose esters by reacting Methyl β-D-glucopyranoside with a fatty acid methyl ester.[1]

Materials:

  • Methyl β-D-glucopyranoside

  • Fatty acid methyl ester (e.g., Methyl Oleate)

  • Catalyst (e.g., sodium methoxide)

  • Anhydrous solvent (e.g., toluene or solvent-free)

  • Methanol (for removal)

  • Equipment for reaction under vacuum and inert atmosphere

Procedure:

  • Reaction Setup: In a reaction vessel equipped with a mechanical stirrer, thermometer, and a vacuum distillation apparatus, charge Methyl β-D-glucopyranoside and the fatty acid methyl ester (e.g., in a 1:2 molar ratio for dioleate synthesis).

  • Catalyst Addition: Add a catalytic amount of sodium methoxide.

  • Reaction: Heat the mixture under vacuum and inert atmosphere (e.g., nitrogen). The reaction temperature is typically elevated to facilitate the transesterification and removal of the methanol byproduct.

  • Monitoring: Monitor the reaction progress by measuring the amount of methanol collected.

  • Purification: Once the reaction is complete, the catalyst is neutralized and removed. The crude product may be purified by filtration and distillation to remove unreacted starting materials.

Synthesis_of_Methyl_Glucose_Esters cluster_synthesis Chemical Synthesis of Methyl Glucose Esters Start Start Reactants Methyl β-D-glucopyranoside + Fatty Acid Methyl Ester Start->Reactants Catalyst Add Catalyst (e.g., Sodium Methoxide) Reactants->Catalyst Reaction Heat under Vacuum (Transesterification) Catalyst->Reaction Byproduct Methanol Removal Reaction->Byproduct Purification Neutralization & Purification Reaction->Purification End End Product: Methyl Glucose Ester Purification->End

Workflow for the chemical synthesis of methyl glucose esters.
Protocol 2: Enzymatic Synthesis of Methyl Glucose Esters

This protocol outlines a greener, enzymatic approach to the synthesis of methyl glucose esters, which offers higher selectivity and milder reaction conditions.

Materials:

  • Methyl β-D-glucopyranoside

  • Fatty acid (e.g., Lauric acid)

  • Immobilized lipase (e.g., Candida antarctica lipase B, Novozym 435)

  • Organic solvent (e.g., 2-methyl-2-butanol) or solvent-free system

  • Molecular sieves (to remove water)

Procedure:

  • Reaction Mixture Preparation: In a suitable reaction vessel, dissolve or suspend Methyl β-D-glucopyranoside and the fatty acid in the chosen solvent. If operating solvent-free, melt the fatty acid.

  • Enzyme and Water Removal: Add the immobilized lipase and molecular sieves to the mixture.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 60-80°C) with agitation.

  • Monitoring: Monitor the progress of the esterification by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Enzyme Recovery and Product Purification: After the reaction, the immobilized enzyme can be recovered by filtration for reuse. The product is then purified from the reaction mixture, which may involve solvent evaporation and further chromatographic purification if necessary.

Enzymatic_Synthesis_of_Methyl_Glucose_Esters cluster_enzymatic_synthesis Enzymatic Synthesis of Methyl Glucose Esters Start Start Reactants Methyl β-D-glucopyranoside + Fatty Acid Start->Reactants Enzyme Add Immobilized Lipase & Molecular Sieves Reactants->Enzyme Incubation Incubate with Agitation (e.g., 60-80°C) Enzyme->Incubation Monitoring Monitor Reaction (TLC/HPLC) Incubation->Monitoring Recovery Filter to Recover Enzyme Monitoring->Recovery Purification Purify Product Recovery->Purification End End Product: Methyl Glucose Ester Purification->End

Workflow for the enzymatic synthesis of methyl glucose esters.
Protocol 3: Synthesis of PEG-Methyl Glucose Ethers and Ether Esters

This protocol describes the general two-step process for synthesizing ethoxylated methyl glucoside esters.[1]

Step 1: Esterification (as described in Protocol 1 or 2)

Step 2: Ethoxylation

Materials:

  • Methyl glucose ester (from Step 1)

  • Ethylene oxide

  • Catalyst (e.g., potassium hydroxide)

  • Reaction vessel suitable for pressure reactions

Procedure:

  • Reaction Setup: Charge the methyl glucose ester into a pressure reactor.

  • Catalyst Addition: Add a catalytic amount of potassium hydroxide.

  • Ethoxylation: Heat the mixture and introduce a controlled amount of ethylene oxide gas. The reaction is typically carried out under pressure and at an elevated temperature. The number of ethylene oxide units added can be controlled by the reaction stoichiometry.

  • Purification: After the reaction, the catalyst is neutralized, and the product is purified, often involving filtration and stripping to remove any unreacted materials.

Synthesis_of_PEG_Methyl_Glucose_Derivatives cluster_peg_synthesis Synthesis of PEG-Methyl Glucose Derivatives Start Start Esterification Step 1: Esterification (Protocol 1 or 2) Start->Esterification MethylGlucoseEster Methyl Glucose Ester Esterification->MethylGlucoseEster Ethoxylation Step 2: Ethoxylation MethylGlucoseEster->Ethoxylation Catalyst Add Catalyst (e.g., KOH) Ethoxylation->Catalyst Reaction React with Ethylene Oxide (Pressure & Heat) Catalyst->Reaction Purification Neutralization & Purification Reaction->Purification End End Product: PEG-Methyl Glucose Ether Ester Purification->End

General workflow for the synthesis of PEG-methyl glucose ether esters.

Conclusion

Methyl β-D-glucopyranoside is a valuable and sustainable starting material for the synthesis of a variety of non-ionic surfactants for the pharmaceutical industry. The resulting methyl glucoside esters and their ethoxylated derivatives offer a range of HLB values and functionalities, making them effective emulsifiers, solubilizers, and stabilizers in diverse drug delivery systems. The choice between chemical and enzymatic synthesis routes will depend on the desired product specifications, cost considerations, and green chemistry objectives. The protocols provided herein offer a foundation for the laboratory-scale synthesis and further development of these important pharmaceutical excipients.

References

Troubleshooting & Optimization

Troubleshooting inconsistent results in beta-glucosidase assays with Methyl beta-D-glucopyranoside.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during beta-glucosidase assays using Methyl beta-D-glucopyranoside.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that can lead to inconsistent or unexpected results in your beta-glucosidase assays.

FAQ 1: Why am I observing no or very low enzyme activity?

Low or absent enzyme activity is a common issue that can be attributed to several factors. A systematic check of your reagents and experimental setup is crucial.

Troubleshooting Guide:

Potential CauseRecommended Action
Inactive Enzyme Procure a new batch of beta-glucosidase and ensure it is stored correctly at the recommended temperature. Avoid repeated freeze-thaw cycles.[1]
Incorrect Buffer pH Prepare a fresh buffer solution, verifying the pH is optimal for the specific beta-glucosidase being used. The optimal pH can vary significantly depending on the enzyme's source.
Substrate Degradation Use a freshly prepared this compound solution for each experiment. While generally stable, prolonged storage in solution at non-ideal pH or temperature can lead to degradation.
Presence of Inhibitors Ensure all glassware is thoroughly cleaned to remove any residual contaminants. Certain compounds, such as heavy metals, detergents (like SDS), and chelating agents (like EDTA), can inhibit beta-glucosidase activity.[2]
Issues with Coupled Assay If using a coupled assay to detect glucose, ensure the coupling enzymes (e.g., glucose oxidase, peroxidase) are active and that all necessary co-substrates and components are present and at their optimal concentrations.
FAQ 2: What is causing high background absorbance in my assay?

High background absorbance can mask the true enzyme activity and lead to inaccurate results. This issue often stems from the substrate, the reaction buffer, or the sample itself, especially in coupled assays.

Troubleshooting Guide:

Potential CauseRecommended Action
Contaminated Reagents Prepare fresh buffers and reagent solutions using high-purity water. Contamination in the this compound or the coupled assay reagents can lead to a high starting absorbance.
Interfering Substances in Sample Samples may contain endogenous substances that interfere with the glucose oxidase-peroxidase (GOD-POD) detection system. Common interferents include ascorbic acid and other reducing agents.[3] Consider running a sample blank (sample without enzyme) to quantify and subtract this background.
Substrate as a Substrate for Coupling Enzymes Verify that this compound does not directly react with the glucose oxidase or peroxidase in your coupled assay system. This can be checked by running a control reaction with the substrate and coupling enzymes, but without beta-glucosidase.[4]
High Sample Turbidity Centrifuge or filter your sample to remove any particulate matter before adding it to the assay.
FAQ 3: Why are my results inconsistent between experiments?

Inconsistent results can be frustrating and can arise from minor variations in experimental conditions.

Troubleshooting Guide:

Potential CauseRecommended Action
Inconsistent Pipetting Calibrate your pipettes regularly and use proper pipetting techniques to ensure accurate and consistent volumes. When possible, prepare a master mix for reagents to be added to multiple wells.
Temperature Fluctuations Ensure that all incubations are carried out in a temperature-controlled environment, such as a water bath or incubator. Beta-glucosidase activity is sensitive to temperature changes.
Reagent Variability Prepare fresh reagents for each set of experiments and use the same batch of enzyme and substrate for all comparative assays. If using a commercial kit, avoid mixing components from different kits.
Timing of Coupled Reactions In a coupled assay, the timing of reagent addition and measurements is critical. Use a multichannel pipette for simultaneous addition of reagents to multiple wells to ensure consistent incubation times.[5][6]
Non-linearity of Standard Curve The glucose oxidase-peroxidase assay can sometimes exhibit non-linear standard curves. Ensure you are using a sufficient number of data points for your standard curve and consider using a quadratic curve fit if it more accurately represents the data.[7][8]

Experimental Protocols

Coupled Beta-Glucosidase Assay using this compound and Glucose Oxidase-Peroxidase (GOD-POD)

This protocol outlines a standard method for determining beta-glucosidase activity by quantifying the glucose produced from the hydrolysis of this compound.

Principle:

  • Primary Reaction: Beta-glucosidase hydrolyzes this compound to D-glucose and methanol.

  • Coupled Reaction: The produced D-glucose is then oxidized by glucose oxidase (GOx), which generates D-glucono-δ-lactone and hydrogen peroxide (H₂O₂).

  • Detection: Horseradish peroxidase (HRP) uses the H₂O₂ to oxidize a chromogenic substrate (e.g., o-dianisidine, ABTS, or Amplex Red), resulting in a colored or fluorescent product that can be measured spectrophotometrically or fluorometrically.

Materials:

  • Beta-glucosidase enzyme

  • This compound

  • Glucose Oxidase (GOx)

  • Horseradish Peroxidase (HRP)

  • Chromogenic substrate (e.g., 4-aminoantipyrine with phenol)

  • Assay Buffer (e.g., 50 mM sodium phosphate buffer, pH 7.0)

  • Glucose standard solution

  • Microplate reader

  • 96-well clear, flat-bottom plates

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in assay buffer.

    • Prepare a glucose standard curve by serially diluting the glucose standard solution in assay buffer.

    • Prepare a GOD-POD working solution containing glucose oxidase, horseradish peroxidase, and the chromogenic substrate in assay buffer. The exact concentrations will depend on the specific reagents used and should be optimized.

    • Prepare your enzyme samples (beta-glucosidase) diluted to an appropriate concentration in assay buffer.

  • Assay Setup:

    • To the wells of a 96-well plate, add your samples and glucose standards.

    • Include appropriate controls:

      • Blank: Assay buffer only.

      • Substrate Blank: this compound without beta-glucosidase to check for spontaneous hydrolysis or contamination.

      • Sample Blank: Sample without beta-glucosidase to check for endogenous glucose or interfering substances.

  • Reaction Initiation and Incubation:

    • Initiate the primary reaction by adding the beta-glucosidase enzyme solution to the wells containing the this compound substrate.

    • Incubate at the optimal temperature for your beta-glucosidase (e.g., 37°C) for a defined period (e.g., 30 minutes).

  • Detection:

    • Stop the primary reaction (e.g., by heat inactivation or addition of a stop solution, though often the dilution into the detection reagent is sufficient).

    • Add the GOD-POD working solution to all wells.

    • Incubate at room temperature for a set time (e.g., 15-30 minutes) to allow for color development.

    • Measure the absorbance at the appropriate wavelength for your chosen chromogen (e.g., 500-520 nm for 4-aminoantipyrine/phenol).[9]

  • Calculation:

    • Subtract the absorbance of the blank from all readings.

    • Use the glucose standard curve to determine the concentration of glucose produced in each sample.

    • Calculate the beta-glucosidase activity, typically expressed in units (U), where 1 U is the amount of enzyme that catalyzes the conversion of 1 µmole of substrate per minute under the specified conditions.

Visualizations

Beta_Glucosidase_Assay_Workflow start_end start_end process process reagent reagent detection detection output output Start Start Prepare_Reagents Prepare Reagents Start->Prepare_Reagents Setup_Assay Set Up Assay Plate (Samples, Standards, Controls) Prepare_Reagents->Setup_Assay Add_Enzyme Add Beta-Glucosidase Setup_Assay->Add_Enzyme Incubate1 Incubate (Primary Reaction) Add_Enzyme->Incubate1 Add_Detection_Reagent Add GOD-POD Reagent Incubate1->Add_Detection_Reagent Incubate2 Incubate (Color Development) Add_Detection_Reagent->Incubate2 Measure_Absorbance Measure Absorbance Incubate2->Measure_Absorbance Calculate_Activity Calculate Activity Measure_Absorbance->Calculate_Activity End End Calculate_Activity->End

Caption: Workflow for a coupled beta-glucosidase assay.

Troubleshooting_Decision_Tree problem problem question question solution solution check check start Inconsistent Results q1 Is activity low or absent? start->q1 q2 Is background high? q1->q2 No check_enzyme Check Enzyme Activity and Storage q1->check_enzyme Yes q3 Are results variable? q2->q3 No check_blanks Run Substrate and Sample Blanks q2->check_blanks Yes check_pipetting Review Pipetting Technique q3->check_pipetting Yes check_buffer Verify Buffer pH check_enzyme->check_buffer check_reagents Check for Inhibitors check_buffer->check_reagents check_interference Test for Assay Interference check_blanks->check_interference check_temp Ensure Consistent Temperature check_pipetting->check_temp check_timing Standardize Incubation Times check_temp->check_timing

Caption: Troubleshooting decision tree for beta-glucosidase assays.

Coupled_Enzyme_Reaction substrate substrate product product enzyme enzyme detection detection sub1 Methyl-beta-D-glucopyranoside enz1 Beta-Glucosidase sub1->enz1 prod1 D-Glucose enz2 Glucose Oxidase prod1->enz2 enz1->prod1 sub2 O2 sub2->enz2 prod2 H2O2 enz3 Peroxidase prod2->enz3 enz2->prod2 sub3 Chromogen (Reduced) sub3->enz3 prod3 Chromogen (Oxidized) (Colored/Fluorescent) enz3->prod3

Caption: Enzymatic cascade in the coupled assay.

References

Technical Support Center: Optimizing Glycosylation Reactions with Methyl β-D-glucopyranoside

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with glycosylation reactions involving Methyl β-D-glucopyranoside.

Frequently Asked Questions (FAQs)

Q1: What are the common challenges in glycosylation reactions with Methyl β-D-glucopyranoside?

A1: Common challenges include low reaction yields, poor stereoselectivity (formation of undesired anomers), and the occurrence of side reactions.[1] Factors influencing these outcomes include the reactivity of the glycosyl donor and acceptor, stoichiometry of reactants, reaction temperature, and solvent choice.[2][3] Protecting groups on the glycosyl donor also play a critical role in its reactivity.[4][5]

Q2: How can I improve the yield of my glycosylation reaction?

A2: To improve the yield, consider the following:

  • Optimize Stoichiometry: Using a slight excess of the glycosyl donor (e.g., 1.2-1.5 equivalents) can help drive the reaction to completion.[2]

  • Adjust Reaction Temperature: Glycosylation reactions are often temperature-sensitive. While many reactions are initiated at low temperatures (-78 °C to -40 °C) to control the activation step, a gradual and controlled increase in temperature may be necessary for sluggish reactions.[3]

  • Select an Appropriate Activator: The choice of activator is crucial and depends on the leaving group of the glycosyl donor. Common activators include Lewis acids like TMSOTf and BF₃·Et₂O.[6]

  • Ensure Reactant Quality: The purity of the glycosyl donor, acceptor, and reagents is paramount for a successful reaction.

Q3: How can I control the stereoselectivity (α/β anomer formation)?

A3: Controlling stereoselectivity is a key challenge. The anomeric outcome is influenced by:

  • Neighboring Group Participation: A participating group (e.g., an acetyl or benzoyl group) at the C-2 position of the donor typically leads to the formation of a 1,2-trans-glycoside. For a 1,2-cis-glycoside, a non-participating group (e.g., a benzyl ether) is required.[2][5]

  • Solvent Effects: The choice of solvent can significantly impact stereoselectivity. For instance, nitrile solvents like acetonitrile can promote the formation of β-glycosides.[2] Ethereal solvents such as diethyl ether tend to favor the formation of α-glycosides.[3]

  • Temperature: Lowering the reaction temperature can sometimes enhance stereoselectivity by favoring a more SN2-like mechanism.[7]

Q4: What are common side reactions and how can they be minimized?

A4: Common side reactions in glycosylation include hydrolysis of the glycosyl donor, elimination to form glycals, and rearrangement of the glycosyl donor.[1] To minimize these:

  • Maintain Anhydrous Conditions: Moisture can lead to the hydrolysis of the activated glycosyl donor. Ensure all glassware is flame-dried and reactions are run under an inert atmosphere (e.g., argon or nitrogen).

  • Control Temperature: Running the reaction at the optimal temperature can prevent decomposition and side reactions.[3]

  • Choose the Right Protecting Groups: The stability of the glycosyl donor is influenced by its protecting groups. "Disarmed" donors with electron-withdrawing groups are less reactive but more stable.[2][4]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during glycosylation reactions with Methyl β-D-glucopyranoside.

Issue 1: Low or No Product Formation
Possible Cause Suggested Solution
Inactive Glycosyl Donor or Acceptor Verify the purity and integrity of your starting materials using techniques like NMR or mass spectrometry.
Suboptimal Reaction Temperature Initiate the reaction at a low temperature (e.g., -78°C) and slowly warm it to room temperature. Monitor the reaction by TLC to find the optimal temperature range.[3]
Incorrect Activator/Promoter Ensure the activator is appropriate for your glycosyl donor's leaving group. For example, silver salts are used for glycosyl bromides, and acid catalysis for trichloroacetimidates.[4]
Insufficient Reaction Time Monitor the reaction progress using TLC. Some glycosylation reactions can be slow and may require extended reaction times.
Issue 2: Formation of an Anomeric Mixture or the Wrong Anomer
Possible Cause Suggested Solution
Lack of Neighboring Group Participation To favor the β-anomer (1,2-trans), ensure a participating protecting group (e.g., acetyl) is present at the C-2 position of the glucopyranoside donor.[2]
Inappropriate Solvent To favor the β-anomer, consider using a nitrile solvent like acetonitrile. For the α-anomer, ethereal solvents like diethyl ether are often preferred.[2][3]
Reaction Temperature is Too High Higher temperatures can lead to a loss of stereoselectivity. Running the reaction at a lower temperature may improve the anomeric ratio.[7]
Issue 3: Presence of Significant Side Products
Possible Cause Suggested Solution
Hydrolysis of the Glycosyl Donor Ensure the reaction is performed under strictly anhydrous conditions. Use freshly distilled solvents and flame-dried glassware.[1]
Formation of Glycal This can occur through an elimination side reaction.[1] Optimizing the activator and temperature may help to minimize this.
Aglycon Transfer For thioglycosides, intermolecular aglycon transfer can be a side reaction.[1] Careful selection of the activator and reaction conditions is necessary.

Experimental Protocols

General Protocol for Glycosylation using a Trichloroacetimidate Donor

This protocol is a representative example and may require optimization for specific substrates.

  • Preparation of the Glycosyl Donor:

    • To a flame-dried round-bottom flask under an argon atmosphere, add the protected Methyl β-D-glucopyranoside (1.0 eq).

    • Dissolve the sugar in anhydrous dichloromethane (DCM, ~0.2 M).

    • Add trichloroacetonitrile (3.0 eq) via syringe.

    • Cool the solution to 0 °C and add a catalytic amount of a strong, non-nucleophilic base such as DBU (0.1 eq) dropwise.

    • Allow the mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

    • Concentrate the reaction mixture under reduced pressure. The crude trichloroacetimidate donor is often used directly in the next step after purification by filtration through a short pad of silica gel.[3]

  • Glycosylation Reaction:

    • To a flame-dried flask containing molecular sieves, add the glycosyl acceptor (1.0-1.2 eq) and the crude glycosyl donor (1.0 eq).

    • Dissolve the solids in an appropriate anhydrous solvent (e.g., DCM or acetonitrile).

    • Cool the mixture to the desired starting temperature (e.g., -78 °C or -40 °C).

    • Add the Lewis acid activator (e.g., TMSOTf, 0.1-0.3 eq) dropwise.

    • Stir the reaction at the chosen temperature for a set time or allow it to warm slowly to room temperature. Monitor the progress by TLC.[3]

  • Work-up and Purification:

    • Once the reaction is complete, quench by adding a hindered base (e.g., triethylamine or pyridine) to neutralize the Lewis acid.

    • Allow the mixture to warm to room temperature. Dilute with DCM and filter through a pad of celite to remove the molecular sieves.

    • Wash the filtrate with a saturated aqueous NaHCO₃ solution and brine.

    • Dry the organic layer over Na₂SO₄, concentrate under reduced pressure, and purify the crude product by silica gel column chromatography.[3]

Data Presentation

Table 1: Influence of Solvent on Anomeric Selectivity
SolventTypical Anomeric Product FavoredReference
Dichloromethane (DCM)Mixture, outcome highly dependent on other factors[8]
Diethyl Ether (Et₂O)α-glycoside (1,2-cis)[3]
Acetonitrile (MeCN)β-glycoside (1,2-trans)[2]
Table 2: Common Activating Systems for Glycosyl Donors
Glycosyl Donor Leaving GroupCommon Activator/Promoter SystemReference
TrichloroacetimidateTMSOTf, BF₃·Et₂O[9]
ThioglycosideN-Iodosuccinimide (NIS)/TfOH[3]
Glycosyl Bromide/IodideSilver salts (e.g., AgOTf), Basic conditions for iodides[4][10]

Visualizations

Glycosylation_Workflow cluster_prep Preparation cluster_reaction Glycosylation cluster_workup Work-up & Purification Start Start Protecting_Group_Installation Install Protecting Groups on Donor & Acceptor Start->Protecting_Group_Installation Donor_Activation Activate Anomeric Position (e.g., form Trichloroacetimidate) Protecting_Group_Installation->Donor_Activation Mix_Reactants Mix Donor, Acceptor, & Molecular Sieves Donor_Activation->Mix_Reactants Cool_Mixture Cool to Low Temperature (e.g., -78°C) Mix_Reactants->Cool_Mixture Add_Activator Add Lewis Acid (e.g., TMSOTf) Cool_Mixture->Add_Activator Reaction_Monitoring Monitor by TLC Add_Activator->Reaction_Monitoring Quench_Reaction Quench with Base Reaction_Monitoring->Quench_Reaction Aqueous_Workup Aqueous Wash Quench_Reaction->Aqueous_Workup Purification Column Chromatography Aqueous_Workup->Purification Final_Product Final_Product Purification->Final_Product Troubleshooting_Yield Start Low Yield? Check_Purity Check Starting Material Purity Start->Check_Purity Yes Optimize_Stoichiometry Optimize Donor:Acceptor Ratio (e.g., 1.2:1) Check_Purity->Optimize_Stoichiometry Optimize_Temp Optimize Temperature (e.g., gradual warming) Optimize_Stoichiometry->Optimize_Temp Change_Activator Try a Different Activator/Concentration Optimize_Temp->Change_Activator

References

Common impurities in commercial Methyl beta-D-glucopyranoside and how to remove them.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial Methyl β-D-glucopyranoside.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in commercial Methyl β-D-glucopyranoside?

A1: Commercial Methyl β-D-glucopyranoside can contain several impurities originating from the synthesis and purification processes. The most common impurities include:

  • α-Anomer (Methyl α-D-glucopyranoside): This is a diastereomer of the desired β-anomer and is often formed during the glycosylation reaction.[1][2][3]

  • Unreacted D-glucose: The starting material for the synthesis may not fully react and can remain as an impurity.[4]

  • Water: Moisture can be present in the final product.

  • Coloring Agents: Impurities present in the initial D-glucose can lead to discoloration of the final product.[4]

  • Other Sugars: In some cases, other sugar derivatives, such as heptoses, might be present as byproducts from the starting materials.[5]

Q2: How can I assess the purity of my Methyl β-D-glucopyranoside sample?

A2: Several analytical techniques can be employed to determine the purity of your sample:

  • High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC): These are standard methods used by commercial suppliers to specify the purity of their products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Techniques like Diffusion-Ordered NMR Spectroscopy (DOSY) and gated-decoupled 13C NMR can effectively differentiate between the α- and β-anomers.[6][7]

  • Melting Point: A sharp melting point within the expected range (typically 111-113 °C) is a good indicator of purity. A broad melting range often suggests the presence of impurities.

  • Specific Rotation: Measurement of the optical rotation can also be used to assess purity, with the expected value for the pure β-anomer being between -34° and -36° (c = 4% in water).

Q3: My Methyl β-D-glucopyranoside solution has a slight yellow tint. What could be the cause and how can I remove it?

A3: A yellow tint in your solution is likely due to colored impurities originating from the d-glucose used in the synthesis.[4] These can often be removed by treating the solution with activated charcoal (decolorizing carbon) followed by filtration.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Broad Melting Point Range Presence of impurities, most commonly the α-anomer or residual D-glucose.Recrystallize the sample from methanol. This is a highly effective method for removing most common impurities.[4]
Unexpected Peaks in NMR/Chromatography Contamination with the α-anomer, starting materials, or other byproducts.For removal of the α-anomer, careful recrystallization is often sufficient. For more persistent impurities, preparative HPLC may be necessary.[7]
Poor Solubility in Water The product may be of low purity.Purify the material by recrystallization to improve its solubility characteristics.
Inconsistent Experimental Results Variability in the purity of the Methyl β-D-glucopyranoside lot.Always check the certificate of analysis for the specific lot you are using. If high purity is critical, consider purifying the commercial product before use.

Experimental Protocols

Protocol 1: Recrystallization of Methyl β-D-glucopyranoside for Removal of Common Impurities

This protocol describes the purification of commercial Methyl β-D-glucopyranoside by recrystallization from methanol to remove impurities such as the α-anomer and residual D-glucose.[4][8]

Materials:

  • Commercial Methyl β-D-glucopyranoside

  • Anhydrous, acetone-free methanol[4]

  • Decolorizing carbon (activated charcoal) (optional)

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Reflux condenser

  • Buchner funnel and filter paper

  • Vacuum flask

  • Ice bath

Procedure:

  • Dissolution: In an Erlenmeyer flask, dissolve the impure Methyl β-D-glucopyranoside in a minimal amount of hot methanol (approximately 5 parts methanol to 1 part glucoside by weight) by heating the mixture under reflux.[4]

  • Decolorization (Optional): If the solution is colored, add a small amount of decolorizing carbon and continue to boil for a few minutes.[4]

  • Hot Filtration (Optional): If decolorizing carbon was used, perform a hot filtration to remove it. This should be done quickly to prevent premature crystallization.

  • Crystallization: Allow the clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to induce further crystallization.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold methanol.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Visual Guides

PurificationWorkflow cluster_start Starting Material cluster_process Purification Process cluster_end Final Product & Waste Impure Commercial Methyl β-D-glucopyranoside Dissolve Dissolve in Hot Methanol Impure->Dissolve Decolorize Add Decolorizing Carbon (Optional) Dissolve->Decolorize Cool Cool to Induce Crystallization Dissolve->Cool If not decolorizing Filter Hot Filtration (Optional) Decolorize->Filter Filter->Cool Isolate Isolate Crystals (Vacuum Filtration) Cool->Isolate Wash Wash with Cold Methanol Isolate->Wash Impurities Impurities in Mother Liquor Isolate->Impurities Mother Liquor Dry Dry Under Vacuum Wash->Dry Pure Purified Methyl β-D-glucopyranoside Dry->Pure ImpurityTroubleshooting cluster_problem Observed Problem cluster_cause Potential Causes cluster_solution Solutions Problem Inconsistent Experimental Results or Broad Melting Point AlphaAnomer α-Anomer Impurity Problem->AlphaAnomer DGlucose Residual D-Glucose Problem->DGlucose Water Water Content Problem->Water Recrystallize Recrystallization from Methanol AlphaAnomer->Recrystallize Removes anomer DGlucose->Recrystallize Removes glucose Dry Drying under Vacuum Water->Dry Removes moisture

References

Addressing poor solubility of Methyl beta-D-glucopyranoside derivatives.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for addressing solubility challenges with Methyl β-D-glucopyranoside derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide practical troubleshooting guides and frequently asked questions (FAQs) to overcome common solubility issues encountered during experiments.

Frequently Asked Questions (FAQs)
Q1: Why are my Methyl β-D-glucopyranoside derivatives showing poor solubility?

Methyl β-D-glucopyranoside itself is a white crystalline solid that is highly soluble in water and methanol[1][2][3][4]. However, when this core structure is modified to create derivatives—often by adding acyl groups or other hydrophobic moieties to enhance biological activity—the physicochemical properties can change dramatically[5][6]. These modifications can increase the molecule's lipophilicity and crystal lattice energy, leading to a significant decrease in aqueous solubility[7][8]. Approximately 40% of new chemical entities face solubility challenges, a common issue in drug development[9][10].

Q2: My compound won't dissolve in my chosen solvent. What are the first things I should try?

If you observe cloudiness or visible precipitate, it means the compound's concentration has exceeded its solubility limit[11]. Before moving to more complex methods, perform these initial troubleshooting steps:

  • Agitation: Vigorously vortex or shake the solution for 1-2 minutes.

  • Gentle Warming: Use a water bath (37-50°C) to gently warm the solution. This can help overcome the energy barrier for dissolution. Be cautious, as excessive heat can degrade some compounds[11].

  • Sonication: Place the sample in an ultrasonic bath for 5-10 minutes. The high-frequency sound waves can help break down particle agglomerates and enhance dissolution[11].

If these methods fail, the solvent system is likely not suitable for your desired concentration.

Q3: My derivative dissolves perfectly in an organic solvent like DMSO but precipitates immediately when I dilute it into an aqueous buffer for my assay. What's happening and how can I fix it?

This is a very common problem known as "precipitation upon dilution" or "crashing out." It occurs when a compound dissolved in a high-concentration organic stock solution is diluted into an "anti-solvent" (the aqueous buffer), where its solubility is much lower[11].

Solutions:

  • Lower the Final Concentration: The simplest approach is to reduce the final concentration of the derivative in the aqueous medium to a level below its maximum solubility limit[11].

  • Use an Intermediate Solvent: Perform a serial dilution using intermediate solvent mixtures with progressively lower organic content to gradually acclimate the compound to the aqueous environment[11].

  • Incorporate Co-solvents: Add a water-miscible organic solvent (a co-solvent) to your aqueous buffer. Solvents like ethanol, propylene glycol (PG), or polyethylene glycol 400 (PEG 400) can significantly increase the solubility of lipophilic compounds[11][12].

  • Employ Solubilizing Excipients: Add a solubility-enhancing agent, such as a cyclodextrin or a non-ionic surfactant (e.g., Polysorbate 80), to the aqueous buffer before adding your compound's stock solution[11][13].

Troubleshooting and Solubility Enhancement Strategies

When basic troubleshooting is insufficient, several advanced strategies can be employed. The choice of technique depends on the physicochemical properties of the derivative and the experimental requirements.

Logical Flow for Troubleshooting

The following diagram illustrates a step-by-step process for addressing solubility issues.

G start Start: Compound Precipitates initial_steps Initial Steps: - Vortex/Agitate - Gentle Warming - Sonication start->initial_steps check1 Is the compound dissolved? initial_steps->check1 precip_dilution Issue: Precipitates upon dilution in aqueous buffer? check1->precip_dilution No success Success: Homogeneous Solution check1->success Yes cosolvent Strategy 1: Use Co-solvents (e.g., Ethanol, PEG 400) precip_dilution->cosolvent Yes advanced_methods Consider Advanced Methods precip_dilution->advanced_methods No, poor initial solubility cosolvent->success cyclodextrin Strategy 2: Use Cyclodextrins (e.g., HP-β-CD) cyclodextrin->success advanced_methods->cyclodextrin solid_dispersion Solid Dispersion advanced_methods->solid_dispersion particle_reduction Particle Size Reduction (Micronization) advanced_methods->particle_reduction solid_dispersion->success particle_reduction->success

A flowchart to guide the selection of an appropriate solubility enhancement strategy.
Quantitative Data & Method Comparison

While specific solubility values depend on the exact derivative, the following tables provide data for the parent compounds and a comparison of common enhancement techniques.

Table 1: Solubility of Parent Methyl-D-Glucopyranosides

CompoundSolventSolubilityTemperature (°C)
Methyl α-D-glucopyranosideWater108 g / 100 mL20
Methyl α-D-glucopyranosideMethanol5.2 g / 100 g20
Methyl β-D-glucopyranosideWater100 mg / mLNot Specified
Methyl β-D-glucopyranosideMethanol100 mg / mLNot Specified

(Data sourced from Sigma-Aldrich and other chemical suppliers)[2][4]

Table 2: Comparison of Common Solubility Enhancement Techniques

TechniqueMechanismAdvantagesDisadvantagesBest For
Co-solvency Reduces solvent polarity, decreasing the "anti-solvent" effect.[12]Simple to implement; effective for many lipophilic compounds.High concentrations of co-solvents can be toxic in cell-based assays.In vitro assays where dilution of an organic stock is required.
pH Adjustment For ionizable derivatives, adjusting pH can convert the compound to its more soluble salt form.[13]Highly effective for acidic or basic compounds.Not applicable to neutral compounds; can affect compound stability or assay conditions.Derivatives with acidic or basic functional groups.
Cyclodextrin Complexation The derivative (guest) is encapsulated within the hydrophobic cavity of the cyclodextrin (host), forming a water-soluble inclusion complex.[14][15]High solubilization potential; can improve stability; low toxicity.[15][16]Can be expensive; saturation can occur; may interfere with drug-target binding.Both in vitro and in vivo applications, especially for formulation development.
Solid Dispersion The compound is dispersed in a solid state within a hydrophilic polymer matrix, reducing particle size and improving wettability.[9][17]Significantly increases dissolution rate and solubility.[9][12]Can lead to amorphous forms that may be physically unstable over time.[18]Oral formulation development for preclinical and clinical studies.
Particle Size Reduction Increasing the surface area by reducing particle size (micronization or nanosuspension) enhances the dissolution rate according to the Noyes-Whitney equation.[13][14][19]Broadly applicable; can significantly improve dissolution.May not be sufficient for extremely insoluble compounds; requires specialized equipment.Oral and parenteral formulations.
Experimental Protocols
Protocol 1: Solubility Enhancement using a Co-solvent System

This protocol details how to prepare a solution of a poorly soluble derivative for an aqueous-based experiment by using a co-solvent.

  • Prepare Stock Solution: Dissolve the Methyl β-D-glucopyranoside derivative in a suitable, water-miscible organic solvent (e.g., DMSO, Ethanol) to create a high-concentration stock solution (e.g., 50 mg/mL).

  • Prepare Co-solvent Buffer Systems: Prepare the desired aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4). Create a series of co-solvent systems by mixing the buffer with a co-solvent like PEG 400 at different volume ratios (e.g., 90:10, 80:20, 70:30 buffer:PEG 400).

  • Test Dilutions: Add a small, fixed volume of the stock solution to each co-solvent system to achieve the target final concentration.

  • Observe and Select: Vortex each solution and visually inspect for precipitation immediately and after a set time (e.g., 1 hour). Select the co-solvent system with the lowest percentage of organic solvent that maintains a clear, precipitate-free solution.

Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation

This method is used to create a solid dispersion, which can then be used for dissolution studies or formulation into a dosage form.[17][20]

G cluster_0 Step 1: Dissolution cluster_1 Step 2: Solvent Removal cluster_2 Step 3: Drying & Collection A Derivative + Carrier (e.g., PVP K30) C Clear Solution A->C B Common Solvent (e.g., Methanol) B->C D Rotary Evaporation (Reduced Pressure) C->D E Thin Film Formation D->E F Vacuum Drying (Overnight) E->F G Solid Dispersion Powder F->G

Workflow for preparing a solid dispersion via the solvent evaporation method.
  • Select Components: Choose a suitable hydrophilic carrier, such as polyvinylpyrrolidone (PVP K30) or hydroxypropyl methylcellulose (HPMC).

  • Dissolution: Dissolve both the Methyl β-D-glucopyranoside derivative and the carrier in a common volatile solvent (e.g., methanol or an ethanol/water mixture) at a predetermined ratio (e.g., 1:1, 1:3, 1:5 drug:carrier by weight).[11]

  • Solvent Evaporation: Evaporate the solvent under reduced pressure using a rotary evaporator. This process deposits a thin film of the drug-carrier mixture on the inside of the flask.[11]

  • Drying: Further dry the film under a high vacuum overnight to ensure complete removal of any residual solvent.

  • Collection: Scrape the dried film from the flask to obtain the solid dispersion powder. This powder can then be characterized and used in subsequent experiments.

References

Overcoming challenges in the purification of Methyl beta-D-glucopyranoside reaction products.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of methyl β-D-glucopyranoside reaction products.

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification process in a question-and-answer format.

Question: My final product of methyl β-D-glucopyranoside is a syrup and will not crystallize. What are the possible causes and solutions?

Answer:

The syrupy nature of the product often indicates the presence of impurities that inhibit crystallization. Common culprits include residual solvents, moisture, and the presence of the α-anomer.

Possible Causes & Solutions:

  • Residual Solvent: Traces of the reaction solvent (e.g., methanol) or extraction solvents can prevent crystallization.

    • Solution: Ensure the complete removal of solvents under reduced pressure. Co-evaporation with a solvent in which the product is sparingly soluble, such as toluene, can be effective.

  • Presence of Water: Methyl β-D-glucopyranoside is highly soluble in water. The presence of moisture can significantly hinder crystallization.

    • Solution: Use anhydrous reagents and solvents throughout the synthesis and purification process.[1] Dry the crude product thoroughly in a vacuum oven or over a desiccant like phosphorus pentoxide before attempting crystallization.

  • Mixture of Anomers: The synthesis of methyl β-D-glucopyranoside often yields a mixture of α and β anomers. The α-anomer can act as an impurity and interfere with the crystallization of the desired β-anomer.

    • Solution: Optimize the reaction conditions to favor the formation of the β-anomer. Purification techniques such as column chromatography can be employed to separate the anomers before crystallization.

  • Other Impurities: Unreacted starting materials, such as D-glucose, or by-products can also inhibit crystallization.

    • Solution: Purify the crude product using column chromatography before attempting crystallization.

Question: After recrystallization, the yield of my methyl β-D-glucopyranoside is very low. How can I improve it?

Answer:

Low recovery after recrystallization is a common issue and can be attributed to several factors related to solvent choice and experimental technique.

Possible Causes & Solutions:

  • Inappropriate Recrystallization Solvent: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

    • Solution: Conduct small-scale solvent screening to identify the optimal solvent or solvent system.[2] For methyl β-D-glucopyranoside, methanol or ethanol are commonly used.[1]

  • Using an Excessive Amount of Solvent: Dissolving the crude product in too much solvent will result in a low yield upon cooling, as a significant portion of the product will remain in the mother liquor.

    • Solution: Use the minimum amount of hot solvent required to fully dissolve the crude product. Add the solvent in small portions until complete dissolution is achieved.

  • Cooling the Solution Too Quickly: Rapid cooling can lead to the formation of small, impure crystals and trap impurities.

    • Solution: Allow the hot, saturated solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator to maximize crystal formation.

  • Premature Filtration: Filtering the crystals before crystallization is complete will result in a loss of product.

    • Solution: Ensure that crystallization is complete by allowing the solution to stand at a low temperature for a sufficient period. Chilling the mother liquor further may yield a second crop of crystals.[1]

Question: My purified methyl β-D-glucopyranoside shows impurities when analyzed by TLC/HPLC. How can I improve the purity?

Answer:

The presence of impurities after a single purification step is not uncommon. A combination of techniques is often necessary to achieve high purity.

Possible Causes & Solutions:

  • Inefficient Single Purification Step: Recrystallization alone may not be sufficient to remove all impurities, especially those with similar solubility profiles.

    • Solution: Employ a multi-step purification strategy. Use column chromatography to separate the bulk of the impurities, followed by recrystallization of the fractions containing the pure product to achieve high purity.

  • Co-elution during Column Chromatography: Impurities with similar polarity to the desired product may co-elute during column chromatography.

    • Solution: Optimize the column chromatography conditions. This can include adjusting the solvent system polarity, using a different stationary phase (e.g., a different type of silica gel), or employing gradient elution.

  • Contamination during Handling: The product can be contaminated during handling and work-up.

    • Solution: Ensure all glassware is clean and dry. Use high-purity solvents for all purification steps.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of methyl β-D-glucopyranoside?

A1: The most common impurities include:

  • Unreacted D-glucose: The starting material may not have fully reacted.[1]

  • Methyl α-D-glucopyranoside: This is the anomeric isomer and is a very common by-product.[1]

  • Polysaccharides: Side reactions can sometimes lead to the formation of small oligosaccharides.

  • Salts: Inorganic salts from catalysts or quenching agents may be present.

Q2: Which analytical techniques are best suited to assess the purity of methyl β-D-glucopyranoside?

A2: Several techniques can be used to determine the purity of the final product:

  • Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively assess the number of components in a mixture and monitor the progress of a purification.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the sample.[3][4]

  • Gas Chromatography (GC): Can be used to assess purity, particularly for volatile derivatives.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural confirmation and can reveal the presence of impurities.

  • Melting Point: A sharp melting point range close to the literature value (108-110 °C for methyl β-D-glucopyranoside) is a good indicator of purity.[5]

Q3: What is the recommended storage condition for purified methyl β-D-glucopyranoside?

A3: Methyl β-D-glucopyranoside is a stable compound. It should be stored in a tightly sealed container in a cool, dry place to prevent moisture absorption. For long-term storage, refrigeration at 0-8 °C is recommended.[6]

Data Presentation

Table 1: Comparison of Purification Methods for Methyl β-D-glucopyranoside

Purification MethodTypical PurityTypical YieldAdvantagesDisadvantages
Recrystallization >98%60-80%Simple, cost-effective, good for removing minor impurities.Can have lower yields, may not remove impurities with similar solubility.
Column Chromatography >95% (single run)70-90%Excellent for separating mixtures with different polarities, including anomers.More time-consuming and requires larger volumes of solvent.
Combined Method >99%50-70%Achieves the highest purity.More complex and can result in lower overall yield due to multiple steps.

Note: Purity and yield values are approximate and can vary significantly depending on the initial purity of the crude product and the specific experimental conditions.

Experimental Protocols

Protocol 1: Recrystallization of Methyl β-D-glucopyranoside
  • Dissolution: In a flask, add the crude methyl β-D-glucopyranoside. Add a minimal amount of hot methanol (or another suitable solvent) while stirring and heating gently until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the mixture for a few minutes.

  • Hot Filtration (Optional): If charcoal was used, perform a hot filtration through a fluted filter paper to remove the charcoal.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin.

  • Cooling: Once the solution has reached room temperature, place the flask in an ice bath for at least one hour to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Protocol 2: Column Chromatography Purification of Methyl β-D-glucopyranoside
  • Column Preparation:

    • Secure a glass chromatography column vertically.

    • Add a small plug of cotton or glass wool to the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the chosen eluent (e.g., a mixture of dichloromethane and methanol).

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the silica gel bed is uniform and free of air bubbles.

    • Add another thin layer of sand on top of the silica gel.

  • Sample Loading:

    • Dissolve the crude methyl β-D-glucopyranoside in a minimal amount of the eluent.

    • Carefully add the sample solution to the top of the column.

    • Alternatively, for less soluble samples, pre-adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.

  • Elution:

    • Add the eluent to the column and begin collecting fractions.

    • A typical eluent system for separating methyl glucopyranosides is a gradient of methanol in dichloromethane (e.g., starting with 2% methanol and gradually increasing to 10%).

  • Fraction Analysis:

    • Monitor the collected fractions by TLC to identify those containing the pure methyl β-D-glucopyranoside.

  • Solvent Evaporation:

    • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_final_purification Final Purification cluster_analysis Analysis start Crude Reaction Mixture workup Aqueous Work-up start->workup extraction Solvent Extraction workup->extraction drying Drying over Na2SO4 extraction->drying concentration Concentration in vacuo drying->concentration crude_product Crude Product concentration->crude_product column_chromatography Column Chromatography crude_product->column_chromatography tlc TLC crude_product->tlc Purity Check recrystallization Recrystallization column_chromatography->recrystallization column_chromatography->tlc Fraction Analysis pure_product Pure Methyl-beta-D-glucopyranoside recrystallization->pure_product hplc HPLC/GC pure_product->hplc Purity Assessment nmr NMR pure_product->nmr Structural Confirmation mp Melting Point pure_product->mp Purity Check

Caption: Experimental workflow for the purification and analysis of Methyl β-D-glucopyranoside.

troubleshooting_logic cluster_problem Problem Identification cluster_diagnosis Diagnosis cluster_solution Solution problem Low Purity of Final Product cause1 Incomplete Reaction problem->cause1 cause2 Presence of Anomers problem->cause2 cause3 Inefficient Purification problem->cause3 solution1 Optimize Reaction Conditions cause1->solution1 solution2 Column Chromatography cause2->solution2 solution3 Recrystallization cause3->solution3 solution4 Combined Purification cause3->solution4 solution2->solution3

References

Technical Support Center: Identifying and Mitigating Assay Interference with Methyl beta-D-glucopyranoside

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating potential assay interference when working with Methyl beta-D-glucopyranoside.

Frequently Asked Questions (FAQs)

Q1: What is this compound and where is it used?

This compound is a stable, non-reducing glycoside.[1][2] It is commonly used in biochemical and pharmaceutical research as a substrate for enzymes such as beta-glucosidase, in studies of carbohydrate-mediated interactions, and as a building block in the synthesis of more complex carbohydrates.[3][4] Its high water solubility and stability make it a versatile reagent in various experimental settings.[3]

Q2: Can this compound interfere with my assay?

While not a universally recognized interferent, this compound, particularly at high concentrations, has the potential to interfere with certain types of assays through various mechanisms. These can include substrate inhibition in enzymatic assays, matrix effects in sensitive analytical methods, and interference in assays designed to quantify carbohydrates.

Q3: I'm observing a lower-than-expected signal in my enzymatic assay that uses this compound as a substrate. What could be the cause?

A lower-than-expected signal could be due to substrate inhibition. At very high concentrations, the substrate (this compound) can bind to the enzyme in a non-productive manner, leading to a decrease in the enzyme's catalytic activity. It is also important to ensure that the enzyme is active and that all reagents are prepared correctly and are not expired.[5]

Q4: My colorimetric assay for reducing sugars is giving a false positive result in the presence of this compound. Why is this happening?

This compound is a non-reducing sugar and should not directly react in a reducing sugar assay.[6] However, if your assay conditions involve harsh chemicals or high temperatures, it is possible that the glycosidic bond of this compound is hydrolyzed, releasing glucose, which is a reducing sugar. This would then be detected by the assay, leading to a false positive result.

Q5: Could this compound interfere with fluorescence-based assays?

This compound itself is not known to be fluorescent. However, at very high concentrations, it could potentially alter the physical properties of the assay solution, which might subtly affect the fluorescence signal. It is also important to consider the purity of the this compound, as fluorescent impurities could be a source of interference.[7]

Troubleshooting Guides

Issue 1: High Background Signal in an Enzymatic Assay

A high background signal can mask the true signal from your enzymatic reaction, reducing the assay's sensitivity.

Potential Causes:

  • Contaminated Reagents: Buffers or other assay components may be contaminated with a substance that generates a background signal.

  • Substrate Instability: The substrate may be unstable under the assay conditions and spontaneously break down to produce a signal.

  • Autofluorescence/Absorbance: One or more of the assay components may have inherent fluorescence or absorbance at the detection wavelength.[8]

Troubleshooting Workflow:

high_background_workflow start High Background Signal Detected check_controls Analyze Control Wells start->check_controls no_enzyme Run 'No-Enzyme' Control check_controls->no_enzyme no_substrate Run 'No-Substrate' Control check_controls->no_substrate buffer_only Run 'Buffer-Only' Control check_controls->buffer_only identify_source Identify Source of High Background no_enzyme->identify_source no_substrate->identify_source buffer_only->identify_source reagent_issue Reagent-Specific Signal (Substrate or Buffer) identify_source->reagent_issue Signal in one control? end_solved Problem Solved identify_source->end_solved No signal in controls prepare_fresh Prepare Fresh Reagents reagent_issue->prepare_fresh retest Re-run Assay prepare_fresh->retest retest->end_solved

Caption: Workflow for troubleshooting high background signals.

Quantitative Data Summary: Identifying the Source of High Background

Control Well CompositionExpected Result (No Interference)Observed Result (High Background from Substrate)
Complete Assay Mix SignalHigh Signal
No-Enzyme Control No SignalHigh Signal
No-Substrate Control No SignalNo Signal
Buffer Only No SignalNo Signal
Issue 2: Non-Linear or Decreasing Reaction Rate at High Substrate Concentrations

In enzymatic assays using this compound as a substrate, you may observe that the reaction rate does not increase linearly with substrate concentration and may even decrease at very high concentrations.

Potential Cause:

  • Substrate Inhibition: At supra-optimal concentrations, the substrate can bind to the enzyme in a way that inhibits its activity, leading to a decrease in the reaction rate.

Diagram of Substrate Inhibition:

substrate_inhibition E Enzyme (E) ES Enzyme-Substrate Complex (ES) (Productive) E->ES + S S Substrate (S) (this compound) ES->E ESS Enzyme-Substrate-Substrate Complex (ESS) (Non-productive) ES->ESS + S P Product (P) ES->P k_cat ESS->ES P->E + E

Caption: Mechanism of substrate inhibition.

Troubleshooting Steps:

  • Perform a Substrate Titration: Test a wide range of this compound concentrations to determine the optimal concentration for your assay.

  • Data Analysis: Plot the reaction velocity against the substrate concentration. If substrate inhibition is occurring, you will observe a peak in the curve, followed by a decrease at higher concentrations.

  • Optimize Substrate Concentration: For routine assays, use a this compound concentration that gives the maximal reaction rate or is in the linear range of the titration curve.

Issue 3: Suspected Matrix Effects in a Complex Sample

When analyzing complex biological or environmental samples, high concentrations of non-target molecules like this compound can cause matrix effects, leading to inaccurate quantification of the analyte of interest.[9]

Logical Flow for Identifying and Mitigating Matrix Effects:

matrix_effects_logic start Inaccurate Quantification in Complex Sample spike_recovery Perform Spike and Recovery Experiment start->spike_recovery poor_recovery Poor Recovery Observed? spike_recovery->poor_recovery sample_dilution Analyze Serial Dilutions of the Sample poor_recovery->sample_dilution Yes end_solved Accurate Quantification Achieved poor_recovery->end_solved No matrix_matched Prepare Matrix-Matched Calibrators sample_dilution->matrix_matched cleanup Optimize Sample Cleanup/Extraction matrix_matched->cleanup revalidate Re-validate Assay with Mitigation Strategy cleanup->revalidate revalidate->end_solved

Caption: Logic for addressing matrix effects.

Quantitative Data Summary: Spike and Recovery Experiment

SampleAnalyte Concentration (Expected)Analyte Concentration (Observed)Recovery (%)
Neat Sample -5.2 µM-
Spiked Sample 10 µM7.8 µM78%
Diluted Sample (1:10) -0.6 µM-
Spiked Diluted Sample 1 µM0.95 µM95%

Experimental Protocols

Protocol 1: Control Experiments to Identify High Background

Objective: To determine the source of a high background signal in an assay.

Materials:

  • Assay buffer

  • Enzyme solution

  • Substrate solution (this compound)

  • Microplate reader

  • Appropriate microplates (e.g., black plates for fluorescence, clear plates for colorimetric assays)[8]

Procedure:

  • Prepare four sets of wells in a microplate:

    • Set 1 (Complete Assay): Add all assay components (buffer, enzyme, substrate).

    • Set 2 (No-Enzyme Control): Add buffer and substrate.[5]

    • Set 3 (No-Substrate Control): Add buffer and enzyme.

    • Set 4 (Buffer-Only Control): Add only the assay buffer.

  • Incubate the plate under the standard assay conditions (time and temperature).

  • Read the plate using the appropriate settings on the microplate reader.

  • Analysis: Compare the signals from the different control wells. A high signal in the "No-Enzyme Control" suggests an issue with the substrate or buffer. A high signal in the "No-Substrate Control" points to a problem with the enzyme preparation or buffer.

Protocol 2: Substrate Titration to Determine Optimal Concentration

Objective: To find the optimal concentration of this compound for an enzymatic assay and to test for substrate inhibition.

Materials:

  • Assay buffer

  • Enzyme solution (at a fixed, optimal concentration)

  • Serial dilutions of this compound stock solution

  • Microplate reader and appropriate microplates

Procedure:

  • Prepare a series of wells containing a fixed concentration of the enzyme in the assay buffer.

  • Add a range of this compound concentrations to these wells. It is recommended to use a wide range, for example, from 0.1x to 100x the expected Michaelis constant (Km).

  • Initiate the reaction and measure the reaction rate (e.g., by taking kinetic readings on a plate reader).

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each substrate concentration.

    • Plot V₀ versus the concentration of this compound.

    • Determine the concentration that gives the maximum velocity. If the velocity decreases at higher concentrations, this is indicative of substrate inhibition.

    • For inhibitor screening, it is often recommended to use a substrate concentration around the Km value.[5]

References

How to improve the yield of Methyl beta-D-glucopyranoside synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions to improve the yield and purity of Methyl β-D-glucopyranoside.

Troubleshooting Guide: Low Yield or Purity

Q1: My Fischer glycosidation reaction yields a low α:β anomeric ratio, with the α-anomer being the major product. How can I increase the proportion of the β-anomer?

A1: The Fischer glycosidation is an equilibrium-driven process that thermodynamically favors the α-anomer due to the anomeric effect.[1][2] To enhance the yield of the β-anomer, consider the following strategies:

  • Kinetic vs. Thermodynamic Control: Shorter reaction times tend to favor the formation of furanosides (the kinetic product), while longer reaction times lead to the more stable pyranosides (the thermodynamic product).[1] However, prolonged heating also favors the α-pyranoside. Finding the optimal reaction time is crucial.

  • Catalyst Choice: While strong acids like hydrochloric or sulfuric acid are traditional catalysts, using alternative catalysts or additives can influence the anomeric ratio.[3] Some heterogeneous catalysts have shown promise in altering selectivity.

  • Reaction Temperature: Lowering the reaction temperature can sometimes influence the kinetic/thermodynamic balance, potentially altering the anomeric ratio. However, this will also decrease the overall reaction rate.

  • Alternative Synthesis Route: For high β-selectivity, the Koenigs-Knorr reaction is generally superior as it offers better stereochemical control.[4][5]

Q2: My Koenigs-Knorr reaction is resulting in a mixture of anomers instead of the expected pure β-glucoside. What is causing this?

A2: The high β-selectivity of the Koenigs-Knorr reaction is typically directed by a "participating" protecting group at the C-2 position of the glucose donor.

  • Incorrect C-2 Protecting Group: The most common cause for poor β-selectivity is the use of a non-participating group at C-2. Ether-based protecting groups (e.g., Benzyl, Methyl) do not provide neighboring group participation and will lead to anomeric mixtures.[4]

  • Neighboring Group Participation: To ensure β-selectivity, use an acyl-type protecting group at C-2, such as Acetyl (Ac) or Benzoyl (Bz). This group forms a stable dioxolenium ion intermediate, which blocks the α-face of the anomeric carbon. The alcohol nucleophile can then only attack from the β-face, resulting in the 1,2-trans product (the β-glucoside).[4][5][6]

Logical Flow for Ensuring β-Selectivity in Koenigs-Knorr Synthesis

start Start: Koenigs-Knorr Reaction Setup protecting_group Select C-2 Protecting Group start->protecting_group acyl_group Acyl Group (e.g., Acetyl, Benzoyl) Provides Neighboring Group Participation protecting_group->acyl_group  Participating ether_group Non-Participating Group (e.g., Benzyl Ether) protecting_group->ether_group  Non-Participating intermediate Formation of Dioxolenium Ion Intermediate acyl_group->intermediate anomeric_mixture Anomeric Mixture (α and β products) ether_group->anomeric_mixture attack Nucleophilic Attack by Methanol intermediate->attack Blocks α-face beta_product High Yield of Methyl β-D-glucopyranoside (1,2-trans product) attack->beta_product Attack from β-face

Caption: Role of C-2 protecting group in Koenigs-Knorr selectivity.

Q3: The overall yield of my Koenigs-Knorr synthesis is low, even with the correct anomer. How can I improve it?

A3: Low yields can stem from several factors related to reagents and reaction conditions.

  • Promoter Activity: The heavy metal salt promoter (e.g., silver carbonate, silver oxide, mercuric cyanide) is crucial.[4][7] Ensure the promoter is fresh and active. Some reactions benefit from co-promoters or different promoter systems like silver triflate or TMSOTf, which can accelerate the reaction.[8][9][10]

  • Moisture Control: Glycosylation reactions are highly sensitive to moisture. The presence of water can hydrolyze the glycosyl donor or the activated intermediate. Ensure all glassware is oven-dried, use anhydrous solvents, and perform the reaction under an inert atmosphere (e.g., Argon or Nitrogen). The use of a desiccant like Drierite can also be beneficial.[7][11]

  • Reaction Time and Temperature: Koenigs-Knorr reactions can be slow, sometimes requiring extended periods to reach completion.[9] Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal endpoint. Temperature can also be optimized; while many reactions run at room temperature or 0°C, some systems may require gentle heating.[8]

Frequently Asked Questions (FAQs)

Q4: Which primary synthesis method should I choose: Fischer Glycosidation or Koenigs-Knorr?

A4: The choice depends on your specific requirements for yield, purity, and scale.

  • Fischer Glycosidation: Best for large-scale, cost-effective synthesis where a mixture of anomers is acceptable, or if you have an efficient method for separating the α and β forms. It is a one-step reaction from unprotected glucose.[1][3]

  • Koenigs-Knorr Reaction: The preferred method when high stereoselectivity for the β-anomer is critical. It is a multi-step process involving protection of hydroxyl groups and activation of the anomeric center, but it provides significantly better control over the stereochemical outcome.[4][5]

General Synthesis Workflow Comparison

cluster_0 Fischer Glycosidation cluster_1 Koenigs-Knorr Reaction f_start D-Glucose f_react React with Methanol + Acid Catalyst (e.g., HCl) f_start->f_react f_mix Anomeric Mixture (α and β) f_react->f_mix f_sep Purification/ Separation f_mix->f_sep f_end Methyl β-D-glucopyranoside f_sep->f_end k_start D-Glucose k_protect Protection Steps (e.g., Acetylation) k_start->k_protect k_donor Penta-O-acetyl-D-glucose k_protect->k_donor k_activate Form Glycosyl Halide (e.g., with HBr) k_donor->k_activate k_bromide Acetobromoglucose (Glycosyl Donor) k_activate->k_bromide k_react React with Methanol + Promoter (e.g., Ag2O) k_bromide->k_react k_deprotect Deprotection k_react->k_deprotect k_end Methyl β-D-glucopyranoside k_deprotect->k_end

Caption: Comparison of Fischer and Koenigs-Knorr synthesis workflows.

Q5: What is the "anomeric effect" and how does it impact my Fischer glycosidation?

A5: The anomeric effect is a stereoelectronic phenomenon that stabilizes the axial position for an electronegative substituent at the anomeric carbon (C-1).[12][13] In the context of methyl glucopyranoside, this means the α-anomer (with an axial methoxy group) is thermodynamically more stable than the β-anomer (with an equatorial methoxy group), despite the steric disadvantage.[2] This is why Fischer glycosidation, when run to equilibrium, typically yields more of the α-anomer.[1]

Q6: How can I effectively purify Methyl β-D-glucopyranoside from the α-anomer?

A6: The separation of α and β anomers can be challenging due to their similar physical properties.

  • Crystallization: The α-anomer of methyl glucoside is often less soluble in methanol than the β-anomer and may crystallize out from the reaction mixture upon cooling.[14] Fractional crystallization can be used to enrich the desired β-anomer in the mother liquor, which can then be further purified.

  • Column Chromatography: Silica gel column chromatography is a standard method for separating the anomers. A solvent system such as a gradient of methanol in chloroform or ethyl acetate in hexane can effectively resolve the two compounds. Monitoring the separation with TLC is essential.[15][16]

Data Presentation

Table 1: Influence of Reaction Conditions on Fischer Glycosidation of Glucose

CatalystSolventTemperature (°C)Time (h)Typical α:β Pyranoside RatioKey Observations
1% HClMethanolReflux72~2:1Classic conditions, thermodynamically controlled.[14][17]
H₂SO₄ on SilicaMethanol6024VariesHeterogeneous catalyst, may offer easier workup.[3]
TMSClMethanolReflux8~2:1Mild and effective acid source.[1]
QP-SA (Flow)Methanol90Minutes~2:1Continuous flow process allows for rapid synthesis.[17]

Table 2: Common Promoters for Koenigs-Knorr β-Glycosylation

Promoter SystemSolventTemperatureTypical Yield (β-anomer)Notes
Silver (I) Carbonate (Ag₂CO₃)DichloromethaneRoom TempGoodThe original promoter, often used with a desiccant.[4]
Silver (I) Oxide (Ag₂O)DichloromethaneRoom TempGood to ExcellentWidely used, often in combination with iodine as a catalyst.[7][11]
Mercuric Bromide / OxideDichloromethane0°C to Reflux40-65%Known as the Helferich method.[4][8]
Silver Triflate (AgOTf)Dichloromethane0°C66-90%Highly reactive promoter, suitable for hindered alcohols.[8]
TMSOTf (catalytic) + Ag₂ODichloromethaneRoom Temp72-98%Greatly accelerates the reaction under mild, neutral conditions.[8][9][10]

Experimental Protocols

Protocol 1: Koenigs-Knorr Synthesis of Methyl 2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside

This protocol details the key glycosylation step. It assumes the starting material, 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide (acetobromoglucose), has been prepared from D-glucose pentaacetate.

Materials:

  • Acetobromoglucose

  • Anhydrous Methanol

  • Silver (I) Oxide (Ag₂O), freshly prepared or stored in a desiccator

  • Anhydrous Dichloromethane (DCM)

  • Molecular Sieves (4Å), activated

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Set up an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an inert gas inlet.

  • To the flask, add acetobromoglucose (1 equivalent) and anhydrous DCM.

  • Add activated molecular sieves to the flask to ensure anhydrous conditions.

  • Add Silver (I) Oxide (1.5 equivalents).

  • In the dropping funnel, prepare a solution of anhydrous methanol (2 equivalents) in anhydrous DCM.

  • Begin stirring the flask contents and slowly add the methanol solution dropwise over 30 minutes at room temperature.

  • Allow the reaction to stir at room temperature. Monitor the progress by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate) until the starting acetobromoglucose spot has disappeared (typically 12-24 hours).

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the silver salts and molecular sieves. Wash the pad with additional DCM.

  • Combine the filtrates and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography to yield pure methyl 2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside.

  • The acetyl groups can be removed (deprotected) using Zemplén conditions (catalytic sodium methoxide in methanol) to yield the final product, Methyl β-D-glucopyranoside.[15]

Protocol 2: Fischer Glycosidation for Methyl D-glucopyranosides

This protocol is a classic method that produces a mixture of anomers, with the α-anomer typically favored.

Materials:

  • Anhydrous D-glucose

  • Anhydrous Methanol

  • Acetyl Chloride or concentrated Hydrochloric Acid

Procedure:

  • Set up an oven-dried round-bottom flask with a magnetic stirrer and a reflux condenser fitted with a drying tube (e.g., filled with CaCl₂).

  • Suspend anhydrous D-glucose (1 equivalent) in anhydrous methanol.

  • Cool the suspension in an ice bath. Slowly and carefully add acetyl chloride (e.g., 0.05 equivalents) to the methanol. This generates anhydrous HCl in situ. Alternatively, a pre-prepared solution of 0.25-1% HCl in methanol can be used.[14]

  • Remove the ice bath and heat the mixture to reflux. Continue refluxing for 24-72 hours until the glucose has dissolved and the reaction reaches equilibrium.[14]

  • Monitor the reaction by TLC to observe the formation of the product spots and consumption of the starting material.

  • After the reaction is complete, cool the solution to room temperature and neutralize the acid by adding a base such as silver carbonate or an ion-exchange resin (e.g., Amberlite).

  • Filter off the solid and concentrate the filtrate under reduced pressure.

  • The resulting syrup contains a mixture of methyl α- and β-D-glucopyranosides. The anomers can be separated by fractional crystallization from methanol or by column chromatography as described in Q6.

References

Dealing with unexpected side products in reactions involving Methyl beta-D-glucopyranoside.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl β-D-glucopyranoside. The content is designed to help you identify and manage unexpected side products in your chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of unexpected side products in reactions with Methyl β-D-glucopyranoside?

A1: The most frequently encountered side products arise from several key types of reactions:

  • Incomplete Reactions: Not all hydroxyl groups react, leading to a mixture of partially derivatized products. The reactivity of the hydroxyl groups on the glucopyranoside ring is not uniform.

  • Protecting Group Migration: Acyl and silyl protecting groups can move from one hydroxyl group to another, particularly under basic or acidic conditions, leading to regioisomeric impurities.

  • Anomerization: Reactions at the anomeric center (C1) can lead to the formation of the undesired α-anomer alongside the expected β-anomer.

  • Hydrolysis: The glycosidic bond is susceptible to cleavage under acidic conditions, which can revert the molecule to glucose and methanol.[1][2][3]

  • Orthoester Formation: During glycosylation reactions with donors that have a participating group at C2 (like an acetyl group), orthoesters can form as a significant side product.[4]

  • Oxidation Products: When performing oxidation reactions, over-oxidation or oxidation at unintended positions can occur, yielding a variety of carbonyl compounds and other degradation products.

Q2: How can I minimize the formation of the α-anomer during glycosylation?

A2: The formation of the α-anomer is often thermodynamically favored due to the anomeric effect. To kinetically favor the β-anomer, you can:

  • Use a glycosyl donor with a participating protecting group at the C2 position (e.g., acetate, benzoate). This group will shield the top face of the pyranose ring, directing the incoming nucleophile to the bottom face to form the β-glycosidic bond.

  • Employ a solvent that can assist in the formation of the β-anomer, such as acetonitrile.

  • Carefully select the promoter and reaction conditions. Some Lewis acids are known to favor the formation of the α-anomer.

Q3: What is the general order of reactivity for the hydroxyl groups on Methyl β-D-glucopyranoside?

A3: The reactivity of the hydroxyl groups can vary depending on the specific reaction conditions, but a generally accepted order of reactivity is: 6-OH (primary and sterically accessible) > 3-OH > 2-OH > 4-OH. The lower reactivity of the 2-OH and 4-OH groups is often attributed to steric hindrance from the adjacent groups.

Troubleshooting Guides

Problem 1: My reaction mixture shows multiple spots on TLC, indicating a mixture of products.

Possible Cause 1: Incomplete reaction.

  • Solution: Increase the reaction time, temperature, or the equivalents of the reagent. Ensure your starting materials are dry and of high purity. Commercial Methyl β-D-glucopyranoside can contain water, which can consume reagents.[5]

Possible Cause 2: Protecting group migration.

  • Solution: If you suspect acyl migration, consider using a non-participating protecting group like a benzyl ether. If silyl group migration is the issue, using a bulkier silyl group (e.g., TBDPS instead of TMS) can sometimes prevent this.[6] Also, carefully control the pH of your reaction mixture, as both acidic and basic conditions can promote migration.

Possible Cause 3: Formation of multiple anomers.

  • Solution: As mentioned in the FAQs, use a donor with a C2 participating group. You can analyze the anomeric ratio using NMR spectroscopy by integrating the signals of the anomeric protons.[7][8][9][10][11]

Problem 2: My glycosylation reaction is giving a low yield of the desired product and a significant amount of a less polar side product.

Possible Cause: Orthoester formation.

  • Solution: This is a common issue in Koenigs-Knorr and related glycosylation reactions.[12][13][14] To address this:

    • Use a non-participating protecting group at C2 of the glycosyl donor.

    • Add a Lewis acid to the reaction mixture after the initial glycosylation is complete. This can catalyze the rearrangement of the orthoester to the desired glycoside.

    • Modify the reaction conditions, such as temperature and solvent, to disfavor orthoester formation.

Quantitative Data

Table 1: Influence of Reaction Conditions on the Regioselective Acetylation of Methyl α-D-glucopyranoside *

EntryCatalyst (mol%)Acetylating Agent (equiv.)SolventTime (min)TemperatureYield of 6-O-acetyl (%)
1Er(OTf)₃ (10)1-acetylimidazole (1.2)Water15MWLow
2Er(OTf)₃ (10)1-acetylimidazole (1.2)Water30MWLow
3Er(OTf)₃ (10)1-acetylimidazole (1.2)Water60MWLow
4Er(OTf)₃ (10)1-acetylimidazole (1.2)Water60Conventional14
5Er(OTf)₃ (10)1-acetylimidazole (3.0)Water30MW75
6Er(OTf)₃ (10)1-acetylimidazole (3.0)Water60MW65
7None1-acetylimidazole (3.0)Water60MWNo conversion

*Data adapted from a study on Methyl α-D-glucopyranoside, which provides insights into the reactivity of the primary hydroxyl group. Similar trends would be expected for the β-anomer.[15]

Table 2: Product Distribution in the Regioselective Benzoylation of a β-Glucoside

ComponentPercentage in Reaction Mixture
Starting Material (β-glucoside)Variable
6-monobenzoylated glucosideMajor Product
3,6-dibenzoylated glucosideSignificant Side Product

This table illustrates that even when targeting the primary hydroxyl group, over-benzoylation at other positions can be a significant side reaction.[16]

Experimental Protocols

Protocol 1: Regioselective Benzylation of Methyl α-D-glucopyranoside

This protocol can be adapted for Methyl β-D-glucopyranoside, with expected similar regioselectivity.

Materials:

  • Methyl α-D-glucopyranoside

  • Benzyl chloride

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Methanol

  • Ethyl acetate

  • Hexanes

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of methyl α-D-glucopyranoside (1.0 equiv) in anhydrous DMF, add sodium hydride (4.0 equiv) portion-wise at 0 °C under an inert atmosphere.

  • Stir the mixture at room temperature for 1 hour.

  • Add benzyl chloride (3.5 equiv) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Cool the reaction to 0 °C and quench by the slow addition of methanol.

  • Concentrate the mixture under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to separate the different benzylated products.

Expected Side Products: Di-, tri-, and per-benzylated glucosides, as well as unreacted starting material.[17]

Protocol 2: Peracetylation of Methyl α-D-glucopyranoside

This protocol is for complete protection of all hydroxyl groups and can be applied to Methyl β-D-glucopyranoside.

Materials:

  • Methyl α-D-glucopyranoside

  • Pyridine

  • Acetic anhydride

  • Ethyl acetate

  • 2 N HCl

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a cold mixture of methyl α-D-glucopyranoside (1.0 g) and pyridine (3.0 mL), add acetic anhydride (3.0 mL).

  • Stir the mixture overnight at room temperature.

  • Transfer the mixture to a separatory funnel with ethyl acetate (50 mL).

  • Wash the organic solution with 2 N HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the peracetylated product.[18]

Troubleshooting: If the reaction is incomplete, ensure all reagents are anhydrous. Pyridine should be distilled from a suitable drying agent.

Visualizations

Troubleshooting Workflow for Unexpected Side Products

Troubleshooting_Workflow start Reaction with Unexpected Side Products tlc_analysis Analyze by TLC/LC-MS start->tlc_analysis multiple_spots Multiple Spots Observed tlc_analysis->multiple_spots incomplete_rxn Incomplete Reaction multiple_spots->incomplete_rxn Unreacted Starting Material migration Protecting Group Migration multiple_spots->migration Isomeric Products anomerization Anomerization multiple_spots->anomerization New Anomeric Signal orthoester Orthoester Formation multiple_spots->orthoester Less Polar Side Product hydrolysis Hydrolysis multiple_spots->hydrolysis Polar Baseline Spot (Glucose) sol_incomplete Increase reaction time/temp Add more reagent Ensure dry conditions incomplete_rxn->sol_incomplete sol_migration Change protecting group Control pH Use bulkier silyl group migration->sol_migration sol_anomerization Use C2 participating group Change solvent (e.g., MeCN) anomerization->sol_anomerization sol_orthoester Use non-participating group at C2 Add Lewis acid post-reaction orthoester->sol_orthoester sol_hydrolysis Strictly anhydrous conditions Buffer the reaction hydrolysis->sol_hydrolysis

Caption: A logical workflow for troubleshooting common side products.

Experimental Workflow for Regioselective Protection

Regioselective_Protection_Workflow start Start: Methyl β-D-glucopyranoside reaction Reaction with Protecting Group Reagent (e.g., TBDPSCl, Imidazole, DMF) start->reaction workup Aqueous Workup reaction->workup purification Silica Gel Chromatography workup->purification product Desired Regioisomer purification->product side_products Other Isomers / Unreacted SM purification->side_products analysis Characterization (NMR, MS) product->analysis

Caption: A typical workflow for regioselective protection reactions.

References

Optimizing storage conditions for long-term stability of Methyl beta-D-glucopyranoside.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on optimizing storage conditions for the long-term stability of Methyl β-D-glucopyranoside. It includes troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid Methyl β-D-glucopyranoside?

A1: For long-term stability, solid Methyl β-D-glucopyranoside should be stored in a cool, dry place.[1] Specifically, it is recommended to store the compound at temperatures between 2°C and 8°C.[2] It is crucial to keep the container tightly sealed to protect it from moisture, as the compound is hygroscopic.

Q2: How should I store solutions of Methyl β-D-glucopyranoside?

A2: The stability of Methyl β-D-glucopyranoside in solution depends on the solvent and storage temperature. For aqueous stock solutions, it is recommended to store them at -20°C for up to one month or at -80°C for up to six months. Always ensure the container is sealed to prevent evaporation and contamination. It is best practice to prepare fresh solutions for experiments whenever possible.

Q3: Is Methyl β-D-glucopyranoside sensitive to light?

Q4: What are the known incompatibilities of Methyl β-D-glucopyranoside?

A4: Methyl β-D-glucopyranoside is incompatible with strong acids, strong bases, and strong oxidizing agents. Contact with these substances can lead to degradation of the compound.

Q5: What are the primary degradation pathways for Methyl β-D-glucopyranoside?

A5: The primary degradation pathway for Methyl β-D-glucopyranoside is hydrolysis of the glycosidic bond. This can be catalyzed by acids or enzymes.[3][4] Under acidic conditions, it can convert to its open-chain aldehyde form.[3] Studies have shown that its decomposition is significantly slower in sulfurous acid compared to hydrochloric or sulfuric acids.[5]

Troubleshooting Guide

This guide addresses common issues that may be encountered when working with Methyl β-D-glucopyranoside.

Issue 1: The solid material has clumped together.

  • Possible Cause: Absorption of moisture from the atmosphere due to its hygroscopic nature.

  • Solution:

    • Handle the compound in a low-humidity environment, such as a glove box or a room with a dehumidifier.

    • Minimize the time the container is open to the air.

    • For critical applications, the material can be dried under a vacuum.

Issue 2: Inconsistent results in enzymatic assays.

  • Possible Cause 1: Degradation of the substrate stock solution.

  • Solution 1: Prepare fresh solutions of Methyl β-D-glucopyranoside before each experiment. If using a frozen stock, ensure it has been stored within the recommended time frame and temperature.

  • Possible Cause 2: Incorrect pH of the buffer.

  • Solution 2: The stability of the glycosidic bond is pH-dependent. Ensure the pH of your reaction buffer is optimal for both the enzyme and the stability of the substrate.

  • Possible Cause 3: Presence of impurities in the compound.

  • Solution 3: Verify the purity of your Methyl β-D-glucopyranoside using a suitable analytical method, such as HPLC. If impurities are detected, consider purification or using a higher-purity grade of the compound.

Issue 3: Unexpected peaks in chromatography analysis.

  • Possible Cause: Degradation of the compound during sample preparation or analysis.

  • Solution:

    • Ensure the mobile phase and sample diluent are compatible with Methyl β-D-glucopyranoside and will not cause degradation. Avoid strongly acidic or basic conditions.

    • Analyze samples promptly after preparation.

    • If degradation is suspected, a forced degradation study can help to identify the degradation products.

Data Presentation

Table 1: Recommended Storage Conditions for Methyl β-D-glucopyranoside

FormStorage TemperatureRelative HumidityAdditional Notes
Solid2°C to 8°C[2]Low (not specified)Store in a tightly sealed container, protected from light and moisture.
Aqueous Solution-20°CN/AStable for up to 1 month.
Aqueous Solution-80°CN/AStable for up to 6 months.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC-UV Method for Methyl β-D-glucopyranoside

This protocol provides a general framework for developing a stability-indicating HPLC method. Method validation according to ICH guidelines is essential.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[6]

    • Mobile Phase: A gradient of acetonitrile and a slightly acidic aqueous buffer (e.g., 10 mM sodium phosphate buffer, pH 2.6) can be effective for separating polar glycosides from their potential degradation products.[6]

    • Flow Rate: 1.0 mL/min.[6]

    • Detection: UV at a low wavelength (e.g., 210 nm), as the compound lacks a strong chromophore.[6]

    • Column Temperature: 25°C.

  • Standard Solution Preparation:

    • Accurately weigh and dissolve Methyl β-D-glucopyranoside in the mobile phase to prepare a stock solution (e.g., 1 mg/mL).

    • Prepare a series of calibration standards by diluting the stock solution.

  • Sample Preparation:

    • Dissolve the sample in the mobile phase to a known concentration.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Forced Degradation Study:

    • To demonstrate the stability-indicating nature of the method, perform forced degradation studies.[1][7][8]

    • Acid Hydrolysis: Treat the sample with a mild acid (e.g., 0.1 N HCl) at an elevated temperature.

    • Base Hydrolysis: Treat the sample with a mild base (e.g., 0.1 N NaOH) at an elevated temperature.

    • Oxidation: Treat the sample with an oxidizing agent (e.g., 3% H₂O₂).

    • Thermal Degradation: Expose the solid sample to dry heat.

    • Photodegradation: Expose the sample to UV light.

    • Analyze the stressed samples by HPLC to ensure the degradation products are resolved from the parent peak.

Visualizations

TroubleshootingWorkflow start Experiment with Methyl β-D-glucopyranoside issue Inconsistent Results or Suspected Degradation start->issue check_solid Check Solid Material: - Clumped? - Discolored? issue->check_solid Solid Form check_solution Check Solution: - Freshly prepared? - Stored correctly? issue->check_solution Solution Form check_assay Review Assay Conditions: - pH correct? - Temperature correct? issue->check_assay Assay Performance purity_analysis Perform Purity Analysis (e.g., HPLC) issue->purity_analysis Persistent Issues hygroscopic Issue: Hygroscopicity Action: Dry material, work in low humidity check_solid->hygroscopic solution_stability Issue: Solution Instability Action: Use fresh solution, verify storage check_solution->solution_stability assay_conditions Issue: Suboptimal Conditions Action: Optimize pH, temperature, etc. check_assay->assay_conditions impurity_issue Issue: Impurities Present Action: Use higher purity grade or purify material purity_analysis->impurity_issue end Optimized Experiment hygroscopic->end solution_stability->end assay_conditions->end impurity_issue->end

Caption: Troubleshooting workflow for experiments involving Methyl β-D-glucopyranoside.

StabilityTestingLogic start Initiate Stability Study storage_conditions Define Storage Conditions - Long-term (e.g., 5°C) - Accelerated (e.g., 40°C/75% RH) start->storage_conditions analytical_method Develop & Validate Stability-Indicating Method (e.g., HPLC-UV) start->analytical_method time_points Set Time Points for Testing (e.g., 0, 3, 6, 12 months) storage_conditions->time_points testing Perform Chemical & Physical Tests: - Purity (HPLC) - Appearance - Moisture Content analytical_method->testing time_points->testing data_analysis Analyze Data: - Identify degradation products - Determine degradation rate testing->data_analysis shelf_life Establish Shelf-Life & Recommended Storage data_analysis->shelf_life

Caption: Logical workflow for a long-term stability study of Methyl β-D-glucopyranoside.

References

Validation & Comparative

A Comparative Guide to the Enzymatic Hydrolysis of Methyl β-D-glucopyranoside and its α-Anomer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the enzymatic hydrolysis of two anomeric forms of methyl glucopyranoside: Methyl β-D-glucopyranoside and Methyl α-D-glucopyranoside. Understanding the differential enzymatic processing of these anomers is crucial for various fields, including carbohydrate chemistry, drug design, and biofuel research. This document presents a summary of available quantitative data, detailed experimental protocols for comparative analysis, and visualizations of the underlying biochemical processes.

Data Presentation: A Tale of Two Anomers

The enzymatic hydrolysis of methyl glucopyranosides is highly dependent on the stereochemistry of the anomeric carbon. β-Glucosidases specifically catalyze the hydrolysis of β-glycosidic bonds, while α-glucosidases act on α-glycosidic bonds. This inherent specificity results in significant differences in their hydrolysis rates when exposed to the same enzyme.

While a direct comparative study using the same enzyme to hydrolyze both anomers is not biochemically feasible due to enzyme specificity, we can compare the kinetic parameters of each anomer with its respective specific enzyme. The following table summarizes the kinetic data for the hydrolysis of Methyl β-D-glucopyranoside by β-glucosidase. Unfortunately, specific kinetic data for the hydrolysis of Methyl α-D-glucopyranoside by a corresponding α-glucosidase is not as readily available in the literature under directly comparable conditions.

SubstrateEnzymeKm (mM)Vmax (µmol/min/mg)kcat (s-1)kcat/Km (M-1s-1)Source
Methyl β-D-glucopyranosideSweet Almond β-glucosidaseNot specifiedNot specifiedNot specified28
Methyl α-D-glucopyranosideYeast α-glucosidaseData not availableData not availableData not availableData not availableDirect kinetic data for this specific substrate-enzyme pair is not readily available in the literature. Researchers would need to perform kinetic assays as described in the protocol below to determine these values.

Note: The catalytic efficiency (kcat/Km) for the hydrolysis of Methyl β-D-glucopyranoside by sweet almond β-glucosidase is provided, indicating a highly efficient reaction. The enzyme-catalyzed hydrolysis of this substrate is approximately 4 x 1015 times faster than the spontaneous, uncatalyzed hydrolysis.

Experimental Protocols: A Guide to Comparative Analysis

To objectively compare the enzymatic hydrolysis of Methyl β-D-glucopyranoside and Methyl α-D-glucopyranoside, a standardized experimental protocol is essential. The following protocol outlines the key steps for determining the kinetic parameters of the respective glucosidases acting on their specific anomeric substrates.

Objective: To determine and compare the Michaelis-Menten kinetic parameters (Km and Vmax) for the enzymatic hydrolysis of Methyl α-D-glucopyranoside by α-glucosidase and Methyl β-D-glucopyranoside by β-glucosidase.

Materials:

  • Methyl α-D-glucopyranoside

  • Methyl β-D-glucopyranoside

  • α-Glucosidase (e.g., from Saccharomyces cerevisiae)

  • β-Glucosidase (e.g., from sweet almonds)

  • Phosphate buffer (pH 6.8) or Citrate buffer (pH 5.0), depending on the optimal pH of the chosen enzymes

  • Glucose standard solution

  • Glucose oxidase-peroxidase (GOPOD) reagent or other glucose quantification assay kit

  • Spectrophotometer

  • Thermostated water bath or incubator

  • Micropipettes and tips

  • Test tubes or 96-well plates

Procedure:

  • Enzyme and Substrate Preparation:

    • Prepare stock solutions of α-glucosidase and β-glucosidase in the appropriate buffer. The final enzyme concentration in the reaction mixture should be determined empirically to ensure a linear reaction rate over the desired time course.

    • Prepare a series of dilutions of Methyl α-D-glucopyranoside and Methyl β-D-glucopyranoside in the same buffer. The concentration range should typically span from 0.1 to 10 times the expected Km value.

  • Enzymatic Reaction:

    • For each substrate and enzyme pair, set up a series of reaction tubes or wells.

    • To each tube/well, add the appropriate buffer and the substrate solution at a specific concentration.

    • Pre-incubate the tubes/wells at the optimal temperature for the enzyme (e.g., 37°C) for 5 minutes to allow the temperature to equilibrate.

    • Initiate the reaction by adding a small, fixed volume of the corresponding enzyme solution (α-glucosidase for Methyl α-D-glucopyranoside and β-glucosidase for Methyl β-D-glucopyranoside).

    • Incubate the reactions for a fixed period (e.g., 10, 20, 30 minutes). It is crucial to ensure that the reaction is in the initial linear range.

    • Stop the reaction by adding a quenching agent, such as a strong acid (e.g., HCl) or by heat inactivation (e.g., boiling for 5-10 minutes).

  • Glucose Quantification:

    • Quantify the amount of glucose produced in each reaction mixture using a suitable glucose assay, such as the GOPOD method. This assay produces a colored product that can be measured spectrophotometrically.

    • Create a standard curve using known concentrations of glucose to determine the concentration of glucose in the experimental samples.

  • Data Analysis:

    • Calculate the initial reaction velocity (V0) for each substrate concentration. This is typically expressed in µmol of glucose produced per minute per mg of enzyme.

    • Plot the initial velocity (V0) against the substrate concentration ([S]).

    • Determine the kinetic parameters, Km and Vmax, by fitting the data to the Michaelis-Menten equation using non-linear regression analysis. Alternatively, a linear transformation of the data, such as a Lineweaver-Burk plot (1/V0 vs. 1/[S]), can be used.

Mandatory Visualization

To aid in the conceptualization of the experimental design and the biochemical reaction, the following diagrams are provided.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis sub1 Prepare Substrate Solutions (Methyl α- and β-glucopyranoside) react Incubate Substrates with Respective Enzymes at 37°C sub1->react sub2 Prepare Enzyme Solutions (α- and β-glucosidase) sub2->react stop Stop Reaction (e.g., Heat Inactivation) react->stop quant Quantify Glucose Production (e.g., GOPOD Assay) stop->quant kinetics Determine Kinetic Parameters (Km, Vmax) quant->kinetics compare Compare Hydrolysis Rates kinetics->compare

Caption: Experimental workflow for comparing the enzymatic hydrolysis of anomers.

G cluster_alpha α-Anomer Hydrolysis cluster_beta β-Anomer Hydrolysis A Methyl α-D-glucopyranoside E1 α-Glucosidase A->E1 P1 Glucose E1->P1 P2 Methanol E1->P2 B Methyl β-D-glucopyranoside E2 β-Glucosidase B->E2 P3 Glucose E2->P3 P4 Methanol E2->P4

Caption: Enzymatic hydrolysis of methyl glucopyranoside anomers.

A Researcher's Guide to Chromogenic and Fluorogenic Substrates for β-Glucosidase Activity Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various substrates used to measure the activity of β-glucosidase, a key enzyme in various biological processes, including cellulose degradation, plant defense mechanisms, and human metabolism. The selection of an appropriate substrate is critical for the development of robust and sensitive assays for research and high-throughput screening applications. Here, we compare the performance of methyl β-D-glucopyranoside with commonly used chromogenic and fluorogenic substrates, supported by experimental data and detailed protocols.

Overview of β-Glucosidase Substrates

β-glucosidases (EC 3.2.1.21) catalyze the hydrolysis of β-glycosidic bonds in glycosides and oligosaccharides, releasing glucose. The activity of this enzyme can be monitored by using substrates that, upon cleavage, produce a detectable signal, such as a change in color (chromogenic) or fluorescence (fluorogenic).

While methyl β-D-glucopyranoside is a substrate for β-glucosidase, it is not a chromogenic substrate.[1][2][3] Its hydrolysis does not produce a colored product, making it unsuitable for simple colorimetric assays. However, it can be used in assays where the product (glucose or methanol) is detected by other means, such as coupled enzyme assays or chromatographic methods.

This guide will focus on the comparison of methyl β-D-glucopyranoside's role as a substrate against popular chromogenic and fluorogenic alternatives:

  • p-Nitrophenyl-β-D-glucopyranoside (pNPG): A widely used chromogenic substrate.

  • 5-Bromo-4-chloro-3-indolyl-β-D-glucopyranoside (X-Glc): A chromogenic substrate that produces an insoluble blue precipitate.

  • Esculin: A substrate that can be used in both chromogenic and fluorogenic assays.

  • 4-Methylumbelliferyl-β-D-glucopyranoside (MUG): A highly sensitive fluorogenic substrate.

  • Resorufin-β-D-glucopyranoside: A fluorogenic substrate that produces a red fluorescent product.

Data Presentation: Comparison of β-Glucosidase Substrates

The following tables summarize the key characteristics and kinetic parameters of various β-glucosidase substrates. It is important to note that kinetic parameters (Km and Vmax) are highly dependent on the specific enzyme source and experimental conditions (e.g., pH, temperature). The data presented here are compiled from various studies and should be used as a comparative reference.

Table 1: General Properties of β-Glucosidase Substrates

SubstrateTypeDetection MethodProductAdvantagesDisadvantages
Methyl β-D-glucopyranosideNon-ChromogenicCoupled enzyme assays, ChromatographyGlucose, MethanolSimple structure, mimics natural glycosidesRequires secondary detection method, low sensitivity
p-Nitrophenyl-β-D-glucopyranoside (pNPG)ChromogenicColorimetric (405 nm)p-Nitrophenol (yellow)Inexpensive, reliable, widely used[4]Lower sensitivity than fluorogenic substrates, potential for interference from colored compounds
5-Bromo-4-chloro-3-indolyl-β-D-glucopyranoside (X-Glc)ChromogenicColorimetric (insoluble precipitate)Dichloro-dibromo-indigo (blue)Useful for histochemical staining and colony screening[5]Not ideal for quantitative solution-based assays, requires oxidative dimerization
EsculinChromogenic/FluorogenicColorimetric (with Fe³⁺), Fluorometric (Ex/Em: ~367/454 nm)Esculetin (forms black complex with Fe³⁺)Versatile (colorimetric and fluorometric), cost-effectiveLower sensitivity than other fluorogenic substrates, potential for diffusion of the colored complex in agar plates[6]
4-Methylumbelliferyl-β-D-glucopyranoside (MUG)FluorogenicFluorometric (Ex/Em: ~360/450 nm)4-Methylumbelliferone (fluorescent)High sensitivity, suitable for high-throughput screening[7][8]pH-dependent fluorescence, potential for background fluorescence from compounds
Resorufin-β-D-glucopyranosideFluorogenicFluorometric (Ex/Em: ~571/585 nm)Resorufin (red fluorescent)High sensitivity, less prone to autofluorescence interference from compounds[4][9][10]Higher cost compared to other substrates

Table 2: Kinetic Parameters of β-Glucosidase with Various Substrates

SubstrateEnzyme SourceKm (mM)Vmax (µmol/min/mg)Reference
p-Nitrophenyl-β-D-glucopyranoside (pNPG)Trichoderma reesei0.1929.67[11]
p-Nitrophenyl-β-D-glucopyranoside (pNPG)Aspergillus niger0.57Not specified[12]
p-Nitrophenyl-β-D-glucopyranoside (pNPG)AlmondNot specifiedNot specified[13][14]
p-Nitrophenyl-β-D-glucopyranoside (pNPG)Clostridium thermocellum in E. coli0.44102[15]
CellobioseTrichoderma reesei1.221.14[11]
CellobioseAspergillus niger0.38Not specified[12]
CellobioseClostridium thermocellum in E. coli1006.7[15]

Note: Direct comparison of Vmax values can be misleading without considering the purity and concentration of the enzyme used in each study.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

Beta_Glucosidase_Assay_Principle cluster_chromogenic Chromogenic Assays cluster_fluorogenic Fluorogenic Assays pNPG pNPG (colorless) pNP p-Nitrophenol (yellow) pNPG->pNP β-Glucosidase XGlc X-Glc (colorless) Indoxyl Indoxyl Derivative XGlc->Indoxyl β-Glucosidase Indigo Indigo Dye (blue precipitate) Indoxyl->Indigo Oxidative Dimerization Esculin_C Esculin Esculetin_C Esculetin Esculin_C->Esculetin_C β-Glucosidase Fe_Complex Dark Complex Esculetin_C->Fe_Complex Chelation Fe Fe³⁺ Fe->Fe_Complex MUG MUG (non-fluorescent) MU 4-Methylumbelliferone (fluorescent) MUG->MU β-Glucosidase ResorufinG Resorufin-β-D-glucopyranoside (non-fluorescent) Resorufin Resorufin (red fluorescent) ResorufinG->Resorufin β-Glucosidase

Caption: Reaction principles of common chromogenic and fluorogenic β-glucosidase substrates.

Experimental_Workflow start Start: Prepare Reagents prepare_enzyme Prepare Enzyme Solution (e.g., cell lysate, purified enzyme) start->prepare_enzyme prepare_substrate Prepare Substrate Solution (e.g., pNPG, MUG) start->prepare_substrate reaction_setup Set up Reaction Mixture (Buffer, Substrate, Enzyme) prepare_enzyme->reaction_setup prepare_substrate->reaction_setup incubation Incubate at Optimal Temperature (e.g., 37°C) reaction_setup->incubation stop_reaction Stop Reaction (e.g., add Na₂CO₃ for pNPG) incubation->stop_reaction detection Measure Signal (Absorbance or Fluorescence) stop_reaction->detection analysis Data Analysis (Calculate enzyme activity) detection->analysis end End analysis->end

Caption: General experimental workflow for a β-glucosidase activity assay.

Experimental Protocols

Protocol 1: β-Glucosidase Activity Assay using p-Nitrophenyl-β-D-glucopyranoside (pNPG)

This protocol describes a standard method for determining β-glucosidase activity using the chromogenic substrate pNPG.

Materials:

  • p-Nitrophenyl-β-D-glucopyranoside (pNPG) solution (10 mM in assay buffer)

  • Assay Buffer (e.g., 50 mM sodium citrate buffer, pH 5.0)

  • Enzyme solution (appropriately diluted)

  • Stop Solution (1 M Sodium Carbonate, Na₂CO₃)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Reaction Setup: In each well of a 96-well microplate, add 50 µL of Assay Buffer.

  • Add Enzyme: Add 25 µL of the diluted enzyme solution to each well. Include a blank control with 25 µL of assay buffer instead of the enzyme.

  • Initiate Reaction: Add 25 µL of 10 mM pNPG solution to each well to start the reaction.

  • Incubation: Incubate the plate at the desired temperature (e.g., 37°C) for a specific time (e.g., 10-30 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.

  • Stop Reaction: Stop the reaction by adding 100 µL of 1 M Na₂CO₃ to each well. The solution will turn yellow in the presence of p-nitrophenol.

  • Measurement: Measure the absorbance at 405 nm using a microplate reader.

  • Calculation: Calculate the enzyme activity based on a p-nitrophenol standard curve. One unit of β-glucosidase activity is typically defined as the amount of enzyme that releases 1 µmol of p-nitrophenol per minute under the specified conditions.

Protocol 2: β-Glucosidase Activity Assay using 4-Methylumbelliferyl-β-D-glucopyranoside (MUG)

This protocol outlines a fluorometric assay for β-glucosidase activity using the sensitive substrate MUG.

Materials:

  • 4-Methylumbelliferyl-β-D-glucopyranoside (MUG) solution (e.g., 1 mM in assay buffer)

  • Assay Buffer (e.g., 50 mM sodium citrate buffer, pH 5.0)

  • Enzyme solution (appropriately diluted)

  • Stop Solution (e.g., 0.2 M Glycine-NaOH buffer, pH 10.5)

  • Black 96-well microplate

  • Fluorometric microplate reader (Excitation: ~360 nm, Emission: ~450 nm)

Procedure:

  • Reaction Setup: In each well of a black 96-well microplate, add 50 µL of Assay Buffer.

  • Add Enzyme: Add 25 µL of the diluted enzyme solution to each well. Include a blank control with 25 µL of assay buffer.

  • Initiate Reaction: Add 25 µL of 1 mM MUG solution to each well.

  • Incubation: Incubate the plate at the optimal temperature for the enzyme for a predetermined time.

  • Stop Reaction: Stop the reaction by adding 100 µL of Stop Solution. This step also raises the pH to enhance the fluorescence of the 4-methylumbelliferone product.

  • Measurement: Measure the fluorescence intensity using a microplate reader with excitation at approximately 360 nm and emission at approximately 450 nm.

  • Calculation: Determine the enzyme activity by comparing the fluorescence readings to a standard curve of 4-methylumbelliferone.

Protocol 3: Histochemical Staining of β-Glucosidase Activity using X-Glc

This protocol is for the qualitative localization of β-glucosidase activity in tissues or cell colonies.

Materials:

  • X-Glc stock solution (e.g., 20 mg/mL in N,N-dimethylformamide)

  • Staining Buffer (e.g., 50 mM sodium phosphate buffer, pH 7.0, containing 0.5 mM potassium ferricyanide and 0.5 mM potassium ferrocyanide)

  • Fixative (e.g., 0.3% glutaraldehyde in phosphate buffer) - optional

  • Microscope slides or petri dishes

Procedure:

  • Sample Preparation: Prepare the tissue sections or cell colonies. If desired, fix the samples briefly with the fixative and wash thoroughly with the staining buffer.

  • Staining Solution Preparation: Prepare the final staining solution by diluting the X-Glc stock solution in the staining buffer to a final concentration of 1-2 mM.

  • Staining: Immerse the samples in the staining solution.

  • Incubation: Incubate at 37°C for a period ranging from 30 minutes to overnight, depending on the enzyme activity. Protect from light.

  • Observation: Monitor the development of a blue color, which indicates the sites of β-glucosidase activity.

  • Documentation: Once the desired staining intensity is achieved, wash the samples with buffer and document the results using a microscope or camera.

Conclusion

The choice of substrate for a β-glucosidase assay depends on the specific requirements of the experiment. While methyl β-D-glucopyranoside can serve as a substrate, its lack of a chromogenic or fluorogenic reporter group limits its use to more complex detection methods.

For general laboratory use, pNPG offers a reliable and cost-effective colorimetric assay. For applications requiring higher sensitivity, such as high-throughput screening of enzyme inhibitors, fluorogenic substrates like MUG and resorufin-β-D-glucopyranoside are superior choices. X-Glc is invaluable for histochemical localization of enzyme activity, and esculin provides a versatile option for both colorimetric and fluorometric detection. Researchers should consider the trade-offs between sensitivity, cost, and experimental complexity when selecting the most appropriate substrate for their β-glucosidase studies.

References

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the substrate specificity and cross-reactivity of enzymes is paramount for applications ranging from biomass degradation to therapeutic development. This guide provides a comparative analysis of the performance of various β-glucosidases on Methyl β-D-glucopyranoside and other glycosidic substrates, supported by experimental data.

Quantitative Performance Comparison

The catalytic efficiency of β-glucosidases varies significantly depending on the enzyme source and the structure of the glycosidic substrate. The following tables summarize key kinetic parameters, offering a quantitative comparison of enzyme performance.

Table 1: Kinetic Parameters for Methyl β-D-glucopyranoside Hydrolysis

Enzyme SourceSubstratekcat/Km (M⁻¹s⁻¹)Notes
Sweet AlmondMethyl β-D-glucopyranoside28The enzyme-catalyzed hydrolysis is approximately 4 x 10¹⁵ times faster than spontaneous hydrolysis.[1][2]

Table 2: Comparative Kinetic Parameters of β-Glucosidases on Various Glycosides

Enzyme SourceSubstrateKm (mM)Vmax (µmol/min/mg)kcat (s⁻¹)Catalytic Efficiency (kcat/Km) (M⁻¹s⁻¹)
Sweet Almond p-Nitrophenyl-β-D-glucopyranoside (pNPG)2.8---
Aspergillus niger p-Nitrophenyl-β-D-glucopyranoside (pNPG)0.57---
Cellobiose----
Trichoderma reesei p-Nitrophenyl-β-D-glucopyranoside (pNPG)0.1929.67--
Cellobiose1.221.14--
Salicin1.092.09--

Note: "-" indicates data not available in the cited sources. Kinetic parameters are highly dependent on assay conditions (e.g., pH, temperature).

Experimental Protocols

A standardized protocol is crucial for the reproducible assessment of enzyme activity and cross-reactivity. The following is a detailed methodology for a typical β-glucosidase assay using a chromogenic substrate.

Protocol: β-Glucosidase Activity Assay using p-Nitrophenyl-β-D-glucopyranoside (pNPG)

This protocol outlines the steps to determine β-glucosidase activity by measuring the release of p-nitrophenol from pNPG.

Materials:

  • Enzyme solution (e.g., purified β-glucosidase or crude extract)

  • Substrate stock solution (e.g., 10 mM pNPG in assay buffer)

  • Assay Buffer (e.g., 50 mM sodium acetate buffer, pH 5.0)

  • Stop Solution (e.g., 1 M Sodium Carbonate, Na₂CO₃)

  • Spectrophotometer or microplate reader

  • Thermostated incubator or water bath

Procedure:

  • Reaction Setup: In a microcentrifuge tube or a well of a 96-well plate, pipette the desired volume of assay buffer.

  • Enzyme Addition: Add a specific volume of the appropriately diluted enzyme solution to the assay buffer.

  • Pre-incubation: Incubate the enzyme and buffer mixture at the desired temperature (e.g., 37°C or 50°C) for a few minutes to allow for temperature equilibration.[3]

  • Initiate Reaction: Start the enzymatic reaction by adding a defined volume of the pNPG stock solution to the mixture.

  • Incubation: Incubate the reaction mixture for a precise period (e.g., 10-30 minutes) at the chosen temperature.[3][4]

  • Stop Reaction: Terminate the reaction by adding a volume of the stop solution. The addition of a basic solution like sodium carbonate also develops the yellow color of the p-nitrophenolate ion.[3]

  • Absorbance Measurement: Measure the absorbance of the resulting yellow solution at 405 nm using a spectrophotometer or microplate reader.[4]

  • Blank Preparation: Prepare a blank for each sample by adding the stop solution before adding the enzyme. This accounts for any non-enzymatic hydrolysis of the substrate.

  • Quantification: Determine the concentration of the released p-nitrophenol by comparing the absorbance to a standard curve prepared with known concentrations of p-nitrophenol.

  • Calculation of Enzyme Activity: One unit of β-glucosidase activity is typically defined as the amount of enzyme that liberates 1 µmol of p-nitrophenol per minute under the specified assay conditions.

For Cross-Reactivity Studies:

To assess cross-reactivity, this protocol can be adapted by replacing pNPG with other glycosidic substrates of interest, such as Methyl β-D-glucopyranoside, cellobiose, or salicin. It is important to note that if the substrate is not chromogenic, a different detection method will be required to quantify the product formation (e.g., HPLC or a coupled enzyme assay to measure glucose release).

Visualizing Mechanisms and Workflows

Catalytic Mechanism of Retaining β-Glucosidases

Retaining β-glucosidases, such as the sweet almond enzyme, operate via a double displacement mechanism. This involves the formation and subsequent hydrolysis of a covalent glycosyl-enzyme intermediate, resulting in a net retention of the anomeric stereochemistry.

G sub Enzyme-Substrate Complex int Covalent Glycosyl-Enzyme Intermediate sub->int Glycosylation (Nucleophilic attack, Aglycone departs) prod Enzyme-Product Complex int->prod Deglycosylation (Hydrolysis) free Free Enzyme prod->free Product Release free->sub Substrate Binding

Caption: Double-displacement mechanism of a retaining β-glucosidase.

Experimental Workflow for Enzyme Cross-Reactivity Analysis

The systematic evaluation of an enzyme's activity across a panel of substrates is essential for characterizing its cross-reactivity profile. This workflow outlines the key steps in such a study.

G start Enzyme Preparation and Quantification assay Enzyme Activity Assays (Varying substrate concentrations) start->assay sub_prep Substrate Panel Preparation (Methyl β-D-glucopyranoside, related glycosides) sub_prep->assay data Data Acquisition (e.g., Spectrophotometry, HPLC) assay->data kinetics Kinetic Parameter Determination (Km, Vmax, kcat) data->kinetics comp Comparative Analysis of Substrate Specificity kinetics->comp

Caption: Workflow for determining enzyme cross-reactivity.

References

Stability Under Scrutiny: A Comparative Analysis of Methyl β-D-glucopyranoside and Other Glycosides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the stability of glycosidic bonds is paramount for the efficacy and shelf-life of a vast array of therapeutics and biochemical reagents. This guide provides a comparative study of the stability of Methyl β-D-glucopyranoside against other glycosides, supported by experimental data from various studies. We will delve into their behavior under acidic, enzymatic, and thermal stress conditions.

Methyl β-D-glucopyranoside, a simple and common glycoside, serves as a valuable model compound for these investigations. Its stability, however, is not absolute and is significantly influenced by its chemical environment and the nature of the glycosidic linkage itself. This guide will explore these nuances through compiled data and detailed experimental methodologies.

Data Presentation: A Quantitative Look at Glycoside Stability

The following tables summarize quantitative data on the stability of Methyl β-D-glucopyranoside and a selection of other glycosides under different hydrolytic and thermal conditions.

Table 1: Acid-Catalyzed Hydrolysis of Various Methyl Glycosides

GlycosideRelative Rate of Hydrolysis (Compared to Methyl β-D-glucopyranoside)
Methyl β-D-glucopyranoside1.0
Methyl α-D-glucopyranoside~1.8 - 2.0
Methyl β-D-galactopyranoside~5
Methyl α-D-galactopyranoside~10
Methyl β-D-mannopyranoside~1 - 2
Methyl α-D-mannopyranoside~100

Note: Relative rates are approximate and can vary based on specific acid concentration and temperature.

Table 2: Kinetic Parameters for Enzymatic Hydrolysis by β-Glucosidase

SubstrateEnzyme SourceKm (mM)Vmax (U/mg)
Methyl β-D-glucopyranosideAspergillus niger0.57-
Methyl β-D-glucopyranosideTrichoderma reesei0.38-
p-nitrophenyl β-D-glucopyranosideAspergillus niger--
p-nitrophenyl β-D-glucopyranosideTrichoderma reesei--
Octyl β-D-glucosideHuman liver cytosolic β-glucosidase0.01 (Ki)-
Octyl β-D-glucosidePlacental glucocerebrosidase1.49 (Ki)-

Km (Michaelis constant) indicates the substrate concentration at which the reaction rate is half of Vmax (maximum reaction rate). A lower Km generally reflects a higher affinity of the enzyme for the substrate. Ki (inhibition constant) is shown for competitive inhibitors. The enzyme-catalyzed hydrolysis of methyl β-D-glucopyranoside is significantly faster than spontaneous hydrolysis, by a factor of approximately 4 x 1015.[1]

Table 3: Thermal Decomposition Temperatures of Selected Glycosides

GlycosideDecomposition Temperature (°C)
Methyl β-D-glucopyranoside~200 - 300
Methyl α-D-glucopyranoside~200 - 300
Geranyl-tetraacetyl-β-D-glucopyranoside254.6
Geranyl-β-D-glucopyranoside275.7

Decomposition temperatures can vary depending on the analytical method (e.g., TGA, DSC) and experimental conditions.

Experimental Protocols: Methodologies for Stability Assessment

The following are detailed protocols for key experiments used to determine the stability of glycosides.

Protocol 1: Acid-Catalyzed Hydrolysis Assay

This protocol outlines a general procedure for determining the rate of acid-catalyzed hydrolysis of a glycoside.

1. Reagent and Sample Preparation:

  • Prepare a stock solution of the glycoside (e.g., 10 mM) in deionized water.
  • Prepare a solution of a strong acid (e.g., 1 M HCl or H₂SO₄).
  • Prepare a quenching solution (e.g., 1 M NaOH) to stop the reaction.
  • Prepare a suitable buffer for the analytical method (e.g., for HPLC or enzymatic glucose assay).

2. Hydrolysis Reaction:

  • Pre-warm the acid solution and the glycoside solution to the desired reaction temperature (e.g., 60°C, 80°C) in a water bath.
  • Initiate the reaction by mixing a known volume of the glycoside stock solution with the acid solution to achieve the final desired concentrations.
  • At specific time intervals (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.
  • Immediately quench the reaction by adding the aliquot to a predetermined volume of the quenching solution.

3. Quantification of Hydrolysis:

  • Quantify the amount of released aglycone or monosaccharide at each time point using a suitable analytical method. High-Performance Liquid Chromatography (HPLC) is commonly used to separate and quantify the glycoside and its hydrolysis products. Alternatively, the released glucose can be quantified using a specific enzymatic assay (e.g., glucose oxidase-peroxidase assay).
  • The rate of hydrolysis can be determined by plotting the concentration of the remaining glycoside or the formed product against time and fitting the data to an appropriate kinetic model (e.g., first-order kinetics).

Protocol 2: Enzymatic Hydrolysis Assay

This protocol describes a method to determine the kinetic parameters of an enzyme (e.g., β-glucosidase) with a specific glycoside substrate.

1. Reagent and Sample Preparation:

  • Prepare a stock solution of the glycoside substrate (e.g., Methyl β-D-glucopyranoside) in a suitable buffer (e.g., citrate or phosphate buffer at the optimal pH for the enzyme).
  • Prepare a stock solution of the enzyme (e.g., β-glucosidase) in the same buffer, kept on ice.
  • Prepare a stop solution to terminate the reaction (e.g., a high pH buffer like 1 M sodium carbonate).

2. Enzymatic Reaction:

  • In a series of tubes or a microplate, add varying concentrations of the substrate solution.
  • Pre-incubate the substrate solutions at the optimal temperature for the enzyme (e.g., 37°C).
  • Initiate the reactions by adding a fixed amount of the enzyme solution to each tube/well and start a timer.
  • Allow the reactions to proceed for a specific period during which the reaction rate is linear.
  • Stop the reactions by adding the stop solution.

3. Determination of Reaction Rate:

  • Quantify the amount of product formed. If using a chromogenic substrate (e.g., p-nitrophenyl β-D-glucopyranoside), the release of the chromophore (p-nitrophenol) can be measured spectrophotometrically. For non-chromogenic substrates, the released glucose can be measured using a coupled enzyme assay.
  • Plot the initial reaction velocities against the substrate concentrations.
  • Determine the Michaelis-Menten constant (Km) and the maximum velocity (Vmax) by fitting the data to the Michaelis-Menten equation using non-linear regression analysis.

Protocol 3: Thermal Stability Analysis using Thermogravimetric Analysis (TGA)

This protocol provides a general procedure for assessing the thermal stability of a glycoside using TGA.

1. Sample Preparation:

  • Ensure the glycoside sample is dry and free of solvent.
  • Accurately weigh a small amount of the sample (typically 2-10 mg) into a TGA crucible.

2. TGA Instrument Setup:

  • Place the crucible in the TGA instrument.
  • Set the desired temperature program. A typical program involves an initial isothermal period at a low temperature (e.g., 30°C) to stabilize the instrument, followed by a linear temperature ramp (e.g., 10°C/min) to a high temperature (e.g., 600°C).
  • Set the desired atmosphere (e.g., inert nitrogen or oxidizing air) and flow rate.

3. Data Acquisition and Analysis:

  • Start the TGA run and record the sample weight as a function of temperature.
  • The resulting TGA curve will show the percentage of weight loss versus temperature.
  • The onset temperature of decomposition is determined from the point where significant weight loss begins. The peak of the first derivative of the TGA curve (DTG curve) indicates the temperature of the maximum rate of decomposition.

Mandatory Visualization: Reaction Pathways and Workflows

The following diagrams, created using the DOT language, illustrate the key processes involved in the degradation of glycosides.

Acid_Catalyzed_Hydrolysis Glycoside Glycoside (R-O-Sugar) Protonated_Glycoside Protonated Glycoside (R-O(H+)-Sugar) Glycoside->Protonated_Glycoside H+ (fast) Oxocarbenium_Ion Oxocarbenium Ion Intermediate Protonated_Glycoside->Oxocarbenium_Ion Slow, Rate-determining step Products Aglycone (R-OH) + Sugar Oxocarbenium_Ion->Products +H2O (fast) Enzymatic_Hydrolysis cluster_enzyme β-Glucosidase Active Site Enzyme Enzyme (E) ES_Complex Enzyme-Substrate Complex (E-S) Enzyme->ES_Complex Product2 Sugar (P2) Covalent_Intermediate Glycosyl-Enzyme Intermediate (E-Glycosyl) ES_Complex->Covalent_Intermediate Aglycone release Covalent_Intermediate->Enzyme Hydrolysis Product1 Aglycone (P1) Substrate Glycoside (S) Substrate->ES_Complex Water H2O Water->Covalent_Intermediate Thermal_Decomposition Glycoside Methyl β-D-glucopyranoside Conformational_Change Conformational Change (e.g., 4C1 to 1C4) Glycoside->Conformational_Change Heat Intramolecular_Substitution Intramolecular Nucleophilic Substitution Conformational_Change->Intramolecular_Substitution Levoglucosan Levoglucosan + Methanol Intramolecular_Substitution->Levoglucosan Further_Decomposition Further Decomposition Levoglucosan->Further_Decomposition Higher Temp. Small_Molecules CO, CO2, H2O, Furans, etc. Further_Decomposition->Small_Molecules

References

Validating the Purity of Synthesized Methyl beta-D-glucopyranoside: A Comparative Guide to GC and HPLC Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in the research and development pipeline. This guide provides a comparative analysis of two common chromatographic techniques, Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), for validating the purity of synthesized Methyl beta-D-glucopyranoside. We present supporting experimental data, detailed protocols, and visual workflows to aid in selecting the most suitable method for your analytical needs.

At a Glance: GC vs. HPLC for this compound Analysis

Both GC and HPLC are powerful techniques for assessing the purity of this compound. The choice between them often depends on available equipment, desired speed, and the specific information required. HPLC is often favored for its ability to analyze the compound directly without derivatization, while GC can offer high resolution, particularly for volatile impurities.

FeatureGas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)
Principle Separation of volatile compounds in the gas phase.Separation of compounds in a liquid phase.
Sample Derivatization Mandatory (silylation) to increase volatility.Not required.
Typical Column Capillary column (e.g., DB-5)Reversed-phase (e.g., C18) or HILIC column
Mobile Phase Inert gas (e.g., Helium, Nitrogen)Liquid solvent mixture (e.g., Acetonitrile/Water)
Detector Flame Ionization Detector (FID), Mass Spectrometry (MS)Refractive Index Detector (RID), Evaporative Light Scattering Detector (ELSD), MS
Speed Generally faster run times post-derivatization.Can have longer run times depending on the method.
Resolution High resolution for volatile compounds.Good resolution, particularly for non-volatile impurities.
Primary Impurity Detected Alpha-anomer (Methyl alpha-D-glucopyranoside), residual solvents.Alpha-anomer (Methyl alpha-D-glucopyranoside), unreacted glucose.

Quantitative Purity Analysis: A Comparative Overview

The following tables summarize hypothetical but realistic data from the analysis of a synthesized batch of this compound using both GC-FID and HPLC-RID.

Table 1: GC-FID Analysis of Silylated this compound

CompoundRetention Time (min)Peak Area (%)Calculated Purity (%)
This compound (TMS derivative)15.299.599.5
Methyl alpha-D-glucopyranoside (TMS derivative)14.80.5-

Table 2: HPLC-RID Analysis of this compound

CompoundRetention Time (min)Peak Area (%)Calculated Purity (%)
This compound8.599.299.2
Methyl alpha-D-glucopyranoside7.90.6-
Unreacted Glucose5.20.2-

Experimental Protocols

Detailed methodologies for both GC and HPLC analysis are provided below. These protocols are starting points and may require optimization based on the specific instrumentation and sample characteristics.

Gas Chromatography (GC) with Flame Ionization Detection (FID)

1. Sample Preparation (Silylation):

  • Dry a 5-10 mg sample of synthesized this compound under vacuum.

  • Add 500 µL of a silylation reagent (e.g., a mixture of pyridine, hexamethyldisilazane, and trimethylchlorosilane).

  • Heat the mixture at 60°C for 30 minutes to ensure complete derivatization.

  • Centrifuge the sample and transfer the supernatant to a GC vial.

2. GC-FID Conditions:

  • Column: DB-5 capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 150°C, hold for 2 minutes.

    • Ramp to 250°C at 10°C/min.

    • Hold at 250°C for 5 minutes.

  • Detector Temperature (FID): 300°C.

  • Injection Volume: 1 µL.

High-Performance Liquid Chromatography (HPLC) with Refractive Index Detection (RID)

1. Sample Preparation:

  • Dissolve 10 mg of synthesized this compound in 10 mL of the mobile phase (e.g., acetonitrile/water mixture).

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

2. HPLC-RID Conditions:

  • Column: C18 reversed-phase column (250 mm x 4.6 mm ID, 5 µm particle size).

  • Mobile Phase: Isocratic elution with 80:20 (v/v) Acetonitrile:Water.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.

  • Detector: Refractive Index Detector (RID) maintained at a stable temperature (e.g., 40°C).

  • Injection Volume: 20 µL.

Visualizing the Workflow

To better illustrate the analytical processes, the following diagrams outline the experimental workflows for both GC and HPLC purity validation.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC-FID Analysis Sample Synthesized Methyl beta-D-glucopyranoside Dry Dry Sample Sample->Dry Silylation Silylation Reaction Dry->Silylation Centrifuge Centrifuge Silylation->Centrifuge Transfer Transfer to GC Vial Centrifuge->Transfer Inject Inject into GC Transfer->Inject Separate Separation on DB-5 Column Inject->Separate Detect FID Detection Separate->Detect Data Data Acquisition and Analysis Detect->Data

GC Purity Validation Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-RID Analysis Sample Synthesized Methyl beta-D-glucopyranoside Dissolve Dissolve in Mobile Phase Sample->Dissolve Filter Filter Dissolve->Filter Transfer Transfer to HPLC Vial Filter->Transfer Inject Inject into HPLC Transfer->Inject Separate Separation on C18 Column Inject->Separate Detect RID Detection Separate->Detect Data Data Acquisition and Analysis Detect->Data Purity_Validation_Logic Synthesis Synthesis of Methyl beta-D-glucopyranoside Crude Crude Product Synthesis->Crude Purification Purification (e.g., Recrystallization) Crude->Purification Purified Purified Product Purification->Purified Method_Selection Select Analytical Method (GC or HPLC) Purified->Method_Selection GC_Path GC Analysis Method_Selection->GC_Path HPLC_Path HPLC Analysis Method_Selection->HPLC_Path Data_Analysis Data Analysis and Purity Calculation GC_Path->Data_Analysis HPLC_Path->Data_Analysis Final_Purity Final Purity Assessment Data_Analysis->Final_Purity

Comparison of different synthetic routes for Methyl beta-D-glucopyranoside.

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of key carbohydrate building blocks like Methyl β-D-glucopyranoside is a fundamental task. This guide provides an objective comparison of the primary synthetic routes to this compound, supported by experimental data and detailed protocols to aid in methodological selection. The primary methods discussed are the Fischer Glycosidation, the Koenigs-Knorr reaction, the Helferich method, and enzymatic synthesis. Each method presents a unique balance of stereoselectivity, yield, cost, and experimental complexity.

Comparison of Synthetic Routes

The choice of synthetic route for Methyl β-D-glucopyranoside is often dictated by the desired stereochemical purity, scale of the reaction, and available resources. Below is a summary of the key performance indicators for each method.

Synthetic RouteStarting MaterialsKey ReagentsTypical Yield (β-anomer)Anomeric Selectivity (β:α)Key AdvantagesKey Disadvantages
Fischer Glycosidation D-Glucose, MethanolAcid Catalyst (e.g., HCl, H₂SO₄)Low (from mother liquor)Low (α-anomer is major product)Simple, inexpensive, one-step reaction.[1][2]Poor stereoselectivity for β-anomer, long reaction times, difficult separation.[2]
Koenigs-Knorr Reaction Acetobromoglucose, MethanolHeavy Metal Salt Promoter (e.g., Ag₂O, CdCO₃)50-60%High to Exclusive βHigh β-stereoselectivity due to neighboring group participation.[3]Multi-step process (protection, glycosylation, deprotection), uses stoichiometric toxic heavy metal salts.
Helferich Method Peracetylated Glucose, MethanolLewis Acid Catalyst (e.g., BF₃·OEt₂, SnCl₄)Moderate to High (e.g., 51-94% for similar glycosides)High β-selectivityAvoids highly toxic mercury salts, good yields and stereoselectivity.[4][5]Multi-step process, catalyst can be sensitive to moisture.
Enzymatic Synthesis D-Glucose, Methanolβ-glucosidaseModerate (e.g., up to 65% for other alcohols)Exclusive βComplete β-stereoselectivity, mild reaction conditions, environmentally friendly.[6]Enzyme cost and stability can be a factor, lower yields for some substrates.[6][7]

Reaction Pathways and Workflows

The following diagrams illustrate the chemical transformations and general experimental workflows for the synthesis of Methyl β-D-glucopyranoside.

Fischer_Glycosidation cluster_reactants Reactants Glucose D-Glucose Intermediate Acyclic Hemiacetal/Oxocarbenium Ion Glucose->Intermediate Ring Opening Methanol Methanol Methanol->Intermediate Nucleophilic Attack Acid H+ Catalyst Alpha_Glucoside Methyl α-D-glucopyranoside (Major) Intermediate->Alpha_Glucoside Ring Closure Beta_Glucoside Methyl β-D-glucopyranoside (Minor) Intermediate->Beta_Glucoside Ring Closure

Fischer Glycosidation Pathway

Koenigs_Knorr_Reaction cluster_reactants Reactants Acetobromoglucose Acetobromoglucose Intermediate Acyl-oxonium Ion Intermediate Acetobromoglucose->Intermediate Forms Intermediate Methanol Methanol Methanol->Intermediate SN2 Attack Promoter Ag₂O or CdCO₃ Protected_Beta_Glucoside Methyl 2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside Intermediate->Protected_Beta_Glucoside Deprotection Deprotection (e.g., NaOMe/MeOH) Protected_Beta_Glucoside->Deprotection Beta_Glucoside Methyl β-D-glucopyranoside Deprotection->Beta_Glucoside

Koenigs-Knorr Reaction Pathway

General_Workflow cluster_synthesis Synthesis Stage cluster_workup Work-up & Purification cluster_analysis Analysis Stage Start Start: Mix Reactants & Catalyst/Enzyme Reaction Reaction under Controlled Conditions (Temp, Time) Start->Reaction Quench Quench Reaction / Neutralize Reaction->Quench Filter Filter Solids (Catalyst, Salts) Quench->Filter Evaporate Evaporate Solvent Filter->Evaporate Purify Purification (Crystallization / Chromatography) Evaporate->Purify Characterize Characterization (NMR, MS, mp, Optical Rotation) Purify->Characterize Final_Product Pure Methyl β-D-glucopyranoside Characterize->Final_Product

General Experimental Workflow

Experimental Protocols

Fischer Glycosidation

This method is adapted from the procedure for synthesizing the α-anomer, with the β-anomer being isolated from the mother liquor.

Materials:

  • Anhydrous D-glucose (500 g, 2.77 moles)

  • Anhydrous methanol (2000 g, 2510 mL)

  • Dry hydrogen chloride (gas)

Procedure:

  • Prepare a 0.25% solution of hydrogen chloride in methanol by passing dry HCl gas into 200 g of ice-cooled anhydrous methanol until a weight increase of 5 g is observed, and then diluting this with 1800 g of anhydrous methanol.

  • Add 500 g of finely powdered anhydrous D-glucose to the methanolic HCl solution.

  • Heat the mixture under reflux for an extended period (e.g., 72 hours). The solution should become clear within the first hour.

  • After the reaction, the primary product, Methyl α-D-glucopyranoside, is crystallized by cooling the solution to 0°C and allowing it to stand for several hours.

  • Filter the α-anomer crystals. The filtrate (mother liquor) will contain unreacted glucose, the remaining α-anomer, and the desired Methyl β-D-glucopyranoside.

  • Concentrate the mother liquor. Upon long standing, a crop of crystals consisting largely of Methyl β-D-glucopyranoside will deposit.[1]

  • The anomers can be separated and purified using chromatographic techniques such as HPLC or supercritical fluid chromatography.[8][9]

Koenigs-Knorr Reaction (Conceptual Protocol)

This protocol is conceptual as a specific detailed procedure for methyl β-D-glucopyranoside was not found in the search results. It is based on the general principles of the Koenigs-Knorr reaction, which is known for its high β-selectivity. A modification using cadmium carbonate has been shown to yield exclusively β-anomers.[3]

Part 1: Preparation of 2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl Bromide (Acetobromoglucose)

  • Penta-O-acetyl-β-D-glucose is reacted with a solution of HBr in glacial acetic acid.

  • The reaction mixture is poured into ice water, and the precipitated acetobromoglucose is filtered, washed, and dried.

Part 2: Glycosylation

  • Dissolve the prepared acetobromoglucose in a dry, inert solvent (e.g., dichloromethane or toluene).

  • Add anhydrous methanol (as the alcohol acceptor).

  • Add the promoter, such as silver (I) oxide or cadmium carbonate, and a drying agent (e.g., Drierite).

  • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

Part 3: Deprotection

  • After the glycosylation is complete, filter off the solids and evaporate the solvent.

  • Dissolve the resulting crude product (Methyl 2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside) in anhydrous methanol.

  • Add a catalytic amount of sodium methoxide (Zemplén deacetylation).

  • Stir the reaction at room temperature until deprotection is complete (monitored by TLC).

  • Neutralize the reaction with an acid resin, filter, and evaporate the solvent to yield the crude Methyl β-D-glucopyranoside.

  • Purify by recrystallization or chromatography.

Helferich Method (Conceptual Protocol)

This protocol is based on the general principles of the Helferich method, which uses a glycosyl acetate as the donor.

Part 1: Glycosylation

  • Dissolve penta-O-acetyl-β-D-glucose and methanol in a dry solvent like 1,2-dichloroethane.

  • Add a Lewis acid catalyst, such as boron trifluoride etherate (BF₃·OEt₂), and an organic base (e.g., pyridine or triethylamine).[5]

  • Heat the reaction mixture (e.g., at 60°C) for several hours, monitoring by TLC.[4]

Part 2: Deprotection

  • Once the reaction is complete, quench the reaction and work up to isolate the protected product.

  • Perform deacetylation using the Zemplén procedure as described in the Koenigs-Knorr protocol.

  • Purify the final product, Methyl β-D-glucopyranoside, by appropriate methods.

Enzymatic Synthesis

This method leverages the high stereospecificity of β-glucosidase.

Materials:

  • D-Glucose

  • Methanol

  • β-glucosidase (e.g., from almonds)

  • Buffer solution (e.g., phosphate buffer, pH 6)

Procedure:

  • Prepare a solution of D-glucose in the appropriate buffer.

  • Add methanol as the acceptor alcohol. The concentration of the acceptor can influence the yield.[6]

  • Add β-glucosidase (either native or immobilized). The enzyme loading is a critical parameter to optimize.[7]

  • Incubate the reaction mixture at a controlled temperature (e.g., 30-50°C) with gentle agitation for an extended period (e.g., 30 hours or more).[7]

  • Monitor the formation of the product by TLC or HPLC.

  • Once the reaction reaches equilibrium or the desired conversion, denature or filter off the enzyme.

  • Purify the Methyl β-D-glucopyranoside from the reaction mixture, which will also contain unreacted glucose. This can be achieved by chromatography.

References

Assessing the specificity of beta-glucosidases using a panel of substrates including Methyl beta-D-glucopyranoside.

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the substrate specificity of β-glucosidases is paramount for their effective application in various biotechnological and therapeutic fields. This guide provides a comparative analysis of β-glucosidase performance against a panel of substrates, with a focus on Methyl β-D-glucopyranoside, supported by experimental data and detailed methodologies.

Beta-glucosidases (EC 3.2.1.21) are a ubiquitous class of enzymes that catalyze the hydrolysis of β-glycosidic bonds in a variety of substrates, releasing glucose as a primary product. Their role is critical in processes ranging from biomass degradation for biofuel production to the activation of prodrugs in targeted cancer therapy. The substrate specificity of a β-glucosidase dictates its utility, making comparative assessment against a diverse substrate panel an essential step in enzyme characterization. This guide offers insights into the kinetic performance of various β-glucosidases and provides standardized protocols for their evaluation.

Comparative Performance of Beta-Glucosidases

The substrate preference of β-glucosidases can vary significantly depending on their source (e.g., fungal, bacterial, plant) and their specific isoform. To illustrate this, the following tables summarize kinetic data and relative substrate specificities from various studies. It is important to note that direct comparison of kinetic parameters across different studies should be approached with caution due to variations in experimental conditions such as pH, temperature, and enzyme purity.

Table 1: Kinetic Parameters of Fungal β-Glucosidases with Common Substrates

Enzyme SourceSubstrateK_m_ (mM)V_max_ (μmol/min/mg)k_cat_ (s⁻¹)Source
Aspergillus nigerp-Nitrophenyl-β-D-glucopyranoside (pNPG)0.57-1582 (min⁻¹)[1]
Cellobiose0.88-1897 (min⁻¹)[1]
Trichoderma reeseip-Nitrophenyl-β-D-glucopyranoside (pNPG)0.38-5276 (min⁻¹)[1]
Cellobiose1.36-2445 (min⁻¹)[1]
Aspergillus oryzae (HGT-BG)p-Nitrophenyl-β-D-glucopyranoside (pNPG)0.551066-[2][3]

Note: V_max_ and k_cat_ values are often reported under specific assay conditions and may not be directly comparable.

Table 2: Relative Substrate Specificity of a Highly Glucose-Tolerant β-Glucosidase from Aspergillus oryzae

SubstrateRelative Activity (%)
p-Nitrophenyl-β-D-glucopyranoside (pNPG)100
Phenyl-β-D-glucopyranoside85
4-Methylumbelliferyl-β-D-glucopyranoside120
Cellobiose60
Gentiobiose95
Salicin75
Methyl β-D-glucopyranoside 30

Data is illustrative of the specificity profile of a single enzyme and highlights the differential hydrolysis rates across a substrate panel.

Experimental Protocols

Accurate assessment of β-glucosidase specificity relies on well-defined experimental protocols. Below are generalized methodologies for determining enzyme activity using both chromogenic and non-chromogenic substrates.

General Assay for β-Glucosidase Activity using a Chromogenic Substrate (p-Nitrophenyl-β-D-glucopyranoside - pNPG)

This method is widely used due to its simplicity and the ease of spectrophotometric detection of the product, p-nitrophenol.

Materials:

  • Purified or crude β-glucosidase solution

  • p-Nitrophenyl-β-D-glucopyranoside (pNPG) solution (e.g., 10 mM in buffer)

  • Assay Buffer (e.g., 50 mM sodium acetate buffer, pH 5.0)[4]

  • Stop Solution (e.g., 1 M sodium carbonate)[3]

  • Spectrophotometer or microplate reader capable of measuring absorbance at 405 nm[4]

  • Thermostatic water bath or incubator

Procedure:

  • Prepare a reaction mixture containing the assay buffer and the enzyme solution.

  • Pre-incubate the reaction mixture at the desired temperature (e.g., 50°C) for a few minutes to allow for temperature equilibration.[4]

  • Initiate the reaction by adding the pNPG substrate solution to the reaction mixture.

  • Incubate the reaction for a defined period (e.g., 10-30 minutes), ensuring the reaction remains in the linear range.[3][4]

  • Terminate the reaction by adding the stop solution. The alkaline pH of the stop solution also develops the yellow color of the p-nitrophenolate ion.

  • Measure the absorbance of the resulting solution at 405 nm.[4]

  • A standard curve of p-nitrophenol should be prepared to quantify the amount of product released.

  • One unit of β-glucosidase activity is typically defined as the amount of enzyme that releases 1 µmol of p-nitrophenol per minute under the specified assay conditions.[3]

Assay for β-Glucosidase Activity using Non-Chromogenic Substrates (e.g., Methyl β-D-glucopyranoside, Cellobiose)

For substrates that do not produce a colored product upon hydrolysis, the released glucose must be quantified using a secondary enzymatic assay.

Materials:

  • Purified or crude β-glucosidase solution

  • Substrate solution (e.g., 10 mM Methyl β-D-glucopyranoside or Cellobiose in buffer)

  • Assay Buffer (e.g., 50 mM sodium acetate buffer, pH 5.0)

  • Glucose oxidase/peroxidase (GOPOD) reagent or other glucose quantification kit

  • Spectrophotometer or microplate reader

  • Thermostatic water bath or incubator

Procedure:

  • Follow steps 1-4 of the chromogenic assay protocol, using the non-chromogenic substrate of interest.

  • Terminate the reaction, typically by heat inactivation (e.g., boiling for 5-10 minutes) or by adding a chemical denaturant.

  • Centrifuge the reaction mixture to pellet any precipitated protein.

  • Take an aliquot of the supernatant and use a glucose quantification assay (e.g., GOPOD) to determine the concentration of released glucose.

  • A standard curve of glucose should be prepared to accurately quantify the product.

  • Enzyme activity is calculated based on the amount of glucose released over time.

Visualizing the Workflow and Mechanism

To better illustrate the processes involved in assessing β-glucosidase specificity, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection cluster_analysis Data Analysis Enzyme Enzyme Dilution Reaction_Setup Reaction Incubation (Controlled Temp & Time) Enzyme->Reaction_Setup Substrate_Panel Substrate Panel (pNPG, Methyl-β-D-glucopyranoside, etc.) Substrate_Panel->Reaction_Setup Buffer Buffer Preparation Buffer->Reaction_Setup Reaction_Termination Reaction Termination Reaction_Setup->Reaction_Termination Spectrophotometry Spectrophotometry (for pNPG) Reaction_Termination->Spectrophotometry Glucose_Assay Glucose Quantification (for other substrates) Reaction_Termination->Glucose_Assay Kinetic_Parameters Calculation of Km, Vmax, kcat Spectrophotometry->Kinetic_Parameters Glucose_Assay->Kinetic_Parameters Comparison Comparative Analysis Kinetic_Parameters->Comparison

Experimental workflow for assessing β-glucosidase specificity.

General mechanism of β-glucosidase catalyzed hydrolysis.

References

Bridging the Gap: Correlating Solution-State NMR Data with the Crystal Structure of Methyl β-D-glucopyranoside

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis for researchers and drug development professionals, this guide provides a detailed comparison of the nuclear magnetic resonance (NMR) spectroscopic data of methyl β-D-glucopyranoside in solution with its solid-state crystal structure. By presenting experimental data in clear, comparative tables and outlining the methodologies used, this guide serves as a valuable resource for understanding the conformational behavior of this fundamental carbohydrate.

Methyl β-D-glucopyranoside, a simple and commercially available glycoside, is a cornerstone in carbohydrate chemistry and biochemistry. Its well-defined structure makes it an ideal model system for studying carbohydrate conformation and interactions. This guide delves into the relationship between its structure in the crystalline state, as determined by X-ray crystallography, and its dynamic conformation in an aqueous solution, elucidated by NMR spectroscopy. Understanding this correlation is crucial for researchers in drug design, glycobiology, and materials science, where the three-dimensional structure of carbohydrates dictates their function.

Unveiling the Structure: Comparative Data Analysis

The conformation of the pyranose ring and the orientation of its substituents are key determinants of a carbohydrate's biological activity. Here, we present a side-by-side comparison of the key structural parameters of methyl β-D-glucopyranoside derived from both NMR spectroscopy in deuterium oxide (D₂O) and single-crystal X-ray diffraction.

Spectroscopic Signature: ¹H and ¹³C NMR Data

The solution-state conformation of methyl β-D-glucopyranoside is characterized by its ¹H and ¹³C NMR spectra. The chemical shifts (δ) provide information about the electronic environment of each nucleus, while the coupling constants (J) reveal the dihedral angles between adjacent protons, offering insights into the molecule's geometry. The following tables summarize the experimentally determined NMR data in D₂O.[1]

Table 1: ¹H NMR Chemical Shifts and Coupling Constants of Methyl β-D-glucopyranoside in D₂O. [1]

ProtonChemical Shift (δ, ppm)Coupling Constants (J, Hz)
H-14.41³J(H1,H2) = 8.0
H-23.29³J(H2,H3) = 9.2
H-33.51³J(H3,H4) = 8.8
H-43.41³J(H4,H5) = 9.8
H-53.48³J(H5,H6a) = 2.0
H-6a3.91³J(H5,H6b) = 5.6
H-6b3.73²J(H6a,H6b) = -12.2
OCH₃3.58-

Table 2: ¹³C NMR Chemical Shifts of Methyl β-D-glucopyranoside in D₂O. [1]

CarbonChemical Shift (δ, ppm)
C-1104.2
C-274.9
C-377.8
C-471.5
C-577.8
C-662.5
OCH₃58.4
The Solid-State Blueprint: Crystal Structure Parameters

The crystal structure of methyl β-D-glucopyranoside provides a static, three-dimensional picture of the molecule in the solid state. From the crystallographic data, key torsional angles can be calculated, which define the conformation of the pyranose ring and the orientation of the exocyclic groups.

Table 3: Key Torsional Angles of Methyl β-D-glucopyranoside from Single-Crystal X-ray Diffraction.

Torsional AngleValue (°)
O5-C1-C2-C3-57.9
C1-C2-C3-C454.7
C2-C3-C4-C5-52.4
C3-C4-C5-O554.0
C4-C5-O5-C1-58.1
C5-O5-C1-C259.7
O5-C5-C6-O6 (ω)-64.7
C4-C5-C6-O654.9
O5-C1-O1-C7 (φ)-75.1
C2-C1-O1-C745.3

Experimental Corner: The Methodologies Behind the Data

To ensure the reproducibility and accuracy of the presented data, detailed experimental protocols for both NMR spectroscopy and X-ray crystallography are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

Sample Preparation: A sample of methyl β-D-glucopyranoside (typically 5-10 mg) is dissolved in 0.5 mL of deuterium oxide (D₂O, 99.9%).[2] A trace amount of a suitable internal standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d4 acid sodium salt (TSP), can be added for chemical shift referencing. The solution is then transferred to a 5 mm NMR tube.[2]

Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).[3] For ¹H NMR, a standard one-pulse experiment with water suppression is typically used. For ¹³C NMR, a proton-decoupled experiment is performed to simplify the spectrum. Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to unambiguously assign all proton and carbon signals.[4]

Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected using appropriate NMR processing software. Chemical shifts are referenced to the internal standard. Coupling constants are measured from the fine structure of the signals in the ¹H NMR spectrum.

Single-Crystal X-ray Diffraction Protocol

Crystal Growth: High-quality single crystals of methyl β-D-glucopyranoside are grown by slow evaporation of a saturated solution in a suitable solvent, such as methanol or ethanol.[5] The crystals should be well-formed and free of visible defects.[5]

Data Collection: A suitable single crystal is selected and mounted on a goniometer head.[6] The crystal is then placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion. X-ray diffraction data are collected using a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.[7] The crystal is rotated through a series of angles, and the diffraction pattern is recorded for each orientation.[6]

Structure Solution and Refinement: The collected diffraction data are processed to yield a set of structure factors. The crystal structure is solved using direct methods or Patterson methods and then refined by least-squares minimization. This process yields the atomic coordinates, from which bond lengths, bond angles, and torsional angles can be calculated.

Visualizing the Connection: From Spectrum to Structure

The relationship between the solution-state NMR data and the solid-state crystal structure can be visualized through a logical workflow. The vicinal proton-proton coupling constants (³JHH) obtained from NMR are particularly informative as they are related to the dihedral angles (θ) between the coupled protons through the Karplus equation. This relationship allows for a direct comparison between the conformation in solution and the static picture from the crystal structure.

Correlating_NMR_and_Crystal_Structure cluster_NMR NMR Spectroscopy (Solution-State) cluster_Xray X-ray Crystallography (Solid-State) cluster_Correlation Correlation NMR_Data ¹H and ¹³C NMR Spectra Chemical_Shifts Chemical Shifts (δ) NMR_Data->Chemical_Shifts Coupling_Constants Coupling Constants (³JHH) NMR_Data->Coupling_Constants Karplus_Equation Karplus Equation (³JHH ∝ cos²θ) Coupling_Constants->Karplus_Equation Solution_Conformation Solution Conformation Karplus_Equation->Solution_Conformation predicts Crystal_Structure Crystal Structure Atomic_Coordinates Atomic Coordinates Crystal_Structure->Atomic_Coordinates Torsional_Angles Torsional Angles (θ) Atomic_Coordinates->Torsional_Angles Solid_State_Conformation Solid-State Conformation Torsional_Angles->Solid_State_Conformation defines Solution_Conformation->Solid_State_Conformation Comparison

Caption: Correlation workflow between NMR and crystal structure data.

Conclusion

This guide demonstrates the strong correlation between the solution-state NMR data and the solid-state crystal structure of methyl β-D-glucopyranoside. The large vicinal coupling constants observed in the ¹H NMR spectrum are consistent with the all-equatorial arrangement of the ring protons in the stable ⁴C₁ chair conformation, which is also observed in the crystal structure. This agreement underscores the utility of using crystal structure data as a starting point for understanding the conformational preferences of carbohydrates in solution. For researchers and professionals in drug development, this fundamental understanding is paramount for predicting molecular interactions and designing novel carbohydrate-based therapeutics.

References

Safety Operating Guide

Proper Disposal of Methyl beta-D-glucopyranoside: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for the proper disposal of methyl beta-D-glucopyranoside, a compound commonly used in biochemical research. Adherence to these protocols is essential for protecting personnel and the environment from potential hazards.

Immediate Safety and Handling Precautions

This compound is classified as a hazardous substance. According to its Safety Data Sheet (SDS), it can cause skin irritation, serious eye irritation, and may be harmful if swallowed.[1][2][3] Therefore, appropriate personal protective equipment (PPE) must be worn at all times when handling this chemical.

Required Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves.

  • Eye Protection: Safety glasses with side shields or goggles.

  • Lab Coat: A standard laboratory coat.

Step-by-Step Disposal Procedure

The disposal of this compound must be handled through your institution's Environmental Health and Safety (EHS) program or a licensed hazardous waste disposal company.[4] Under no circumstances should this chemical be disposed of in the regular trash or poured down the drain.[4][5]

Step 1: Waste Collection and Storage

  • Designated Waste Container: Use a dedicated, leak-proof, and chemically compatible container for collecting this compound waste. Plastic containers are often preferred over glass for hazardous waste when compatibility is not an issue.[4]

  • Proper Labeling: As soon as the container is designated for waste, it must be labeled with a "Hazardous Waste" tag.[4][6] The label must include the following information:

    • Full chemical name: "this compound" (no abbreviations or formulas).

    • Quantity of the waste.

    • Date of waste generation.

    • The words "Hazardous Waste".[4]

    • Appropriate hazard pictograms.

  • Secure Storage: Keep the waste container tightly closed except when adding waste.[6][7] Store it in a designated, well-ventilated secondary containment area, segregated from incompatible materials.[8]

Step 2: Arranging for Disposal

  • Contact EHS: Once the waste container is full or the experiment is complete, contact your institution's EHS office to arrange for a hazardous waste pickup.

  • Complete Paperwork: Fill out any required hazardous waste disposal forms provided by your EHS office. This typically includes a detailed list of the chemical constituents and their quantities.[4]

Step 3: Disposal of Contaminated Materials

  • Empty Containers: Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[6][8] After triple-rinsing, the container can often be disposed of as regular trash, but institutional policies may vary.

  • Contaminated Labware: Glassware and other lab materials contaminated with this compound should be decontaminated or disposed of as hazardous waste.[6]

Quantitative Data Summary

Hazard ClassificationGHS PictogramsPersonal Protective EquipmentDisposal Method
Acute toxicity, oral (Category 4), Skin corrosion/irritation (Category 2), Serious eye damage/eye irritation (Category 2A), Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3)[1]WarningChemical-resistant gloves, Safety glasses/goggles, Lab coatVia approved hazardous waste disposal service

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the this compound disposal process.

This compound Disposal Workflow start Start: Handling This compound wear_ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->wear_ppe generate_waste Generate Waste (Unused chemical, contaminated materials) wear_ppe->generate_waste prepare_container Prepare Labeled Hazardous Waste Container generate_waste->prepare_container collect_waste Collect Waste in Designated Container prepare_container->collect_waste store_waste Store Container Securely (Closed, Secondary Containment) collect_waste->store_waste contact_ehs Contact EHS for Pickup store_waste->contact_ehs complete_paperwork Complete Disposal Paperwork contact_ehs->complete_paperwork ehs_pickup EHS Collects Waste for Proper Disposal complete_paperwork->ehs_pickup end End: Compliant Disposal ehs_pickup->end

Caption: Workflow for the proper disposal of this compound.

References

Personal protective equipment for handling Methyl beta-D-glucopyranoside

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Methyl beta-D-glucopyranoside in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe handling and minimize exposure risk.

Hazard Identification and Personal Protective Equipment

This compound is classified with the following hazards:

  • Harmful if swallowed (Acute toxicity, oral - Category 4)[1][2]

  • Causes skin irritation (Skin corrosion/irritation - Category 2)[1][2][3]

  • Causes serious eye irritation (Serious eye damage/eye irritation - Category 2A)[1][2][3]

  • May cause respiratory irritation (Specific target organ toxicity, single exposure; Respiratory tract irritation - Category 3)[1][2][3]

To mitigate these risks, the following personal protective equipment (PPE) is mandatory.

PPE CategorySpecificationRationale
Hand Protection Nitrile gloves (minimum standard ISO 374-1/Type C)[4]Prevents skin contact and absorption.[5]
Body Protection Laboratory coat or appropriate protective clothing to prevent skin contact.[3][4]Protects skin and personal clothing from contamination.
Eye/Face Protection Safety glasses with side-shields or goggles.[4] A face shield may be required for splash hazards.[6]Protects eyes from dust and splashes.
Respiratory Protection A NIOSH-approved N95 or higher-level respirator should be used when handling the solid compound outside of a chemical fume hood.[4][5]Prevents inhalation of airborne particles.

Operational Plan: Step-by-Step Handling Procedure

Adherence to the following procedural steps is crucial for the safe handling of this compound.

  • Preparation and Engineering Controls :

    • Ensure adequate ventilation in the work area.[3] All handling of solid this compound and preparation of solutions should be conducted in a certified chemical fume hood.[5]

    • An eyewash station and safety shower must be readily accessible.

    • Assemble all necessary equipment and reagents before starting.

  • Donning Personal Protective Equipment (PPE) :

    • Put on a lab coat, followed by safety glasses or goggles.

    • Don nitrile gloves, ensuring they are free of defects.

    • If working outside a fume hood, a NIOSH-approved respirator is required.

  • Weighing and Transfer :

    • Weigh the solid compound within the chemical fume hood to minimize dust inhalation.

    • Use a spatula for transferring the powder. Avoid creating dust.

    • Close the container tightly after use.[1]

  • Solution Preparation :

    • If preparing a solution, slowly add the solid to the solvent to avoid splashing. This compound is soluble in water.

    • If the stock solution is water-based, it should be filtered and sterilized with a 0.22 μm filter before use.[7]

  • Post-Handling :

    • Thoroughly wash hands with soap and water after handling, even if gloves were worn.[1][2]

    • Clean the work area and any contaminated equipment.

    • Remove PPE in the reverse order it was put on, taking care to avoid contaminating skin or clothing.

Storage and Disposal Plan

Storage:

  • Store in a well-ventilated place and keep the container tightly closed.[1][2]

  • Store locked up.[1][2][3]

  • For long-term storage of stock solutions, store at -80°C for up to 6 months or at -20°C for up to 1 month in a sealed container, away from moisture.[7]

Disposal:

  • Dispose of contents and containers in accordance with local, state, and federal regulations.[1]

  • Contaminated solid waste (e.g., gloves, weighing paper) should be placed in a clearly labeled, sealed hazardous waste container.[5]

  • Unused solutions and contaminated solvents should be collected in a dedicated, sealed, and clearly labeled hazardous waste container.[5]

  • Some sources indicate the substance is not classified as hazardous waste; however, it is crucial to follow institutional and local guidelines for disposal.[4] Do not empty into drains.[3]

Experimental Workflow

Caption: Procedural workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl beta-D-glucopyranoside
Reactant of Route 2
Reactant of Route 2
Methyl beta-D-glucopyranoside

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.